molecular formula C10H11FO3 B1648229 Ethyl 2-fluoro-4-methoxybenzoate CAS No. 773135-34-5

Ethyl 2-fluoro-4-methoxybenzoate

Cat. No.: B1648229
CAS No.: 773135-34-5
M. Wt: 198.19 g/mol
InChI Key: KXUTVJPWRDIHDB-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-methoxybenzoate is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUTVJPWRDIHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-fluoro-4-methoxybenzoate (CAS No. 773135-34-5), a fluorinated aromatic ester of increasing interest in pharmaceutical and materials science research. Recognizing the limited availability of consolidated public data, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines not only the known and predicted properties of the compound but also provides robust, field-proven experimental protocols for their determination and validation. The focus is on establishing a foundational understanding of the molecule's characteristics, enabling its effective use as a versatile chemical intermediate.

Introduction: The Scientific Context

This compound is a substituted aromatic compound featuring a strategic combination of functional groups: an ethyl ester, a methoxy group, and a fluorine atom. This specific arrangement imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. Fluorine's high electronegativity can significantly alter a molecule's acidity, basicity, metabolic stability, and lipophilicity, which are critical parameters in drug design.[1][2] The methoxy and ester moieties provide sites for further chemical modification.

While this specific ester is a niche compound, its structural motifs are prevalent in active pharmaceutical ingredients (APIs), including anti-inflammatory agents, and in the development of advanced materials.[1] This guide provides the necessary framework for researchers to fully characterize this molecule, ensuring data integrity and reproducibility in their work.

Molecular Structure and Core Identifiers

A precise understanding of the molecule's fundamental properties begins with its structure and identification.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Key Identifiers for this compound

Identifier Value Source
CAS Number 773135-34-5
Molecular Formula C₁₀H₁₁FO₃ [3]
Molecular Weight 198.19 g/mol
IUPAC Name This compound

| SMILES | CCOC(=O)C1=C(F)C=C(OC)C=C1 | |

Physicochemical Properties: A Data-Driven Overview

Publicly available experimental data for this specific compound is limited. The following table consolidates known information and computationally predicted values to provide a working baseline for laboratory use. Aromatic esters generally exhibit moderate boiling points and densities greater than 1 g/mL.[4]

Table 2: Summary of Physicochemical Properties

Property Value Notes Source
Appearance Colorless to light yellow liquid/solid Typical for aromatic esters.
Melting Point Not available Aromatic esters have a wide range of melting points, from -16°C to 190°C.[4]
Boiling Point Not available Esters have lower boiling points than corresponding carboxylic acids due to a lack of intermolecular hydrogen bonding.[5][6]
Solubility Soluble in organic solvents (e.g., ethanol, ethyl acetate, DCM). Limited solubility in water. Low molar mass esters are somewhat water-soluble.[6]
Calculated LogP 2.011 A measure of lipophilicity. Value is for the related isomer Ethyl 3-fluoro-2-methoxybenzoate.[3]
Topological Polar Surface Area (TPSA) 35.53 Ų Value is for the related isomer Ethyl 3-fluoro-2-methoxybenzoate.[3]
Hydrogen Bond Acceptors 3 [3]
Hydrogen Bond Donors 0 [3]

| Rotatable Bonds | 3 |[3] | |

Analytical Characterization and Methodologies

The cornerstone of utilizing any chemical intermediate is a robust analytical workflow to confirm its identity, purity, and key properties.

Caption: Workflow for comprehensive analytical characterization.

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure confirmation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required.

  • ¹H NMR: This spectrum will confirm the presence of the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the three aromatic protons.[7] The coupling patterns and chemical shifts of the aromatic protons will be complex due to splitting from each other and from the fluorine atom, but this complexity is diagnostic for the 1,2,4-substitution pattern.

  • ¹³C NMR: This provides the carbon count and chemical environment. Key expected signals include the ester carbonyl carbon (~165 ppm), aromatic carbons (with C-F couplings visible), the methoxy carbon (~55 ppm), and the two ethyl carbons.

  • ¹⁹F NMR: This is a crucial experiment for any fluorinated compound. It will show a single resonance, confirming the presence of one fluorine environment. Its chemical shift provides insight into the electronic nature of the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

  • Expected Molecular Ion [M]⁺: 198.0692 (calculated for C₁₀H₁₁FO₃).

  • Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z 45) and subsequent loss of carbon monoxide (-CO, m/z 28) are common fragmentation pathways for ethyl benzoates.[8][9]

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the standard method for determining the purity of non-volatile organic compounds like aromatic esters.[10][11] The chromophore in the benzene ring allows for sensitive detection, typically between 230-280 nm. A well-developed method should show a single major peak for the main compound, with any impurities being well-resolved.

Gas Chromatography (GC): For volatile esters, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also an excellent technique for purity analysis. It can effectively separate the target compound from residual solvents or volatile side products from the synthesis.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating system suitability and quality control checks to ensure the generation of trustworthy data.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol outlines a standard approach for assessing the purity of a new batch of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Filter both phases through a 0.45 µm membrane filter before use.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

    • From the stock, prepare a working solution at 0.1 mg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Diode Array Detector (DAD) monitoring at 254 nm.

    • Gradient Program:

      • Start at 40% B, hold for 2 minutes.

      • Linear gradient from 40% to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 40% B over 1 minute and re-equilibrate for 4 minutes.

  • System Suitability:

    • Before running samples, perform five replicate injections of the working solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be between 0.8 and 1.5.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of main peak / Total area of all peaks) x 100.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)

The "shake-flask" method is the gold standard for experimental LogP determination and is critical for predicting a compound's behavior in biological systems.[12][13][14]

  • Phase Preparation:

    • Mix equal volumes of 1-octanol and HPLC-grade water (or a pH 7.4 phosphate buffer for LogD measurement) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.

  • Sample Preparation:

    • Accurately weigh ~1-2 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of the pre-saturated 1-octanol. This creates your stock solution.

  • Partitioning:

    • In a glass vial, combine 5 mL of the pre-saturated 1-octanol stock solution and 5 mL of the pre-saturated water/buffer phase.

    • Seal the vial and shake gently on a rotator at room temperature for at least 1 hour to allow equilibrium to be reached.

    • Let the vial stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase and an aliquot from the octanol phase.

    • Quantify the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method. A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log₁₀(P)

    • Causality: This value is a direct measure of lipophilicity. According to Lipinski's Rule of 5, drug-like compounds often have a LogP value less than 5, making this a crucial early-stage drug development parameter.[15]

Conclusion

This compound is a promising chemical intermediate whose full potential is unlocked through a thorough understanding of its physicochemical properties. While published data may be sparse, this guide provides the necessary scientific framework and validated experimental protocols for its complete characterization. By adhering to these methodologies, researchers in drug discovery and materials science can generate reliable, high-quality data, ensuring the compound's effective and reproducible application in their synthetic endeavors.

References

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. [Link]

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  • PubMed. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. [Link]

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  • National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

  • The Royal Society of Chemistry. Supporting Information for "A mild and efficient protocol for the synthesis of esters from alcohols using aqueous HBr and H2O2". [Link]

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A Comprehensive Technical Guide to Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-4-methoxybenzoate is a substituted aromatic compound that is gaining significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts specific physicochemical properties that make it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical identity, synthesis, potential applications, and key technical data.

Chemical Identity and Properties

CAS Number: 773135-34-5

Molecular Formula: C₁₀H₁₁FO₃

Molecular Weight: 198.19 g/mol

Structure:

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight198.19 g/mol
Molecular FormulaC₁₀H₁₁FO₃[1]
Topological Polar Surface Area35.53 Ų[1]
Rotatable Bond Count3[1]
Hydrogen Bond Acceptor Count3[1]
Hydrogen Bond Donor Count0[1]

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 2-fluoro-4-methoxybenzoic acid.

Workflow for the Synthesis of this compound

Synthesis_Workflow 2-fluoro-4-methoxybenzoic_acid 2-fluoro-4-methoxybenzoic acid (CAS: 394-42-3) Reaction_Mixture Reaction Mixture 2-fluoro-4-methoxybenzoic_acid->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Workup_Purification Work-up & Purification Reflux->Workup_Purification Final_Product This compound (CAS: 773135-34-5) Workup_Purification->Final_Product

Caption: Fischer esterification of 2-fluoro-4-methoxybenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole equivalent of 2-fluoro-4-methoxybenzoic acid in an excess of absolute ethanol (approximately 5-10 mole equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight), to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel to yield pure this compound. A similar procedure is employed for the synthesis of ethyl 4-amino-2-fluorobenzoate[2].

Applications in Research and Development

The precursor, 2-fluoro-4-methoxybenzoic acid, is a known building block for the synthesis of active pharmaceutical ingredients, including anti-inflammatory and anticancer agents[3]. The fluorine and methoxy substituents on the aromatic ring of this compound enhance its reactivity and allow it to participate in various chemical reactions, such as nucleophilic substitution[3]. This makes it a valuable intermediate in the synthesis of novel therapeutic agents.

The strategic placement of the fluorine atom can influence the pharmacological properties of the final drug molecule, potentially improving potency and reducing side effects. This is a key consideration in modern drug discovery and development[4].

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in the pharmaceutical and chemical industries. Its well-defined structure and reactivity make it a valuable tool for organic chemists and drug discovery professionals. The straightforward synthesis from its corresponding carboxylic acid ensures its accessibility for a wide range of research and development applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. [Link]

  • National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PubChem Compound Database. [Link]

  • PrepChem.com. Synthesis of ethyl 4-ethoxybenzoate. [Link]

  • National Center for Biotechnology Information. Ethyl 4-[fluoro(fluoro)methoxy]benzoate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. 2-Fluoro-4-methoxybenzoic acid. PubChem Compound Database. [Link]

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  • ResearchGate. Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. [Link]

  • ResearchGate. how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. [Link]

  • PrepChem.com. Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innovations. [Link]

  • SIELC Technologies. Ethyl 2-methoxybenzoate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 4-fluoro-, ethyl ester. NIST Chemistry WebBook. [Link]

Sources

Spectroscopic Characterization of Ethyl 2-fluoro-4-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-fluoro-4-methoxybenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount for its progression in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a holistic view of the molecule's atomic arrangement, functional groups, and molecular weight. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in the principles of structural organic chemistry and data from analogous compounds. The causality behind experimental choices and data interpretation is emphasized to provide researchers with a robust framework for characterization.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following are generalized yet reliable protocols for the characterization of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1][2] For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition :

    • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[2]

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans, an appropriate spectral width, and a relaxation delay of at least 5 times the longest T1 relaxation time for accurate integration.[3]

    • ¹³C NMR : Acquire the spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups.

  • Sample Preparation : For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl).

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is standard for its high sensitivity and speed.[4][5]

  • Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure solvent, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction : The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and typically provides detailed fragmentation patterns.[6] For softer ionization, Chemical Ionization (CI) or Electrospray Ionization (ESI) can be employed to enhance the observation of the molecular ion.[7]

  • Mass Analysis : A quadrupole, time-of-flight (TOF), or ion trap analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluoro and ester groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6~7.8-8.0Doublet of doublets (dd)J(H-F) ≈ 8-9, J(H-H) ≈ 2
H-5~6.7-6.9Doublet of doublets (dd)J(H-H) ≈ 8-9, J(H-F) ≈ 2
H-3~6.6-6.8Doublet (d)J(H-H) ≈ 2
-OCH₂CH₃~4.3-4.4Quartet (q)J(H-H) ≈ 7
-OCH₃~3.8-3.9Singlet (s)-
-OCH₂CH₃~1.3-1.4Triplet (t)J(H-H) ≈ 7

Causality of Predictions:

  • The chemical shifts of the aromatic protons are predicted based on the additive effects of the substituents on the benzene ring. The ester group is deshielding, while the methoxy group is shielding. The fluorine atom has a complex effect but is generally deshielding.

  • The quartet and triplet for the ethyl group are characteristic of an ethyl ester.[8]

  • The singlet for the methoxy group is expected as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and resonance effects.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~165
C-4~163 (d, J(C-F) ≈ 250 Hz)
C-2~158 (d, J(C-F) ≈ 10-15 Hz)
C-6~132
C-1~118 (d, J(C-F) ≈ 3-5 Hz)
C-5~110 (d, J(C-F) ≈ 20-25 Hz)
C-3~101
-OCH₂CH₃~61
-OCH₃~56
-OCH₂CH₃~14

Causality of Predictions:

  • The carbonyl carbon of the ester is significantly deshielded, appearing at a high chemical shift.[9]

  • The carbons directly bonded to the electronegative fluorine and oxygen atoms (C-2, C-4) will be deshielded and show coupling to the fluorine atom. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the atoms.

  • The chemical shifts of the aromatic carbons are predicted based on data from substituted benzoates.[10]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)~3100-3000Medium
C-H stretch (aliphatic)~2980-2850Medium
C=O stretch (ester)~1725-1710Strong
C=C stretch (aromatic)~1600, ~1500, ~1450Medium to Strong
C-O stretch (ester)~1300-1100 (two bands)Strong
C-F stretch~1250-1000Strong

Causality of Predictions:

  • The strong absorption around 1720 cm⁻¹ is characteristic of the C=O stretch in an aromatic ester.[11][12]

  • The presence of multiple strong bands in the 1300-1000 cm⁻¹ region is indicative of the C-O stretching vibrations of the ester and ether functional groups, as well as the C-F stretch.[13][14]

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

m/z Predicted Fragment Ion Identity
198[M]⁺Molecular Ion
153[M - OCH₂CH₃]⁺Loss of ethoxy radical
125[M - OCH₂CH₃ - CO]⁺Loss of ethoxy radical and carbon monoxide
169[M - C₂H₅]⁺Loss of ethyl radical

Causality of Predictions:

  • The fragmentation pattern of ethyl esters of benzoic acids is well-established.[15] The most common fragmentation is the loss of the ethoxy radical (-•OCH₂CH₃) to form a stable acylium ion.[15][16]

  • Further fragmentation of the acylium ion by loss of carbon monoxide (CO) is also a common pathway.

Visualization of Predicted Fragmentation

The following diagram illustrates the predicted major fragmentation pathway for this compound in an EI mass spectrometer.

fragmentation M This compound (m/z = 198) F1 [M - OCH₂CH₃]⁺ (m/z = 153) M->F1 - •OCH₂CH₃ F2 [F1 - CO]⁺ (m/z = 125) F1->F2 - CO

Caption: Predicted major fragmentation pathway of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and reliable characterization of the target molecule can be achieved. The provided protocols for data acquisition and the in-depth interpretation of the predicted spectra serve as a valuable resource for researchers in the fields of chemical synthesis and drug development, ensuring the scientific integrity of their work.

References

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  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]

  • Ethyl benzoate. PubChem. [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC, NIH. [Link]

  • Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology and Biotechnology, Oxford Academic. [Link]

  • IR Spectroscopy Tutorial. Organic Chemistry at CU Boulder. [Link]

  • Show the structure of the fragment ions for the mass spectrum of ethyl benzoate. Chegg. [Link]

  • Infrared Spectroscopy. MSU chemistry. [Link]

  • Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]

  • Basic NMR Concepts. Boston University. [Link]

  • The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. Filo. [Link]

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The Architectural Blueprint of a Pharmaceutical Building Block: A Crystallographic Guide to Ethyl 2-fluoro-4-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. This technical guide provides an in-depth exploration of the crystal structure of ethyl 2-fluoro-4-methoxybenzoate and its derivatives, compounds of significant interest in medicinal chemistry. While the definitive crystal structure of this compound remains to be reported in publicly accessible databases, this paper will establish a robust predictive framework based on the crystallographic analysis of closely related analogues. By examining the crystal packing, intermolecular interactions, and conformational preferences of precursors and structural isomers, we can infer the likely solid-state architecture of this important pharmaceutical intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical methodology for crystallographic studies and a deeper understanding of the subtle forces that govern the supramolecular assembly of these valuable compounds.

Introduction: The Significance of Crystal Structure in Drug Design

The solid-state structure of an active pharmaceutical ingredient (API) or its synthetic intermediates has profound implications for its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For derivatives of benzoic acid, a common scaffold in numerous pharmaceuticals, understanding the crystal packing is paramount. The introduction of substituents such as fluorine and methoxy groups can dramatically alter the intermolecular interactions, leading to different polymorphic forms with distinct therapeutic profiles. This compound serves as a key building block in the synthesis of more complex molecules, and a comprehensive understanding of its crystallography is essential for rational drug design and solid-form development.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

The unequivocal determination of a molecule's crystal structure is achieved through single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique allows for the precise mapping of electron density within a crystal, revealing atomic positions, bond lengths, bond angles, and the intricate network of intermolecular interactions.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure follows a well-defined experimental path. The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction.

Experimental Protocol: Crystallization of Small Organic Molecules

  • Solvent Selection: A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol) is performed to identify a solvent or solvent system in which the compound has moderate solubility.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over hours to days. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small, open container, which is then enclosed in a larger, sealed vessel containing a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility upon cooling can lead to the growth of single crystals.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data. A full sphere of diffraction data is then collected.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

experimental_workflow cluster_synthesis Compound Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesize Ethyl 2-fluoro-4-methoxybenzoate solvent_selection Solvent Screening synthesis->solvent_selection crystallization_method Slow Evaporation / Vapor Diffusion / Cooling solvent_selection->crystallization_method single_crystal Obtain Single Crystal crystallization_method->single_crystal mounting Mount Crystal single_crystal->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Fig. 1: Experimental workflow for single-crystal X-ray diffraction.

A Predictive Structural Analysis: Insights from a Key Precursor

In the absence of a published crystal structure for this compound, we turn our attention to its immediate precursor, 2-fluoro-4-(methoxycarbonyl)benzoic acid. The crystal structure of this compound provides a foundational understanding of the preferred intermolecular interactions and packing motifs.

Crystal Structure of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid

The crystal structure of 2-fluoro-4-(methoxycarbonyl)benzoic acid reveals a packing arrangement dominated by strong hydrogen bonding interactions.[1]

Parameter Value
Chemical FormulaC₉H₇FO₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.536(7)
b (Å)7.591(7)
c (Å)8.523(8)
α (°)99.480(14)
β (°)108.748(13)
γ (°)99.240(14)
Volume (ų)443.3(7)
Z2
Table 1: Crystallographic data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[1]

The molecules form classic carboxylic acid dimers through strong O—H···O hydrogen bonds between the carboxyl groups of adjacent molecules.[1] These dimers are further linked into sheets by C—H···O and C—H···F interactions.[1] Notably, the carboxylic acid group is twisted out of the plane of the benzene ring, while the methoxycarbonyl group is nearly coplanar.[1]

intermolecular_interactions cluster_precursor 2-Fluoro-4-(methoxycarbonyl)benzoic acid cluster_interactions Predicted Interactions for Ethyl Ester cluster_bonds Key Intermolecular Bonds precursor Molecule A Carboxyl Group (COOH) Methoxycarbonyl Group (COOCH3) Fluorine (F) oh_o O-H...O (Strong Dimer) precursor->oh_o Forms dimers ch_o C-H...O precursor->ch_o ch_f C-H...F precursor->ch_f ethyl_ester This compound Ester Group (COOCH2CH3) Methoxy Group (OCH3) Fluorine (F) ethyl_ester->ch_o Likely present ethyl_ester->ch_f Likely present pi_pi π-π Stacking (Potential) ethyl_ester->pi_pi Possible

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-4-methoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a fluorine atom and a methoxy group on the benzene ring, imparts unique electronic properties that are often sought after in the development of bioactive molecules. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials and the rationale behind the chosen methodologies.

Synthetic Strategies: A Focus on Starting Materials

The synthesis of this compound can be approached from several different starting materials. The choice of a particular route often depends on factors such as the availability and cost of the precursors, the desired scale of the reaction, and the required purity of the final product. The most common and practical starting point is 2-fluoro-4-methoxybenzoic acid.

Route 1: Esterification of 2-Fluoro-4-methoxybenzoic Acid

The most direct and widely employed method for the synthesis of this compound is the esterification of 2-fluoro-4-methoxybenzoic acid.[1] This reaction involves the condensation of the carboxylic acid with ethanol in the presence of an acid catalyst.

This reaction proceeds via the Fischer esterification mechanism.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by the hydroxyl group of ethanol leads to the formation of a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. The reaction is an equilibrium process, and to drive it towards the product side, ethanol is often used in excess, or water is removed as it is formed.[2]

Materials:

  • 2-Fluoro-4-methoxybenzoic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane or other suitable organic solvent

Procedure:

  • To a stirred solution of 2-fluoro-4-methoxybenzoic acid in a large excess of ethanol, a catalytic amount of concentrated sulfuric acid is slowly added.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent like dichloromethane and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The crude product can be further purified by column chromatography or distillation.

For an alternative microwave-assisted esterification method, which can significantly reduce reaction times, refer to the work by Amore and Leadbeater.[3]

Alternative Starting Materials and Synthetic Pathways

While the esterification of 2-fluoro-4-methoxybenzoic acid is the most straightforward approach, the synthesis of the acid itself is a critical consideration. The following sections explore common starting materials for the synthesis of 2-fluoro-4-methoxybenzoic acid, which can then be converted to the target ethyl ester.

Route 2: From 3-Fluoroanisole

3-Fluoroanisole is a commercially available starting material that can be converted to 2-fluoro-4-methoxybenzoic acid through a multi-step process.

G A 3-Fluoroanisole B 2-Fluoro-4-methoxybenzaldehyde A->B Formylation C 2-Fluoro-4-methoxybenzoic Acid B->C Oxidation D This compound C->D Esterification

Step 1: Formylation of 3-Fluoroanisole

The introduction of a formyl group onto the 3-fluoroanisole ring can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction or by using a strong base like n-butyllithium followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Step 2: Oxidation of 2-Fluoro-4-methoxybenzaldehyde

The resulting 2-fluoro-4-methoxybenzaldehyde is then oxidized to the corresponding carboxylic acid. A common and efficient method involves using an oxidizing agent like silver oxide and sodium hydroxide, followed by acidification.[1]

Step 3: Esterification

The final step is the Fischer esterification of the 2-fluoro-4-methoxybenzoic acid with ethanol as described in Route 1.

Route 3: From 2-Amino-4-methoxybenzonitrile

Another viable route starts from 2-amino-4-methoxybenzonitrile, which can be synthesized from precursors like 2,6-difluoro-4-methoxybenzonitrile.[4]

G A 2-Amino-4-methoxybenzonitrile B 2-Fluoro-4-methoxybenzonitrile A->B Sandmeyer Reaction C 2-Fluoro-4-methoxybenzoic Acid B->C Hydrolysis D This compound C->D Esterification

Step 1: Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting an aryl amine to various functional groups via a diazonium salt intermediate.[5][6][7] In this case, the amino group of 2-amino-4-methoxybenzonitrile is diazotized using sodium nitrite in the presence of a strong acid (e.g., HBF₄ for fluorination, known as the Balz-Schiemann reaction).[8] The resulting diazonium salt is then treated with a fluoride source to introduce the fluorine atom, yielding 2-fluoro-4-methoxybenzonitrile.

Step 2: Hydrolysis of the Nitrile

The nitrile group of 2-fluoro-4-methoxybenzonitrile is then hydrolyzed to a carboxylic acid under acidic or basic conditions to produce 2-fluoro-4-methoxybenzoic acid.

Step 3: Esterification

Finally, the carboxylic acid is esterified with ethanol to give the desired product.

Quantitative Data Summary

The following table summarizes typical yields for the key reaction steps discussed. It is important to note that actual yields can vary depending on the specific reaction conditions and scale.

Starting MaterialReaction StepProductTypical Yield (%)
2-Fluoro-4-methoxybenzoic acidFischer EsterificationThis compound70-90
2-Fluoro-4-methoxybenzaldehydeOxidation2-Fluoro-4-methoxybenzoic acidHigh
2-Amino-4-methoxybenzonitrileSandmeyer Reaction (Fluorination)2-Fluoro-4-methoxybenzonitrile60-80
2-Fluoro-4-methoxybenzonitrileHydrolysis2-Fluoro-4-methoxybenzoic acidHigh

Conclusion

The synthesis of this compound is most efficiently achieved through the direct esterification of 2-fluoro-4-methoxybenzoic acid. However, the choice of starting material for the synthesis of the acid itself offers flexibility based on commercial availability and cost. The Sandmeyer reaction provides a robust method for introducing the fluorine atom when starting from an amino-substituted precursor. For researchers and drug development professionals, a thorough understanding of these synthetic routes is crucial for the efficient and cost-effective production of this important chemical intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
  • ChemicalBook. (n.d.). 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis.
  • Guidechem. (n.d.). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
  • ResearchGate. (n.d.). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid.
  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methoxybenzonitrile.
  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ChemicalBook. (n.d.). 2-Fluoro-4-hydroxybenzonitrile synthesis.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • ChemicalBook. (n.d.). Ethyl 4-fluorobenzoate synthesis.
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Benchchem. (n.d.). Synthesis routes of 2-Fluoro-4-nitrobenzonitrile.
  • Guidechem. (n.d.). What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?
  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • Guidechem. (n.d.). 4-Fluoro-2-methoxybenzoic acid 395-82-4 wiki.
  • ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?
  • Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

Sources

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-fluoro-4-methoxybenzoate for Researchers and Drug Development Professionals

This compound (CAS No. 773135-34-5) is a fluorinated aromatic ester that has garnered significant interest as a key intermediate and building block in organic synthesis.[1][2] Its strategic functionalization—featuring an activating methoxy group, a deactivating but synthetically versatile fluorine atom, and an ethyl ester moiety—makes it a valuable precursor for the synthesis of complex molecules. This guide provides an in-depth analysis of its commercial availability, key applications, synthesis, and analytical characterization, tailored for professionals in research and drug development. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug product, making this intermediate particularly relevant in medicinal chemistry.

Part 1: Commercial Sourcing and Supplier Overview

The accessibility of starting materials is a critical first step in any research or development pipeline. This compound is available from several reputable chemical suppliers, typically on a research to bulk scale. When selecting a supplier, researchers should consider not only price but also purity, available documentation (Certificate of Analysis, SDS), and lead times.

Below is a comparative table of prominent commercial suppliers for this compound.

Supplier CAS Number Molecular Formula Purity/Specification Notes
Sigma-Aldrich (Merck) 773135-34-5C₁₀H₁₁FO₃Not specified on the product page, but technical documents are available.[1]A major global supplier with extensive documentation and support.[1]
Matrix Scientific 773135-34-5C₁₀H₁₁FO₃Not specified, MDL Number MFCD06204492 provided.[2]Specializes in fine chemicals and building blocks for research.[2]
BLD Pharm 773135-34-5C₁₀H₁₁FO₃Available via Sigma-Aldrich.[1]A supplier of various organic building blocks.
ChemScene Not directly listed, but offers structurally similar compounds like Ethyl 3-fluoro-2-methoxybenzoate (CAS 1106304-72-6) and Ethyl 4-chloro-3-fluoro-2-methoxybenzoate (CAS 2113520-17-3).C₁₀H₁₁FO₃ (for the 3-fluoro isomer)≥97% or ≥98% for related compounds.[3][4]Offers custom synthesis and commercial production services.[3]
Procurement and Quality Validation Workflow

A systematic approach to procurement and validation is essential to ensure the quality and consistency of starting materials. The following workflow outlines the key steps from supplier selection to material acceptance.

G cluster_procurement Procurement Phase cluster_validation In-House Validation Phase SupplierID Identify Potential Suppliers (e.g., Sigma-Aldrich, Matrix Scientific) RequestDocs Request Documentation (CoA, SDS, Purity Spec) SupplierID->RequestDocs SupplierEval Evaluate Suppliers (Quality, Cost, Lead Time) RequestDocs->SupplierEval PlaceOrder Place Purchase Order SupplierEval->PlaceOrder Receive Receive Shipment & Quarantine PlaceOrder->Receive Material Shipment Inspect Visual Inspection & Documentation Check Receive->Inspect QC_Test QC Analytical Testing (e.g., NMR, GC-MS, HPLC) Inspect->QC_Test Docs OK Release Release Material to Inventory QC_Test->Release Passes Spec Reject Reject & Return to Supplier QC_Test->Reject Fails Spec

Caption: A typical workflow for procuring and validating chemical reagents.

Part 2: Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its utility as a versatile intermediate. The related acid, 2-Fluoro-4-methoxybenzoic acid, is a known building block for active pharmaceutical ingredients (APIs), including anti-inflammatory and anticancer agents.[5] This suggests that the ethyl ester is a direct precursor or a close derivative for similar applications.

  • Pharmaceutical Synthesis : The compound serves as a scaffold for creating more complex molecules. The fluorine and methoxy groups can modulate biological pathways by influencing enzyme and receptor interactions.[5] For instance, fluorinated benzoic acids are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[6]

  • Agrochemicals : Beyond pharmaceuticals, this structural motif is found in agrochemicals, contributing to the development of novel herbicides and fungicides for crop protection.[5]

  • Materials Science : The precursor, 2-Fluoro-4-methoxybenzaldehyde, is used in developing advanced materials like organic light-emitting diodes (OLEDs) and specialty polymers, indicating a potential application space for its derivatives.[7]

Part 3: Synthesis and Reaction Mechanisms

Proposed Synthetic Protocol: Fischer Esterification

This protocol is based on standard, well-established esterification procedures.[8]

  • Reaction Setup : To a round-bottom flask charged with 2-fluoro-4-methoxybenzoic acid (1.0 eq), add absolute ethanol (10-20 volumes).

  • Catalyst Addition : While stirring, slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.05-0.1 eq) to the mixture.

  • Heating : Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction : Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography or distillation to yield pure this compound.

G Reactant1 2-Fluoro-4-methoxybenzoic Acid Product This compound Reactant1->Product Fischer Esterification (Reflux) Reactant2 Ethanol (Excess) Reactant2->Product Fischer Esterification (Reflux) Catalyst H₂SO₄ (cat.) Catalyst->Product Fischer Esterification (Reflux) Water Water (Byproduct)

Caption: Proposed synthesis of this compound via Fischer esterification.

Part 4: Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Method Purpose Expected Outcome/Data
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.A primary peak corresponding to the product's mass-to-charge ratio (m/z) and retention time. Purity is determined by the peak area percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity assessment for less volatile or thermally labile impurities.Similar to GC-MS, provides purity data based on chromatographic separation and mass detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural confirmation and identification.Provides a unique spectral fingerprint. ¹H NMR confirms proton environments, ¹³C NMR confirms the carbon skeleton, and ¹⁹F NMR confirms the presence and environment of the fluorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification.Shows characteristic absorption bands for the ester carbonyl (C=O), C-O, and C-F bonds.
Experimental Protocol: GC-MS for Purity Analysis

This is a generalized protocol for the quality control analysis of organic compounds.[9][10][11][12][13]

  • Sample Preparation : Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup :

    • GC Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection : Inject 1 µL of the sample solution using a split or splitless injection mode.

    • Oven Program : Start with an initial temperature of ~60°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250-280°C.

    • Carrier Gas : Use helium at a constant flow rate.

  • MS Detection : Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of approximately 40-400 amu.

  • Data Analysis : Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks. Confirm identity by comparing the obtained mass spectrum with a reference spectrum.

G node_start Sample Analysis Required node_decision Is the sample thermally stable & volatile? node_start->node_decision node_gcms Method: Gas Chromatography-Mass Spectrometry (GC-MS) Best for: Volatile, thermally stable compounds Output: Purity & Volatile Impurities node_decision->node_gcms Yes node_lcms Method: Liquid Chromatography-Mass Spectrometry (LC-MS) Best for: Non-volatile or thermally labile compounds Output: Purity & Non-Volatile Impurities node_decision->node_lcms No

Caption: Decision tree for selecting a primary chromatographic analysis method.

Part 5: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the chemical and ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, general precautions for related aromatic esters and fluorinated compounds should be followed.[14][15][16][17]

  • Handling : Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid contact with skin, eyes, and clothing.[17]

  • Storage : Store in a tightly closed container in a cool, dry place.[17] Some related compounds are noted to be moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[15][16]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[14]

Conclusion

This compound is a readily available and synthetically valuable building block for professionals in the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern offers a handle for diverse chemical transformations. By understanding the landscape of commercial suppliers, employing robust validation and analytical methods, and adhering to safe handling practices, researchers can effectively integrate this versatile intermediate into their development pipelines to accelerate innovation.

References

Molecular weight and formula of Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-fluoro-4-methoxybenzoate

Abstract

This compound is a fluorinated aromatic ester of significant interest to the chemical and pharmaceutical industries. Its unique substitution pattern, featuring a fluorine atom ortho to the ester and a methoxy group para to it, makes it a valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its core properties, a detailed methodology for its synthesis and characterization, and an exploration of its applications, particularly as a building block in the development of novel therapeutic agents. By grounding technical protocols in established chemical principles, this document serves as an essential resource for researchers, chemists, and professionals in drug development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its use in quantitative experimental design and for predicting its behavior in chemical reactions.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 773135-34-5[1][2][3]
Molecular Formula C₁₀H₁₁FO₃[2][4]
Molecular Weight 198.19 g/mol [1][4]
Appearance Expected to be a liquid or low-melting solidN/A
Purity Commercially available up to 95%[2]

Note: Experimental data such as boiling point, melting point, and density are not widely reported in publicly available literature. These properties would typically be determined empirically upon synthesis.

Molecular Structure

The structural arrangement of functional groups in this compound is key to its reactivity and utility as a synthetic precursor. The fluorine atom's electron-withdrawing nature and the methoxy group's electron-donating character create a unique electronic environment on the aromatic ring.

Caption: 2D structure of this compound.

Synthesis and Purification

The most direct and industrially scalable method for preparing this compound is via the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-methoxybenzoic acid.

Synthetic Principle

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The mechanism relies on the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol (ethanol). The subsequent elimination of a water molecule yields the target ester. The reaction is an equilibrium process; therefore, using excess ethanol or removing water as it forms is crucial to drive the reaction toward the product.

Proposed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 2-Fluoro-4-methoxybenzoic acid (1.0 eq)

  • Anhydrous Ethanol (EtOH, 10-20 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-methoxybenzoic acid.

  • Reagent Addition: Add anhydrous ethanol, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring. The addition of acid is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Neutralization: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude ester using flash column chromatography on silica gel, typically with an ethyl acetate/hexanes gradient, to obtain the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start Reactants: 2-Fluoro-4-methoxybenzoic Acid Anhydrous Ethanol Sulfuric Acid (cat.) Reaction Reflux (4-6 hours) Start->Reaction Heat Evaporation Solvent Removal (Rotary Evaporation) Reaction->Evaporation Cool Extraction Aqueous Work-up (EtOAc, NaHCO₃, Brine) Evaporation->Extraction Drying Drying & Filtration (MgSO₄) Extraction->Drying Purification Purification (Flash Chromatography) Drying->Purification Product Pure Product: Ethyl 2-fluoro-4- methoxybenzoate Purification->Product Characterize

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Post-synthesis, confirming the identity and purity of the compound is paramount. The following are expected analytical signatures based on the molecule's structure:

  • ¹H NMR: The spectrum should show a characteristic triplet and quartet for the ethyl group protons, a singlet for the methoxy group protons, and complex multiplets for the three aromatic protons, with coupling patterns influenced by the adjacent fluorine atom.

  • ¹³C NMR: The spectrum will display 10 distinct carbon signals. The carbon directly bonded to the fluorine atom will appear as a doublet with a large coupling constant (¹J C-F), providing definitive evidence of fluorination.

  • Mass Spectrometry (MS): Electron Ionization MS (EI-MS) would show a molecular ion peak (M⁺) at m/z = 198.19, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group (typically ~1720 cm⁻¹), C-O stretches for the ester and ether linkages, and C-F and aromatic C-H stretches.

Applications in Research and Drug Development

While this compound is primarily an intermediate, its structural motifs are highly relevant in medicinal chemistry. Its precursor, 2-fluoro-4-methoxybenzoic acid, is a known building block for synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory and anticancer agents.[5][6]

  • Scaffold for API Synthesis: The compound serves as a readily modifiable scaffold. The ester can be hydrolyzed back to the carboxylic acid or converted to an amide, providing access to a wide range of derivatives.

  • Role of Fluorine: The strategic incorporation of fluorine is a common strategy in drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups.

  • Role of the Methoxy Group: The methoxy group can participate in hydrogen bonding and often improves the pharmacokinetic profile of a drug candidate.

  • Intermediate for Heterocycles: This class of compound is frequently used in the synthesis of complex heterocyclic systems, which form the core of many modern pharmaceuticals.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is widely available for this compound. However, based on data for structurally related chemicals and general laboratory standards, the following precautions are recommended.[7][8] The compound is indicated with the GHS07 pictogram, suggesting it may cause skin and eye irritation.[2][4]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Available from: [Link]

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Solubility profile of Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-fluoro-4-methoxybenzoate

Foreword

In the landscape of pharmaceutical and chemical synthesis, the intermediates we choose are as critical as the final active molecule. This compound is one such pivotal building block. Its utility, however, is fundamentally governed by its physical properties, chief among them being solubility. A comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is the bedrock of efficient process development, enabling rational solvent selection for reactions, defining parameters for purification and crystallization, and guiding early-stage formulation strategies. This guide eschews a simple recitation of data, instead providing a holistic analysis grounded in first principles and validated experimental design. We will dissect the molecular attributes of this compound to predict its behavior and provide a robust, field-proven protocol for its empirical determination, ensuring the data you generate is not just a number, but a reliable tool for innovation.

Molecular Profile of this compound

To comprehend the solubility of a molecule, we must first understand the molecule itself. This compound (CAS No. 773135-34-5) possesses a distinct architecture that dictates its interaction with potential solvents.

Caption: Key structural features of the target molecule.

The key functional groups—an aromatic ring, an ethyl ester, a methoxy group, and a fluorine atom—each contribute to the overall physicochemical personality of the compound.

Physicochemical Properties: A Predictive Overview

Predictive models, grounded in extensive empirical data, provide a strong starting point for understanding a molecule's behavior. The table below summarizes key computed properties for this compound.

PropertyPredicted ValueSignificance in Solubility
Molecular Weight 198.19 g/mol Influences lattice energy in the solid state and diffusion characteristics.
logP (Octanol/Water) ~2.01This positive value indicates a preference for nonpolar (lipophilic) environments over polar (aqueous) ones, strongly suggesting poor water solubility.[1]
Topological Polar Surface Area (TPSA) 35.53 ŲRepresents the surface area contributed by polar atoms (oxygens). This moderate value suggests some interaction with polar solvents is possible, but is likely outweighed by the nonpolar regions.[1]
Hydrogen Bond Donors 0The molecule cannot donate hydrogen bonds, limiting its interaction with protic solvents like water.
Hydrogen Bond Acceptors 3 (ester and methoxy oxygens)The ability to accept hydrogen bonds allows for some favorable interaction with protic solvents, though this is often not sufficient to grant high solubility.[1]

Expert Insight: The logP value is the most telling predictor here. A value around 2 indicates that the compound is approximately 100 times more soluble in octanol than in water. This immediately directs our solvent selection strategy away from purely aqueous systems and towards organic or co-solvent systems for any process application.

The Cornerstone of Solubility: The Shake-Flask Method

To move from prediction to empirical fact, a robust and reproducible experimental method is required. The saturation shake-flask method is the universally accepted "gold standard" for determining thermodynamic solubility.[2] It is designed to achieve a true equilibrium between the dissolved and undissolved solid phases of the compound, providing the most accurate measure of its solubility in a given medium at a specific temperature.

Causality-Driven Experimental Protocol

This protocol is presented not as a mere sequence of steps, but as a self-validating system where each action has a specific, critical purpose.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials & Equipment:

  • This compound (purity ≥98%)

  • Analytical balance (readability ± 0.1 mg)

  • Scintillation vials with PTFE-lined caps

  • Calibrated positive displacement pipettes

  • Thermostatic orbital shaker/incubator

  • Centrifuge (optional, for enhancing separation)

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and appropriate diluents

Workflow Diagram:

Caption: The self-validating workflow of the shake-flask solubility protocol.

Step-by-Step Methodology:

  • System Preparation: Add an excess of solid this compound to a vial. Causality: An excess is visually confirmed by the presence of undissolved solid throughout the experiment, which is the only way to guarantee that the solution has reached its saturation point.

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the test solvent.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate for a predetermined time (typically 24 to 48 hours). Causality: Solubility is highly temperature-dependent.[3][4] Precise temperature control is non-negotiable for data accuracy. The extended agitation time ensures the system reaches a true thermodynamic equilibrium, as opposed to a transient kinetic state.[5]

  • Phase Separation: After the equilibration period, let the vials stand in the incubator without agitation for at least 2 hours. This allows for the sedimentation of the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately pass it through a 0.22 µm syringe filter into a clean vial. Causality: This is the most critical step for preventing artificially high results. Failure to filter out microscopic, undissolved particulates will lead to a gross overestimation of solubility.

  • Analysis: Prepare a standard calibration curve of the compound in the same solvent. Accurately dilute the filtered sample to fall within the linear range of the calibration curve and analyze by HPLC.

  • Calculation: Determine the concentration from the calibration curve and multiply by the dilution factor to obtain the final solubility, typically expressed in mg/mL or µg/mL.

Anticipated Solubility Profile & Solvent Selection Rationale

Based on the molecule's structure and physicochemical properties, we can logically predict its solubility across different solvent classes. This provides a framework for efficient solvent screening.

Solvent ClassExample SolventsPredicted SolubilityRationale & Field Insights
Nonpolar Toluene, Heptane, Diethyl EtherHigh The dominant aromatic ring and ethyl group align well with the nonpolar nature of these solvents via van der Waals interactions. This is the expected "like dissolves like" behavior for a molecule with a logP > 2.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)High These solvents possess a strong dipole moment capable of interacting favorably with the polar ester and ether functionalities of the molecule, without the high energetic penalty of disrupting a hydrogen-bonded network.
Polar Protic Ethanol, MethanolModerate to High Alcohols can act as both hydrogen bond acceptors and donors, but their primary interaction here will be dipole-dipole. The alkyl chains of the alcohols also provide a nonpolar character that helps solvate the aromatic ring.
Aqueous (Water) Water, Phosphate Buffered Saline (PBS)Very Low / Poor The molecule's inability to donate hydrogen bonds and its significant hydrophobic character (logP ~2) make it energetically unfavorable to break the strong hydrogen bonds between water molecules.[6][7]

Trustworthiness Check: The experimental protocol described in Section 2 is the definitive method to validate this predictive table. If significant deviations are observed, it may point to specific solute-solvent interactions or polymorphism in the solid material not captured by simple predictive models.

Final Considerations for the Drug Development Professional

  • Impact of Temperature: For most neutral organic solids, solubility increases with temperature as the dissolution process is typically endothermic.[3][4] Characterizing solubility at different temperatures (e.g., 5°C, 25°C, 37°C) is crucial for designing robust crystallization processes and understanding in vivo behavior.

  • pH-Dependence: As this compound is a neutral ester, it lacks ionizable functional groups. Therefore, its solubility is expected to be independent of pH in the physiological range. However, at extreme pH values (<2 or >10), chemical degradation via hydrolysis can occur, which would artificially alter the measured concentration.

  • From Intermediate to API: While this guide focuses on an intermediate, the principles and protocols are directly transferable. For an Active Pharmaceutical Ingredient (API), this data is a critical input for the Biopharmaceutics Classification System (BCS), which guides formulation development and regulatory strategy.

By combining predictive science with rigorous, validated experimental protocols, we can build a comprehensive and trustworthy solubility profile for this compound. This knowledge empowers chemists and formulation scientists to make informed decisions, accelerating the development timeline and increasing the probability of success.

References

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Topic: Reactivity of the Fluorine Group in Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Role of Fluorine in Aromatic Systems

In the landscape of modern medicinal chemistry, the fluorine atom has emerged as a uniquely powerful tool.[1] Its introduction into therapeutic candidates can profoundly alter molecular properties, enhancing metabolic stability, membrane permeability, and binding affinity.[2][3] Substituted benzoates are a common scaffold in pharmaceuticals, and the strategic placement of a fluorine atom on this ring system opens a gateway to a vast chemical space for lead optimization. However, harnessing this potential requires a deep understanding of the factors that govern the reactivity of the C-F bond.

This guide moves beyond a superficial overview to provide a detailed examination of the electronic and steric principles that control the reactivity of the fluorine substituent in benzoates. We will dissect the mechanisms of key reactions, explain the causal relationships between molecular structure and reaction outcomes, and provide actionable experimental protocols for laboratory application.

Chapter 1: The Dichotomy of the Carbon-Fluorine Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, a fact that would intuitively suggest chemical inertness. Yet, in the context of an electron-deficient aromatic ring, the fluorine atom can become a surprisingly facile leaving group. This apparent contradiction is central to its utility.

  • High Electronegativity: Fluorine is the most electronegative element (χ = 3.98), leading to a highly polarized C-F bond.[1] This strong inductive electron withdrawal is a key factor in activating the aromatic ring toward nucleophilic attack.

  • Bond Strength vs. Reaction Mechanism: In nucleophilic aliphatic substitution (SN1/SN2), C-F bond cleavage is often part of the rate-determining step, making fluoroalkanes poor substrates. However, in nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized anionic intermediate.[4][5] The exceptional ability of fluorine to stabilize this intermediate via the inductive effect is what accelerates the reaction, making the subsequent (and fast) C-F bond cleavage highly favorable.[5][6]

Chapter 2: Nucleophilic Aromatic Substitution (SNAr) - The Primary Reaction Pathway

The most important reaction pathway for displacing a fluorine atom from a substituted benzoate is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is contingent on the aromatic ring being rendered sufficiently electron-poor.[7]

The SNAr Mechanism: An Addition-Elimination Process

The reaction proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom (ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[4][6]

  • Elimination of Fluoride: The aromaticity is restored as the fluoride ion is eliminated, resulting in the substituted product.

The formation of the Meisenheimer complex is the slow, rate-determining step. Therefore, any factor that stabilizes this anionic intermediate will accelerate the overall reaction rate.[5]

Caption: Figure 1: General Mechanism of SNAr on a Fluoroarene.

The Decisive Role of Ring Substituents

For SNAr to occur, the benzoate ring must be "activated" by at least one strong electron-withdrawing group (EWG).[7][8] The position of this group relative to the fluorine atom is critical.

  • Ortho and Para Activation: When an EWG (e.g., -NO₂, -CN, -CF₃) is positioned ortho or para to the fluorine, it can directly participate in the resonance stabilization of the negative charge in the Meisenheimer complex.[4][6][8] This delocalization significantly lowers the activation energy of the rate-determining step, leading to a dramatic increase in reaction rate.

  • Meta Deactivation: An EWG in the meta position cannot delocalize the negative charge of the intermediate via resonance.[8] It can only offer a much weaker inductive stabilization, resulting in reaction rates that are orders of magnitude slower than for the corresponding ortho or para isomers.[4]

Electron-donating groups (EDGs) in any position will destabilize the anionic intermediate and deactivate the ring towards SNAr.

Substituent_Effects Figure 2: Influence of EWG Position on Meisenheimer Stability A Substituent Position B1 Ortho / Para Position A->B1 B2 Meta Position A->B2 C1 Strong Resonance Stabilization + Inductive Stabilization B1->C1 C2 Inductive Stabilization Only (No Resonance) B2->C2 D1 Lowers Activation Energy Significantly C1->D1 D2 Minor Effect on Activation Energy C2->D2 E1 Fast SₙAr Reaction D1->E1 E2 Very Slow / No Reaction D2->E2

Caption: Figure 2: Influence of EWG Position on Meisenheimer Stability.

Quantifying Substituent Effects: The Hammett Relationship

The electronic influence of meta and para substituents can be quantified using the Hammett equation, which provides a linear free-energy relationship.[9][10]

log(k/k₀) = σρ

  • σ (Sigma): The substituent constant, which depends only on the specific substituent and its position (meta or para). A positive σ value indicates an EWG, while a negative value indicates an EDG.[9]

  • ρ (Rho): The reaction constant, which measures the sensitivity of the reaction to substituent effects.[9] For SNAr reactions, ρ values are large and positive, indicating that the reaction is highly sensitive to substituents and is accelerated by EWGs that stabilize a buildup of negative charge in the transition state.[11]

Table 1: Hammett (σ) Constants for Common Substituents

Substituent σ (meta) σ (para) Electronic Effect
-NO₂ +0.71 +0.78 Strongly Withdrawing
-CN +0.56 +0.66 Strongly Withdrawing
-CF₃ +0.43 +0.54 Strongly Withdrawing
-Cl +0.37 +0.23 Withdrawing
-F +0.34 +0.06 Withdrawing (Inductive)
-H 0.00 0.00 Reference
-CH₃ -0.07 -0.17 Donating
-OCH₃ +0.12 -0.27 Donating (Resonance)

| -NH₂ | -0.16 | -0.66 | Strongly Donating |

Data sourced from established physical organic chemistry principles.[9][12]

Chapter 3: Steric and Conformational Influences

While electronic effects are dominant, steric factors can also play a significant role, particularly with substituents at the ortho position.

  • The Ortho Effect: An ortho substituent, regardless of its electronic nature, can force the benzoate's carboxyl group to twist out of the plane of the benzene ring.[13] This steric hindrance can disrupt resonance coupling between the carboxyl group and the ring, which in turn can influence the ring's overall electron density and acidity.[13][14]

  • Steric Hindrance to Nucleophilic Attack: Bulky ortho groups can physically impede the approach of the nucleophile to the ipso-carbon, slowing the reaction rate.[15] This effect becomes more pronounced with larger nucleophiles. The smaller size of fluorine compared to chlorine reduces the steric repulsion with adjacent groups, which can be a synthetic advantage.[14][16]

Chapter 4: Experimental Protocol: SNAr of Methyl 4-Fluoro-3-nitrobenzoate

This protocol details a representative SNAr reaction, providing a self-validating workflow for researchers. The choice of a nitro group para to the fluorine ensures a high rate of reaction.

Objective: To synthesize Methyl 4-(benzylamino)-3-nitrobenzoate via SNAr.

Materials:

  • Methyl 4-fluoro-3-nitrobenzoate (1 equiv.)

  • Benzylamine (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv., as a mild base)

  • Dimethyl Sulfoxide (DMSO) (Solvent)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 4-fluoro-3-nitrobenzoate (1.00 g, 5.02 mmol) and anhydrous K₂CO₃ (1.39 g, 10.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMSO (20 mL) via syringe. Stir the suspension for 5 minutes. Add benzylamine (0.60 mL, 5.52 mmol) dropwise at room temperature.

    • Causality: DMSO is an excellent polar aprotic solvent for SNAr as it solvates the cation (K⁺) but not the nucleophile, increasing its reactivity. K₂CO₃ acts as a base to neutralize the H-F formed, driving the reaction to completion.

  • Reaction Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup and Extraction: Cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Causality: The aqueous quench removes the DMSO and inorganic salts. The product, being organic, partitions into the ethyl acetate layer.

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄.

    • Causality: The water washes remove residual DMSO, and the brine wash removes bulk water before the drying agent is used.

  • Purification and Characterization: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow Figure 3: Experimental Workflow for SₙAr Synthesis A 1. Reagent Preparation (Substrate, Nucleophile, Base) B 2. Reaction Setup (Inert atmosphere, add solvent) A->B C 3. Reaction (Heat and stir) B->C D 4. Progress Monitoring (TLC / LC-MS) C->D D->C Incomplete E 5. Aqueous Workup (Quench, extract with organic solvent) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Figure 3: Experimental Workflow for SₙAr Synthesis.

Chapter 5: Modern Catalytic Approaches

While classical SNAr is powerful for activated systems, modern drug development often requires the functionalization of electron-neutral or even electron-rich aryl fluorides. Recent advances have expanded the synthetic toolkit:

  • Transition-Metal Catalysis: Palladium-catalyzed methods have been developed for the nucleophilic fluorination of aryl bromides and triflates, effectively reversing the traditional SNAr process.[17][18][19] These methods often tolerate a wider range of functional groups.

  • Concerted SNAr (CSNAr): For some substrates, particularly with strong bases or reactive nucleophiles, the reaction can proceed through a single transition state without a discrete Meisenheimer intermediate.[20][21]

  • Photoredox Catalysis: Organic photoredox catalysis can enable the SNAr of unactivated (electron-neutral or rich) fluoroarenes by generating a highly reactive cation radical intermediate, which is extremely susceptible to nucleophilic attack.[22]

Conclusion

The reactivity of the fluorine group in substituted benzoates is a nuanced interplay of powerful electronic effects, modulated by steric and conformational factors. A thorough grasp of the SNAr mechanism and the predictable influence of substituents, as quantified by the Hammett relationship, empowers chemists to design rational synthetic routes. For activated systems, the fluorine atom serves as an excellent leaving group, enabling the facile introduction of diverse nucleophiles. For more challenging unactivated systems, emerging catalytic methods provide new avenues for exploration. This understanding is fundamental for leveraging the full potential of fluorinated benzoates in the design and synthesis of next-generation pharmaceuticals.

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  • Kawasaki, T., Abe, T., Itoh, T., & Ohsawa, S. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 144(39), 17893-17900. [Link]

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  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Publications. [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100-16104. [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664. [Link]

  • Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., Tuttle, T., Chiba, S., & Murphy, J. A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388. [Link]

  • Goud, S., & Ghorai, M. K. (2018). Nucleophilic substitution reactions with fluoride. ResearchGate. [Link]

  • Um, I. H., Shin, Y. H., Han, J. Y., & Ali, S. S. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Journal of the Brazilian Chemical Society, 24, 706-713. [Link]

  • Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1149. [Link]

  • Nunes, C. M., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20), 4833. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Stack Exchange. [Link]

  • University of Calgary. (n.d.). Substituent Effects and LFERS. University of Calgary. [Link]

  • Wikipedia contributors. (2023). Hammett equation. Wikipedia. [Link]

  • University of Toronto. (n.d.). Linear Free Energy Relationships. University of Toronto. [Link]

  • LibreTexts Chemistry. (2023). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. LibreTexts. [Link]

  • Fernandez, I. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry, 43(11), 785-794. [Link]

  • Burrows, H. D., El-Aziz, S. M. A., & Said, M. M. (2018). Effect of position of the lateral fluoro substituent on the mesophase behaviour of aryl 4-alkoxyphenylazo benzoates in pure and binary mixtures. Liquid Crystals, 45(13-15), 2056-2068. [Link]

  • Miller, J. (1971). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic, 8, 1423-1427. [Link]

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Methodological & Application

Application Note: Ethyl 2-fluoro-4-methoxybenzoate as a Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated heterocyclic compounds are cornerstones in modern medicinal chemistry and materials science, offering unique physicochemical properties that can enhance biological activity and material performance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-fluoro-4-methoxybenzoate as a versatile and highly valuable building block for the synthesis of diverse heterocyclic scaffolds. We will delve into the core reactivity of this molecule, focusing on nucleophilic aromatic substitution (SNAr) as a primary pathway for C-N, C-O, and C-S bond formation. Detailed, field-tested protocols for the synthesis of quinolone and benzofuran precursors are provided, complete with mechanistic insights, optimization strategies, and characterization guidelines.

Introduction: The Strategic Value of this compound

The strategic incorporation of fluorine into organic molecules can profoundly influence their conformational preferences, metabolic stability, lipophilicity, and binding affinities. This compound is an exemplary starting material, engineered with a specific arrangement of functional groups that allows for controlled and high-yield transformations.

  • The Activating Fluoro Group: The fluorine atom at the C2 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr). Its high electronegativity polarizes the C-F bond, making the ipso-carbon highly electrophilic. Unlike other halogens, fluorine's small size minimizes steric hindrance. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, underscoring the enhanced reactivity of fluoro-substituted aromatics in SNAr reactions.[2]

  • Ortho-Ester Directing Group: The ethyl ester at the C1 position acts as a powerful electron-withdrawing group, which is essential for stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy of the substitution.[3]

  • Para-Methoxy Group: The methoxy group at C4 is an electron-donating group that can be leveraged for further functionalization or can influence the overall electronic properties of the final heterocyclic system.

This unique combination makes this compound a prime candidate for constructing complex molecular architectures, particularly those found in antibacterial agents like fluoroquinolones and various biologically active benzofurans.[4][5][6]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary and most powerful application of this compound is its participation in SNAr reactions. This pathway allows for the direct introduction of a wide array of nucleophiles, serving as the gateway to numerous heterocyclic systems.

The general mechanism involves a two-step addition-elimination process:

  • Nucleophilic Attack: A nucleophile (Nu:) attacks the electron-deficient carbon atom bearing the fluorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing ester group is crucial for stabilizing this intermediate.

  • Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group.

This strategy is broadly applicable for forming C-N, C-O, and C-S bonds, which are the foundational linkages for many nitrogen, oxygen, and sulfur-containing heterocycles.

Logical Workflow for Heterocycle Synthesis via SNAr

start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar intermediate_n Ethyl 2-(Alkyl/Arylamino)- 4-methoxybenzoate snar->intermediate_n C-N Bond Formation intermediate_o Ethyl 2-(Alkoxy/Aryloxy)- 4-methoxybenzoate snar->intermediate_o C-O Bond Formation intermediate_s Ethyl 2-(Alkyl/Arylthio)- 4-methoxybenzoate snar->intermediate_s C-S Bond Formation nuc_n Nitrogen Nucleophile (e.g., R-NH2) nuc_n->snar nuc_o Oxygen Nucleophile (e.g., R-OH) nuc_o->snar nuc_s Sulfur Nucleophile (e.g., R-SH) nuc_s->snar cyclization Intramolecular Cyclization intermediate_n->cyclization intermediate_o->cyclization intermediate_s->cyclization product_n N-Heterocycles (Quinolones, Benzodiazepines) cyclization->product_n product_o O-Heterocycles (Benzofurans, Chromenones) cyclization->product_o product_s S-Heterocycles (Benzothiazoles, Thiophenes) cyclization->product_s start Ethyl 2-fluoro- 4-methoxybenzoate reagent1 + Cyclopropylamine K2CO3, DMSO, 90°C step1 S(N)Ar Reaction (Protocol 1) reagent1->step1 intermediate Ethyl 2-(cyclopropylamino)- 4-methoxybenzoate step1->intermediate reagent2 Dowtherm A 250°C step2 Thermal Cyclization (Protocol 2) reagent2->step2 product Ethyl 1-cyclopropyl-7-methoxy- 4-oxo-1,4-dihydroquinoline- 3-carboxylate step2->product

Sources

Application Notes & Protocols: Ethyl 2-fluoro-4-methoxybenzoate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Organofluorine compounds represent a significant portion of newly approved drugs, a testament to the element's profound ability to modulate key pharmacokinetic and pharmacodynamic properties.[1] Ethyl 2-fluoro-4-methoxybenzoate is a prime example of a "fluorinated building block"—a pre-functionalized chemical entity that allows for the streamlined introduction of desirable fluorine-containing motifs into complex target molecules.[1][2]

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, strategic applications, and robust experimental protocols. The unique arrangement of its functional groups—an ortho-fluoro substituent, a para-methoxy group, and a reactive ethyl ester—makes it a highly versatile and valuable tool for medicinal chemists aiming to optimize lead compounds and accelerate drug development pipelines.

Physicochemical Profile and Strategic Value

This compound is a substituted aromatic ester whose utility is derived directly from its specific substitution pattern. The interplay between its three key functional groups dictates its reactivity and the properties it imparts to derivative molecules.

  • The Ortho-Fluoro Group: The fluorine atom at the C2 position is the most influential feature. Its high electronegativity creates a strong dipole and can serve as a hydrogen bond acceptor, potentially enhancing binding affinity with target proteins. Crucially, it acts as a metabolic shield, blocking the common site of aromatic hydroxylation (a major pathway for drug metabolism), thereby increasing the compound's in vivo half-life.

  • The Para-Methoxy Group: As an electron-donating group, the methoxy substituent at the C4 position influences the electronic environment of the benzene ring. This can modulate the reactivity of the ester and the pKa of the corresponding carboxylic acid.

  • The Ethyl Ester: This functional group is the primary reactive handle. It is readily converted into a carboxylic acid, which can then be used to form amides, a ubiquitous linkage in pharmaceutical agents. This allows the building block to be coupled to a wide array of other chemical fragments.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 773135-34-5
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol [3]
Appearance Typically a liquid or low-melting solidInferred
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Inferred
Spectroscopic Data NMR, HPLC, LC-MS data available from commercial suppliers[4]

Core Synthetic Transformations and Protocols

The true power of this compound lies in its capacity for straightforward chemical modification. The following protocols detail the most critical reactions for incorporating this building block into a medicinal chemistry workflow.

Workflow Overview: From Building Block to Amide Derivative

The following diagram illustrates the primary synthetic route for utilizing this compound, beginning with ester hydrolysis and proceeding to amide bond formation.

G cluster_0 PART 1: Saponification cluster_1 PART 2: Amide Coupling A This compound B 2-Fluoro-4-methoxybenzoic Acid A->B  NaOH or LiOH  MeOH / H₂O, rt D Target Amide Derivative B->D  HATU, DIPEA  DMF, rt C Amine (R-NH₂) C->D

Caption: General workflow for converting the starting ester to a final amide product.

Protocol 1: Saponification to 2-Fluoro-4-methoxybenzoic Acid

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, a critical intermediate for subsequent amide coupling reactions. This procedure is adapted from standard methods for ester hydrolysis.[5]

Reaction Scheme:

Caption: Saponification of the starting ester to its corresponding carboxylate salt.

Materials and Reagents:

ReagentCAS No.AmountPurpose
This compound773135-34-51.0 eqStarting Material
Sodium Hydroxide (NaOH)1310-73-22.0 - 4.0 eqHydrolysis Reagent
Methanol (MeOH)67-56-1~10 mL/gSolvent
Water (H₂O)7732-18-5~2 mL/gCo-solvent
Hydrochloric Acid (1N HCl)7647-01-0As neededAcidification
Ethyl Acetate (EtOAc)141-78-6As neededExtraction Solvent
BrineN/AAs neededAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6As neededDrying Agent

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: In a separate container, dissolve sodium hydroxide (2.0-4.0 eq) in water. Add this aqueous solution to the methanolic solution of the ester.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Once complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the remaining aqueous residue in water and cool the solution in an ice bath. Slowly add 1N HCl solution while stirring to adjust the pH to approximately 2-3. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-Fluoro-4-methoxybenzoic acid, typically as a white solid.[6] The product can be used in the next step without further purification if purity is high, or recrystallized if necessary.

Protocol 2: Amide Bond Formation via HATU Coupling

Objective: To couple the synthesized carboxylic acid with a primary or secondary amine to form the target amide. HATU is a common, efficient peptide coupling reagent used in medicinal chemistry.

Reaction Scheme:

Caption: HATU-mediated coupling of the carboxylic acid with a generic amine.

Materials and Reagents:

ReagentCAS No.AmountPurpose
2-Fluoro-4-methoxybenzoic Acid394-42-31.0 eqStarting Material
Amine (R-NH₂)Varies1.0 - 1.2 eqCoupling Partner
HATU148893-10-11.1 - 1.3 eqCoupling Reagent
DIPEA7087-68-52.0 - 3.0 eqOrganic Base
Dimethylformamide (DMF)68-12-2~10 mL/gSolvent
Saturated NH₄Cl solution12125-02-9As neededAqueous Wash
Saturated NaHCO₃ solution144-55-8As neededAqueous Wash

Step-by-Step Procedure:

  • Dissolution: To a solution of 2-Fluoro-4-methoxybenzoic acid (1.0 eq) in DMF, add the desired amine (1.0-1.2 eq).

  • Addition of Reagents: Add HATU (1.1-1.3 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction by LC-MS.

  • Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure amide product.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.[7] Users should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this compound or any related reagents.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[8] Avoid inhalation of vapors and contact with skin and eyes.[7]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed building block that offers a reliable and efficient means of introducing a 2-fluoro-4-methoxyphenyl motif into drug candidates. Its value is rooted in the predictable influence of its substituents on molecular properties and its straightforward conversion into key functional groups like amides. The protocols outlined in this guide provide a validated framework for medicinal chemists to leverage this reagent, facilitating the exploration of chemical space and the optimization of lead compounds in the pursuit of novel therapeutics.

References

  • Jiang, S., et al. (2008). Crystal Structure of 4-(methoxycarbonyl)-2-fluorobenzoic acid. Acta Crystallographica Section E, 64(Pt 12), o2372. Available at: [Link]

  • Yeong, K. Y., et al. (2018). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. ResearchGate. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: Ethyl 2-methoxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-2-fluoro-1-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Baburin, I., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(1), 1-5. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aromatic and heteroaromatic structures that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group.[1][3] The reaction is facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[4][5][6]

Ethyl 2-fluoro-4-methoxybenzoate is a particularly valuable substrate for SNAr reactions. The fluorine atom at the 2-position serves as an excellent leaving group, its high electronegativity activates the ring towards nucleophilic attack, a key factor in the rate-determining step of the SNAr mechanism.[7][8] The ester group at the 1-position and the methoxy group at the 4-position, while traditionally considered an electron-donating group, can participate in stabilizing the intermediate through resonance and inductive effects, further facilitating the substitution. This unique combination of substituents makes this compound a versatile building block for the synthesis of a diverse array of substituted benzoate derivatives.

This document provides a comprehensive guide to understanding and performing SNAr reactions with this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for various nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[6]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group (the ipso-carbon). This step is typically the rate-determining step as it involves the disruption of the aromatic system.[7] The presence of the electron-withdrawing ester group ortho to the site of attack makes this carbon more electrophilic and susceptible to nucleophilic attack.[5]

  • Formation of the Meisenheimer Complex: The addition of the nucleophile results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][9] The negative charge is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the ester group. This delocalization is crucial for stabilizing the intermediate and lowering the activation energy of the reaction.

  • Elimination of the Leaving Group: In the final step, the fluoride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the substituted product.[6] Although fluoride is a poor leaving group in SN2 reactions, its departure is facilitated in SNAr because this step is not rate-determining and leads to the favorable reformation of the aromatic ring.[7][10]

Caption: Generalized workflow for the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with common classes of nucleophiles. These protocols are intended as a starting point and may require optimization depending on the specific nucleophile and desired scale.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

The reaction of this compound with amines is a widely used transformation for the synthesis of substituted anthranilate derivatives, which are valuable intermediates in medicinal chemistry.

Materials:

  • This compound

  • Morpholine (or other primary/secondary amine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable polar aprotic solvent such as DMF or DMSO (approximately 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (e.g., morpholine, 1.1 - 1.5 eq) to the solution.

  • Add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 - 2.0 eq) to the reaction mixture. The base serves to neutralize the HF that is formed during the reaction.

  • Attach a reflux condenser and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product into ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and then with brine to remove residual DMF/DMSO and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMF100685-95
PiperidineK₂CO₃DMSO100588-96
BenzylamineEt₃NDMF1201275-85
AnilineK₂CO₃DMSO1402460-75
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

The reaction with thiols provides access to valuable thioether-containing aromatic compounds.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as a base

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1 eq) and anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a strong base such as sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Alternatively, a weaker base like potassium carbonate can be used at elevated temperatures.

  • Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete formation of the thiolate.

  • Slowly add a solution of this compound (1.0 eq) in a small amount of the reaction solvent to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Heating may be required for less reactive thiols.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reaction with Alcohol Nucleophiles (e.g., Phenol)

The synthesis of diaryl ethers can be achieved through the SNAr reaction with phenols or other alcohols. This reaction often requires more forcing conditions due to the lower nucleophilicity of alcohols compared to amines and thiols.

Materials:

  • This compound

  • Phenol (or other alcohol/phenol)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) as a strong base

  • Anhydrous DMF or DMSO

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.2 eq) in anhydrous DMF or DMSO.

  • Add a strong base such as sodium hydride (1.3 eq) or potassium tert-butoxide (1.3 eq) at room temperature.

  • Stir the mixture for 30-60 minutes to form the phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 100-150 °C and monitor its progress by TLC. These reactions can be slow and may require prolonged heating.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired ether product.

Caption: A typical experimental workflow for SNAr reactions.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion Insufficiently reactive nucleophile.Increase reaction temperature. Use a more polar aprotic solvent (e.g., switch from DMF to DMSO). Use a stronger base to fully deprotonate the nucleophile.
Reaction temperature too low.Increase the temperature in increments of 10-20 °C.
Inactive base.Use freshly opened or properly stored base.
Formation of side products Reaction temperature too high.Lower the reaction temperature.
Presence of water.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Competing reactions (e.g., hydrolysis of the ester).Use a non-aqueous workup if possible. Minimize the amount of water used during workup.
Difficulty in product isolation Product is water-soluble.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. Use a continuous liquid-liquid extractor.
Emulsion formation during extraction.Add a small amount of brine to break the emulsion. Filter the mixture through a pad of celite.

Conclusion

The nucleophilic aromatic substitution reactions of this compound offer a robust and versatile platform for the synthesis of a wide range of substituted aromatic compounds. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic campaigns. By understanding the underlying mechanistic principles and paying careful attention to reaction parameters, chemists can effectively harness the power of SNAr chemistry to access novel molecules with potential applications in drug discovery and materials science.

References

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  • ResearchGate. (PDF) Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]

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  • Harvard DASH. Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2016-11-18). [Link]

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Application Notes & Protocols: The Strategic Use of Ethyl 2-fluoro-4-methoxybenzoate in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-fluoro-4-methoxybenzoate has emerged as a pivotal structural motif and versatile chemical intermediate in the landscape of pharmaceutical research and development. The strategic incorporation of fluorine and methoxy substituents onto the benzoate scaffold imparts unique physicochemical properties that are highly sought after in medicinal chemistry for optimizing metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides an in-depth exploration of this compound, detailing its properties, a robust synthesis protocol, and its application as a precursor in the synthesis of advanced heterocyclic systems relevant to drug discovery, particularly in the domain of kinase inhibitors. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Value Proposition of a Fluorinated Building Block

In the intricate process of drug design, small organic molecules serve as the foundational building blocks for creating novel therapeutics.[1] The substitution pattern on an aromatic ring can profoundly influence a molecule's pharmacological profile. This compound is a prime example of a "privileged" scaffold, where each functional group serves a distinct and synergistic purpose.

  • The Fluoro Substituent: The ortho-fluorine atom is a bioisostere for a hydrogen atom but introduces significant electronic changes. Its strong electron-withdrawing nature can modulate the pKa of adjacent functional groups and enhance binding interactions with target proteins through hydrogen bonding or dipole interactions. Crucially, it often serves to block metabolic oxidation at that position, thereby increasing the drug's half-life.

  • The Methoxy Group: The para-methoxy group is an electron-donating group that can influence the overall electron density of the ring system. It can also participate in key hydrogen bond accepting interactions within a protein's active site.

  • The Ethyl Ester: This group provides a versatile chemical handle for a variety of subsequent transformations, including hydrolysis to the corresponding carboxylic acid, amidation to form benzamides, or reduction to a primary alcohol.

This combination makes this compound a highly valuable starting material for constructing complex molecules, including various pharmacologically important heterocycles.[2] Its utility is particularly noted in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology.[3][4][5][6]

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Physicochemical Properties

The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 773135-34-5
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
IUPAC Name This compound
Appearance White to off-white powder or solid[7]
InChI Key KXUTVJPWRDIHDB-UHFFFAOYSA-N
Safety & Handling

While specific hazard data for this compound is limited, the safety profile can be inferred from related substituted benzoates.[8][9][10]

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • Hazards: May cause skin and respiratory irritation. Harmful if swallowed. Avoid breathing dust.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Protocol 1: Synthesis of this compound

The most direct and common method for preparing this compound is via the Fischer esterification of its corresponding carboxylic acid, 2-Fluoro-4-methoxybenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Rationale and Causality

Fischer esterification is an equilibrium process. To drive the reaction towards the product (the ester), a simple aliphatic alcohol (ethanol) is used in large excess. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is typically heated to reflux to increase the reaction rate. The subsequent aqueous work-up is designed to remove the excess acid and unreacted carboxylic acid.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_acid 2-Fluoro-4-methoxybenzoic Acid reflux Combine & Reflux (e.g., 8-12 hours) prep_acid->reflux prep_etoh Absolute Ethanol (Excess) prep_etoh->reflux prep_h2so4 Conc. H₂SO₄ (Catalyst) prep_h2so4->reflux quench Cool & Quench (e.g., with NaHCO₃ soln.) reflux->quench Reaction Completion (monitored by TLC) extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography or Recrystallization concentrate->purify product This compound purify->product G start Ethyl 2-fluoro-4- methoxybenzoate snar_step SₙAr Reaction: Heat mixture (e.g., 120-150 °C) to form intermediate start->snar_step reagent Anthranilamide (Nucleophile) reagent->snar_step solvent High-Boiling Solvent (e.g., DMF, NMP) solvent->snar_step base Base (e.g., K₂CO₃, DIPEA) base->snar_step cyclization_step Intramolecular Cyclization: Continued heating promotes ring formation snar_step->cyclization_step One-pot or sequential workup_precip Cool & Precipitate: Pour into water/ice cyclization_step->workup_precip workup_filter Filter solid product workup_precip->workup_filter workup_wash Wash with water & ether workup_filter->workup_wash workup_dry Dry under vacuum workup_wash->workup_dry product Substituted Quinazolinone (Kinase Inhibitor Scaffold) workup_dry->product

Sources

Protocols for the Esterification of 2-Fluoro-4-methoxybenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Fluoro-4-methoxybenzoic Acid Esters

2-Fluoro-4-methoxybenzoic acid is a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group, imparts specific physicochemical properties to target molecules, influencing their reactivity, bioavailability, and metabolic stability.[1] The conversion of its carboxylic acid moiety into an ester is a fundamental transformation, often employed to mask the polarity of the acid, improve cell membrane permeability, or act as a prodrug that is later hydrolyzed in vivo to release the active carboxylic acid.

This guide provides detailed protocols for two robust and widely applicable esterification methods: the classic Fischer-Speier Esterification and the milder Steglich Esterification. We will delve into the mechanistic rationale behind each protocol, offering researchers the knowledge to not only execute the synthesis but also to troubleshoot and adapt the procedures for their specific needs.

Guiding Principles: Understanding the Esterification Reaction

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The core of this transformation involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the carboxylic acid. The presence of the fluorine atom ortho to the carboxylic acid group in 2-fluoro-4-methoxybenzoic acid introduces a moderate steric hindrance and an inductive electron-withdrawing effect, which can influence the reactivity of the carbonyl carbon.

Acid-Catalyzed Esterification (Fischer-Speier)

The Fischer-Speier method is a classic, equilibrium-controlled reaction catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3] The acid catalyst serves a crucial dual role: it protonates the carbonyl oxygen, thereby significantly increasing the electrophilicity of the carbonyl carbon, and it facilitates the departure of water as a leaving group.[4][5][6]

The reaction is reversible, and its equilibrium must be shifted toward the product side.[2][5] This is typically achieved by two strategies:

  • Using a large excess of the alcohol reactant.[2][4]

  • Removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[2][7]

Esterification via Carbodiimide Activation (Steglich)

For substrates that are sensitive to the harsh, acidic conditions of the Fischer esterification, the Steglich method offers a mild and highly effective alternative.[8] This reaction utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[9] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is critical for efficient ester formation.[8][9]

The mechanism involves the initial reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate.[8] DMAP, being a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species ("active ester").[8][10] This species is highly susceptible to nucleophilic attack by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[9]

Visualizing the Mechanisms

To better understand the chemical transformations, the following diagrams illustrate the step-by-step mechanisms for both protocols.

Fischer_Esterification cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation A Carboxylic Acid + H⁺ B Protonated Carbonyl (Enhanced Electrophile) A->B Catalyst (H₂SO₄) D Tetrahedral Intermediate B->D C Alcohol (R'-OH) C->D E Protonated Intermediate D->E F Protonated Ester E->F G H₂O E->G Leaving Group H Final Ester F->H I H⁺ (Catalyst Regenerated) F->I

Caption: Mechanism of Fischer-Speier Esterification.

Steglich_Esterification cluster_0 Step 1: Activation cluster_1 Step 2: Acyl Transfer cluster_2 Step 3: Nucleophilic Attack cluster_3 Byproduct Formation A Carboxylic Acid C O-acylisourea Intermediate A->C B DCC B->C E Reactive Acyl-pyridinium ('Active Ester') C->E I Protonated DCC C->I D DMAP (Catalyst) D->E G Final Ester E->G H DMAP (Regenerated) E->H F Alcohol (R'-OH) F->G J DCU (Byproduct) I->J

Caption: Mechanism of Steglich Esterification.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Fluoro-4-methoxybenzoic acid may cause skin and eye irritation.[11] Strong acids and DCC are corrosive and toxic; handle with extreme care.

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol describes the synthesis of Methyl 2-fluoro-4-methoxybenzoate.

Materials:

  • 2-Fluoro-4-methoxybenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (at least 20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-fluoro-4-methoxybenzoic acid (e.g., 5.0 g, 29.4 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL, ~40 g, 1.25 mol). Swirl to dissolve the solid.

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (0.3 mL, ~5.6 mmol) dropwise with continuous swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution! Vent frequently ), and finally with brine (50 mL).[12] The bicarbonate wash removes any unreacted carboxylic acid and the sulfuric acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Steglich Esterification (tert-Butyl Ester Synthesis)

This protocol is ideal for synthesizing esters of secondary or tertiary alcohols, such as tert-butyl 2-fluoro-4-methoxybenzoate, which are not accessible via the Fischer method.[8]

Materials:

  • 2-Fluoro-4-methoxybenzoic acid (1.0 eq)

  • tert-Butanol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 5% Hydrochloric Acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-fluoro-4-methoxybenzoic acid (e.g., 5.0 g, 29.4 mmol) in anhydrous DCM (100 mL).

  • Reagent Addition: Add tert-butanol (3.35 mL, 35.3 mmol) and DMAP (0.36 g, 2.94 mmol) to the solution.

  • Initiation: Cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve DCC (6.67 g, 32.3 mmol) in a minimal amount of anhydrous DCM (~20 mL). Add the DCC solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up - Filtration: Upon completion, cool the mixture again to 0 °C to maximize DCU precipitation. Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution (2 x 50 mL) to remove DMAP and any remaining DCC, then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel to remove trace impurities and any remaining DCU.

Note on a practical alternative: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) can be used in place of DCC.[13] A major advantage is that the resulting urea byproduct is water-soluble, simplifying the workup as it can be removed with the aqueous washes, often eliminating the need for filtration.[14]

Comparative Analysis of Protocols

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst/Reagent Strong acid (e.g., H₂SO₄)DCC (or EDC) and DMAP
Conditions Harsh (acidic, high temp/reflux)Mild (typically room temperature)
Substrate Scope Good for primary and secondary alcohols. Poor for tertiary alcohols or acid/base-sensitive substrates.[3]Excellent for acid-sensitive substrates and sterically hindered alcohols (including tertiary).[8][9]
Byproducts WaterDicyclohexylurea (DCU) - insoluble
Work-up Liquid-liquid extraction, neutralizationFiltration to remove DCU, followed by extraction
Advantages Inexpensive reagents, simple setup, suitable for large scale.[2]High yields, mild conditions, broad substrate scope.
Disadvantages Equilibrium reaction, harsh conditions can lead to side reactions, not suitable for sensitive molecules.More expensive reagents, DCC is an allergen, DCU can be difficult to remove completely.

Product Purification and Characterization

Following the initial work-up and concentration, the crude ester product must be purified and its identity confirmed.

  • Purification: Flash column chromatography is the most common method for purifying esters on a lab scale. A solvent system of ethyl acetate and hexanes is typically effective. The polarity of the eluent can be adjusted based on the polarity of the target ester.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the incorporation of the alcohol moiety and the disappearance of the carboxylic acid proton.

    • Infrared (IR) Spectroscopy: Will show the appearance of a strong C=O ester stretch (typically ~1730-1750 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.

By selecting the appropriate protocol based on the alcohol and substrate sensitivities, researchers can efficiently synthesize a wide range of 2-fluoro-4-methoxybenzoic acid esters for applications in drug discovery and materials science.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Chemistry LibreTexts. (2023, January 22). Esterification. [Link]

  • Clark, J. Mechanism for the esterification reaction. Chemguide. [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. [Link]

  • Wikipedia. Active ester. [Link]

  • National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PubChem. [Link]

  • ResearchGate. (2021). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]

  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • University of Colorado Boulder. Fischer Esterification Procedure. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Tidwell, T. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

  • Barnard College, Columbia University.
  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • National Center for Biotechnology Information. 2-Fluoro-4-methoxybenzoic acid. PubChem. [Link]

  • ResearchGate. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Royal Society of Chemistry. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Reddit. (2024, July 21). Steglich Esterification with EDC. r/OrganicChemistry. [Link]

Sources

Application Notes & Protocols: Synthetic Transformations of Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-fluoro-4-methoxybenzoate is a versatile substituted aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structure, featuring a fluorine atom ortho to the ester and a methoxy group para, imparts unique reactivity and makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent ester group and the aromatic ring itself. This guide provides detailed experimental protocols for three fundamental transformations of this compound: hydrolysis (saponification), direct amidation, and its utility in palladium-catalyzed cross-coupling reactions, offering researchers a practical framework for its application.

The strategic placement of the fluoro and methoxy substituents is significant in drug design, where the fluorine atom can enhance metabolic stability or binding affinity, and the methoxy group can serve as a key interaction point or be a precursor for a hydroxyl group. Consequently, robust protocols for manipulating the ester functionality are essential for downstream applications.

Protocol I: Saponification to 2-Fluoro-4-methoxybenzoic Acid

Principle & Rationale

The conversion of an ester to a carboxylic acid via saponification is one of the most fundamental reactions in organic synthesis. The process involves the hydrolysis of the ester under basic conditions, typically using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation. This transformation is critical for preparing the corresponding acid, which is a versatile precursor for amides, acid chlorides, and other derivatives.[1][2]

Experimental Workflow: Saponification

cluster_reactants Reaction Setup cluster_process Process cluster_workup Work-up & Isolation r1 This compound r2 Methanol / H₂O r3 Sodium Hydroxide (NaOH) p1 Stir at Room Temp (4h) Monitor by TLC r3->p1 p2 Remove Methanol (Reduced Pressure) p1->p2 p3 Dilute with H₂O p2->p3 w1 Acidify with 1N HCl (pH ~3-4) p3->w1 w2 Precipitate Forms w1->w2 w3 Filter Solid w2->w3 w4 Wash with H₂O w3->w4 w5 Dry under Vacuum w4->w5 product 2-Fluoro-4-methoxybenzoic Acid w5->product

Caption: Workflow for the basic hydrolysis of this compound.

Quantitative Data & Reaction Parameters

Reagent/ParameterAmountMoles (mmol)Molar Eq.
This compound5.0 g25.21.0
Sodium Hydroxide (NaOH)2.02 g50.52.0
Methanol (Solvent)50 mL--
Water (Solvent)10 mL--
1N Hydrochloric Acid (HCl)~55 mL (or until pH 3-4)~55-
Reaction Conditions
TemperatureRoom Temperature (~20-25 °C)--
Duration4 hours--
Expected Yield ~4.1 g (95%)--

Step-by-Step Protocol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 25.2 mmol) in methanol (50 mL).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.02 g, 50.5 mmol) in water (10 mL). Add the NaOH solution to the flask containing the ester.

  • Reaction: Stir the resulting mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in water (50 mL).

  • Acidification: Cool the aqueous solution in an ice bath and slowly add 1N HCl solution dropwise with stirring. Continue adding acid until the pH of the solution is approximately 3-4, at which point a white solid will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Purification: Wash the solid with cold deionized water (3 x 20 mL) to remove any remaining salts.

  • Drying: Dry the purified product, 2-fluoro-4-methoxybenzoic acid, in a vacuum oven at 50 °C to a constant weight. The product should be a white to off-white powder.[1]

Protocol II: Direct Amidation to N-Substituted Benzamides

Principle & Rationale

The formation of an amide bond from an ester and an amine, known as aminolysis, is a cornerstone of organic synthesis, particularly in the construction of peptides and pharmaceuticals.[3] Direct aminolysis of unactivated esters like this compound can be a sluggish reaction.[4] It typically requires elevated temperatures to proceed at a reasonable rate, as the ethoxide leaving group is relatively basic.[3] The reaction involves the nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate which then collapses to release ethanol and the desired amide. While catalytic methods exist to facilitate this transformation under milder conditions, this protocol details a straightforward thermal approach suitable for many primary and secondary amines.[5][6]

Experimental Workflow: Direct Amidation

cluster_reactants Reaction Setup cluster_process Process cluster_workup Work-up & Purification r1 This compound r2 Amine (e.g., Benzylamine) p1 Heat at Reflux (e.g., 100-120 °C) r2->p1 p2 Monitor by TLC/GC-MS p1->p2 w1 Cool to Room Temp p2->w1 w2 Dilute with Ethyl Acetate w1->w2 w3 Wash with 1N HCl (aq) w2->w3 w4 Wash with sat. NaHCO₃ (aq) w3->w4 w5 Wash with Brine w4->w5 w6 Dry over Na₂SO₄ w5->w6 w7 Concentrate in vacuo w6->w7 w8 Purify via Column Chromatography w7->w8 product N-Substituted Amide w8->product

Caption: Workflow for the direct thermal amidation of this compound.

Quantitative Data & Reaction Parameters

Reagent/ParameterAmountMoles (mmol)Molar Eq.
This compound2.0 g10.11.0
Benzylamine (Example Amine)1.3 g (1.32 mL)12.11.2
Reaction Conditions
Temperature120 °C (neat or in high-boiling solvent)--
Duration12-24 hours--
Expected Yield 60-85% (highly substrate-dependent)--

Step-by-Step Protocol

  • Reaction Setup: In a sealable reaction vessel or a round-bottom flask fitted with a reflux condenser, combine this compound (2.0 g, 10.1 mmol) and the desired amine (e.g., benzylamine, 1.3 g, 12.1 mmol). The reaction can often be run neat (solvent-free).

  • Reaction: Heat the mixture in an oil bath at 120 °C for 12-24 hours. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (2 x 20 mL) to remove excess amine, saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-substituted 2-fluoro-4-methoxybenzamide.

Protocol III: Application in Suzuki-Miyaura Cross-Coupling

Principle & Rationale

While this compound itself is not a typical substrate for cross-coupling, its structural motif is central to building more complex biaryl systems, which are privileged structures in pharmacology. This protocol demonstrates the synthesis of a biaryl compound using a structurally related aryl bromide, Ethyl 4-bromo-2-fluorobenzoate , as a model substrate. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[7][8] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center (which is facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] This reaction is prized for its mild conditions and tolerance of a wide variety of functional groups.[10]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

cluster_reactants Reaction Setup (Inert Atmosphere) cluster_process Process cluster_workup Work-up & Purification r1 Ethyl 4-bromo-2-fluorobenzoate r2 Arylboronic Acid r3 Pd(PPh₃)₄ Catalyst r4 Na₂CO₃ (Base) r5 Toluene / Ethanol / H₂O (Solvent) p1 Degas the Mixture r5->p1 p2 Heat at Reflux (e.g., 90 °C) p1->p2 p3 Monitor by TLC p2->p3 w1 Cool to Room Temp p3->w1 w2 Dilute with Ethyl Acetate w1->w2 w3 Filter through Celite w2->w3 w4 Separate Organic Layer w3->w4 w5 Wash with Brine w4->w5 w6 Dry over Na₂SO₄ w5->w6 w7 Concentrate in vacuo w6->w7 w8 Purify via Column Chromatography w7->w8 product Biaryl Product w8->product

Caption: Workflow for a representative Suzuki-Miyaura cross-coupling reaction.

Quantitative Data & Reaction Parameters

Reagent/ParameterAmountMoles (mmol)Molar Eq.
Ethyl 4-bromo-2-fluorobenzoate1.0 g4.051.0
4-Methoxyphenylboronic Acid0.74 g4.861.2
Pd(PPh₃)₄ (Catalyst)0.23 g0.200.05
Sodium Carbonate (Base)0.86 g8.102.0
Toluene (Solvent)20 mL--
Ethanol (Solvent)5 mL--
Water (Solvent)5 mL--
Reaction Conditions
Temperature90 °C--
Duration6-12 hours--
Expected Yield 75-90%--

Step-by-Step Protocol

  • Reaction Setup: To an oven-dried round-bottom flask, add Ethyl 4-bromo-2-fluorobenzoate (1.0 g, 4.05 mmol), 4-methoxyphenylboronic acid (0.74 g, 4.86 mmol), and sodium carbonate (0.86 g, 8.10 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.23 g, 0.20 mmol). Then, add the degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 6-12 hours. Monitor the reaction by TLC until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Filtration: Pass the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure biaryl product.

References

The Strategic Use of N-Boc-L-proline as a Chiral Intermediate in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Intermediates in Modern Organic Synthesis

In the intricate tapestry of multi-step organic synthesis, intermediates are the critical junctures that dictate the feasibility, efficiency, and stereochemical outcome of a synthetic route. They are transient molecular species, formed from reactants and consumed in subsequent steps to yield the final product.[1][2] Far from being mere stepping stones, the strategic selection and manipulation of intermediates are central to the architecting of complex molecules, particularly in the realm of pharmaceutical and materials science.[3] The deliberate introduction of a protecting group, for instance, can mask a reactive functional group, thereby enabling chemoselective transformations at other sites of a molecule.[4][5] This guide focuses on a particularly powerful class of intermediates: chiral building blocks, with a detailed exploration of N-tert-butoxycarbonyl-L-proline (N-Boc-L-proline) as a cornerstone of modern asymmetric organocatalysis.

While not typically an active catalyst itself, N-Boc-L-proline serves as a foundational synthon for the construction of highly efficient chiral organocatalysts.[6][7] The tert-butoxycarbonyl (Boc) protecting group is instrumental in this regard. It deactivates the nucleophilicity of the proline's secondary amine, allowing for selective reactions at the carboxylic acid moiety, such as amide bond formation.[7] Furthermore, the Boc group enhances the lipophilicity of the molecule, often simplifying the purification of synthetic intermediates via chromatography, and can be reliably cleaved under acidic conditions to unmask the catalytically active amine at the desired stage.[7]

N-Boc-L-proline: A Gateway to Privileged Chiral Catalysts

The rigid, stereochemically defined pyrrolidine ring of proline makes it an exceptional scaffold for asymmetric catalysis.[8] When fashioned into more complex structures, proline-derived catalysts create a chiral environment that can exquisitely control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. This is of paramount importance in drug development, where the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[9][]

N-Boc-L-proline is a key starting material for the synthesis of several classes of highly effective organocatalysts, most notably diarylprolinol silyl ethers and chiral prolinamides.[11][12] These catalysts have demonstrated remarkable efficacy in a range of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions.[13][14]

The Enamine Catalytic Cycle: The Mechanistic Heart of Proline Catalysis

The catalytic prowess of proline and its derivatives hinges on the enamine catalytic cycle.[5] In a typical aldol reaction, the secondary amine of the deprotected proline catalyst reacts with a ketone (the aldol donor) to form a nucleophilic enamine intermediate. This enamine then attacks an aldehyde (the aldol acceptor) in a highly stereocontrolled manner. The chiral scaffold of the catalyst directs the approach of the aldehyde to one face of the enamine, thereby dictating the absolute stereochemistry of the newly formed C-C bond. Subsequent hydrolysis releases the chiral β-hydroxy carbonyl product and regenerates the catalyst, allowing it to re-enter the catalytic cycle.[15][16]

Application Protocol 1: Synthesis of a Diarylprolinol Silyl Ether Catalyst

Diarylprolinol silyl ethers are a class of "privileged" organocatalysts, renowned for their ability to catalyze a wide array of asymmetric reactions with high enantioselectivity.[8][12] The following protocol details the synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, a widely used catalyst of this class, starting from N-Boc-L-proline.

Experimental Workflow: Synthesis of a Diarylprolinol Silyl Ether Catalyst

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Silylation A N-Boc-L-proline methyl ester in THF C Reaction at 0°C to reflux A->C B Phenylmagnesium bromide (Grignard reagent) B->C D Aqueous workup (NH4Cl) C->D E (S)-N-Boc-diphenylprolinol D->E F (S)-N-Boc-diphenylprolinol H Reaction at room temperature F->H G Trifluoroacetic acid (TFA) in DCM G->H I Basic workup H->I J (S)-Diphenylprolinol I->J K (S)-Diphenylprolinol N Reaction in DCM at 0°C K->N L Triethylamine (base) L->N M Trimethylsilyl trifluoromethanesulfonate (TMSOTf) M->N O Purification (Column Chromatography) N->O P (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether O->P

Caption: Workflow for the synthesis of a diarylprolinol silyl ether catalyst.

Detailed Step-by-Step Methodology

Materials:

  • N-Boc-L-proline

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Phenylmagnesium bromide (PhMgBr, solution in THF)

  • Tetrahydrofuran (THF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (Et₃N)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Part A: Synthesis of N-Boc-L-proline methyl ester

  • Suspend N-Boc-L-proline (1.0 equiv.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure. The resulting crude N-Boc-L-proline methyl ester is typically used in the next step without further purification.[11]

Part B: Grignard reaction to form (S)-N-Boc-diphenylprolinol

  • In a separate flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, place a solution of phenylmagnesium bromide (3.0 equiv.) in anhydrous THF.

  • Cool the Grignard solution to 0 °C.

  • Dissolve the crude N-Boc-L-proline methyl ester from Part A in anhydrous THF.

  • Add the ester solution dropwise to the stirred Grignard reagent at 0 °C over approximately 45 minutes.[11]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux overnight.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (S)-N-Boc-diphenylprolinol.

Part C: Boc deprotection and silylation

  • The protocol for the final two steps, Boc-deprotection and silylation, can be found in the peer-reviewed literature.[3] This typically involves treatment with a strong acid like TFA to remove the Boc group, followed by reaction with a silylating agent like TMSOTf in the presence of a non-nucleophilic base.[3] Purification by column chromatography affords the final diarylprolinol silyl ether catalyst.[3]

Application Protocol 2: Asymmetric Aldol Reaction Catalyzed by a Prolinamide

Chiral prolinamides, readily synthesized from N-Boc-L-proline and a suitable amine, are another important class of organocatalysts. They have shown excellent performance in various asymmetric transformations.[2]

Synthesis of a C2-Symmetric Prolinamide Catalyst Precursor
  • Activation of N-Boc-L-proline: Dissolve N-Boc-L-proline (2.0 equiv.) in anhydrous DCM and cool to 0 °C. Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (2.0 equiv.) and 1-Hydroxybenzotriazole (HOBt) (2.0 equiv.) to activate the carboxylic acid for amide coupling.[7][11]

  • Amide Coupling: In a separate flask, dissolve a diamine (e.g., 1,3-benzenedimethanamine, 1.0 equiv.) in anhydrous DCM. Add this solution dropwise to the activated N-Boc-L-proline mixture at 0 °C.[5]

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Upon completion, perform an aqueous workup and purify the resulting Boc-protected C2-symmetric prolinamide by column chromatography.[5]

  • Deprotection: The Boc groups are removed under acidic conditions (e.g., TFA in DCM) to yield the active catalyst.[5]

General Protocol for the Asymmetric Aldol Reaction

G A Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde) E Stir at room temperature A->E B Ketone (e.g., acetone) B->E C Prolinamide Catalyst (10-20 mol%) C->E D Solvent (e.g., DMSO or solvent-free) D->E F Reaction Monitoring (TLC) E->F G Quench and Aqueous Workup F->G H Purification (Column Chromatography) G->H I Chiral β-hydroxy ketone H->I J Analysis (Chiral HPLC) I->J K Determine Enantiomeric Excess (ee) J->K

Caption: General workflow for a prolinamide-catalyzed asymmetric aldol reaction.

  • Reaction Setup: To a vial containing the prolinamide catalyst (e.g., 20 mol%), add the ketone (e.g., acetone, which can also serve as the solvent) and the aromatic aldehyde (1.0 equiv.).[17]

  • Reaction: Stir the mixture at room temperature until the aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[5]

  • Analysis: The enantiomeric excess (ee) of the purified aldol product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[5][17]

Data Presentation: Performance of Proline-Derived Catalysts

The efficacy of these catalysts is demonstrated by the high yields and enantioselectivities achieved in various reactions.

Table 1: Representative Results for the Asymmetric Aldol Reaction

EntryAldehydeCatalyst TypeSolventYield (%)ee (%)Reference
14-NitrobenzaldehydeProlinamideAcetone9596[17]
24-ChlorobenzaldehydeProlinamideAcetone9496[17]
32-NaphthaldehydeProlinamideAcetone9296[17]
4CinnamaldehydeDiarylprolinol Silyl EtherToluene9994 (exo)[18]

Scientific Integrity and Causality: Understanding Stereoselectivity

The high degree of stereocontrol exerted by proline-derived catalysts is not fortuitous; it is a direct consequence of the well-defined transition state assemblies during the C-C bond-forming step. Computational studies have elucidated the key interactions that govern the stereochemical outcome.[6][19]

For the proline-catalyzed aldol reaction, the Houk-List model proposes a chair-like transition state where the carboxylate group of the proline catalyst forms a hydrogen bond with the incoming aldehyde.[16] This interaction, along with steric repulsion between the aldehyde's substituent and the catalyst's chiral scaffold, forces the aldehyde to approach the enamine from a specific face, leading to the observed enantioselectivity.

Caption: A conceptual diagram of the transition state in a proline-catalyzed aldol reaction.

The design of more complex catalysts derived from N-Boc-L-proline, such as diarylprolinol silyl ethers, further refines this stereocontrol. The bulky diarylmethyl and silyl ether groups create a more sterically demanding chiral pocket, enhancing the facial discrimination of the enamine and leading to even higher levels of enantioselectivity.[12]

Safety and Handling

N-Boc-L-proline is generally considered a non-hazardous substance.[20][21][22] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[20] Handling should be performed in a well-ventilated area to avoid inhalation of dust.[23] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[20][21][22][23]

Conclusion

N-Boc-L-proline is a testament to the power of strategic intermediate design in modern organic synthesis. Its utility extends far beyond its simple structure, providing a versatile and reliable entry point to a world of powerful chiral organocatalysts. By understanding the mechanistic underpinnings of these catalysts and employing robust synthetic protocols, researchers can unlock new possibilities in asymmetric synthesis, paving the way for the efficient and stereocontrolled construction of complex molecules that are vital to medicine and technology.

References

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.).
  • Heterogeneous organocatalysis: the proline case. (2025, July 2). RSC Publishing.
  • New mechanistic studies on the proline-catalyzed aldol reaction. (n.d.). PMC - NIH.
  • Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. (2025, August 5).
  • Application Notes: Boc-L-Proline in the Synthesis of Chiral Organocatalysts for Enantioselective Aldol Reactions. (n.d.). Benchchem.
  • Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. (2023, June 1). Bentham Science.
  • A review: L- Proline as an organocatalyst. (2025, August 6).
  • (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. (n.d.). Organic Syntheses Procedure.
  • Proline-catalyzed aldol reactions. (n.d.). Wikipedia.
  • Application Notes & Protocols: Chiral Ligand Synthesis Using N-Boc-D-proline. (n.d.). Benchchem.
  • The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. (n.d.). Journal of the American Chemical Society.
  • Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. (n.d.).
  • Refined Transition-State Models for Proline-Catalyzed Asymmetric Michael Reactions under Basic and Base-Free Conditions. (2012, November 27).
  • Organic synthesis reactions intermediate shape chemical transformation paths and consequences. (2025, August 14). ZM Silane Limited.
  • Reactive Intermediates | Carboc
  • N-Boc-trans-4-fluoro-L-proline - SAFETY D
  • BOC-L-PROLINE CAS NO 15761-39-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet: Boc-L-Proline. (n.d.). Carl ROTH.
  • The Diarylprolinol Silyl Ether System: A General Organocatalyst. (2011, August 17).
  • Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. (2021, August 25). ANU Open Research.
  • Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis. (n.d.). Benchchem.
  • What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis?. (n.d.).
  • 10 - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 21). Fisher Scientific.
  • Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of F. (2007, May 22). Docentes FCT NOVA.
  • Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. (n.d.). Scientific Research Publishing.
  • The generality of the aldol reaction of diarylprolinol 1. TES=triethylsilyl. (n.d.).
  • Boc-L-Proline-methyl ester - Safety D
  • Method for preparing Boc-L-proline. (n.d.).
  • Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. (2025, August 6).
  • L-Proline. (n.d.). Organic Syntheses Procedure.
  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020, November 30). PMC - NIH.
  • Environmental Modulation of Chiral Prolinamide Catalysts for Stereodivergent Conjug
  • (a) The proline-catalyzed enantioselective aldol reaction studied in... (n.d.).
  • Chiral Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
  • Synthesizing Chiral Drug Intermediates by Bioc

Sources

Application Notes and Protocols for Coupling Reactions with Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for a variety of palladium and nickel-catalyzed cross-coupling reactions utilizing Ethyl 2-fluoro-4-methoxybenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substitution pattern. This document offers in-depth, field-proven insights into Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, as well as an exploration of potential C-H activation strategies. Each section is designed to provide not only a step-by-step methodology but also the scientific rationale behind the choice of catalysts, ligands, bases, and reaction conditions, thereby empowering researchers to successfully employ and adapt these powerful synthetic transformations.

Introduction: The Synthetic Utility of this compound

This compound is a valuable scaffold in modern organic synthesis. The presence of a fluorine atom ortho to the coupling site can significantly influence the reactivity and the properties of the resulting products. The electron-withdrawing nature of the fluorine atom can modulate the electron density of the aromatic ring, while the methoxy group at the para-position acts as an electron-donating group. This electronic push-pull system, combined with the steric hindrance of the ortho-fluoro group, presents both challenges and opportunities in cross-coupling reactions. Understanding how to effectively couple this substrate is crucial for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[1][2] Due to the strength of the C-F bond, the coupling of aryl fluorides can be challenging. However, the presence of the electron-withdrawing ester group in this compound can facilitate the oxidative addition step, particularly with nickel catalysts.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)), transmetalation of the organoboron species, and reductive elimination to form the desired biaryl product and regenerate the active catalyst.[1] For aryl fluorides, the oxidative addition step is often rate-limiting. Nickel catalysts have shown particular promise for the activation of C-F bonds.[3][4]

Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the nickel-catalyzed coupling of aryl fluorides bearing electron-withdrawing groups.[3][4]

Materials:

  • This compound

  • Arylboronic acid

  • NiCl₂(PCy₃)₂ (or a similar Ni(II) precatalyst with a bulky phosphine ligand)

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous toluene or dioxane

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the nickel catalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)[5]K₃PO₄ (2)Dioxane/H₂O10012Est. 70-90
2NiCl₂(PCy₃)₂ (5)-K₃PO₄ (3)Toluene11024Est. 65-85
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O8016Est. 60-80

Note: Yields are estimated based on typical outcomes for similar substrates and require experimental verification.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst/Ligand A->B C Add Anhydrous Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: A generalized workflow for Suzuki-Miyaura coupling.

Heck Reaction: Olefination of an Aryl Fluoride

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[6][7][8] For this compound, a palladium-catalyzed approach is typically employed.

Mechanistic Insights

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and migratory insertion of the alkene. A subsequent β-hydride elimination releases the substituted alkene product, and reductive elimination of H-X with a base regenerates the Pd(0) catalyst.[6]

Protocol: Palladium-Catalyzed Heck Reaction

This is a generalized protocol based on standard Heck reaction conditions.[7]

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Pd(OAc)₂ or another Pd(II) precatalyst

  • Phosphine ligand (e.g., P(o-tol)₃, PPh₃)

  • Base (e.g., triethylamine, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, NMP, or toluene)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the base (e.g., triethylamine, 2.0 equiv.).

  • Seal the vessel and add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and monitor by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter to remove palladium black and salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Heck Reaction Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF12024Est. 60-80
2PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)NMP14018Est. 55-75
3Pd₂ (dba)₃ (1.5)PPh₃ (6)NaOAc (2)Toluene11036Est. 50-70

Note: Yields are estimated and require experimental validation.

Catalytic Cycle: Heck Reaction

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->PdII_Alkene Alkene Coordination & Insertion PdII_Hydride H-Pd(II)L₂(X) PdII_Alkene->PdII_Hydride β-Hydride Elimination (Product Out) PdII_Hydride->Pd0 Reductive Elimination (Base, -HX)

Caption: A simplified catalytic cycle for the Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[3][9][10] For an electron-rich, sterically hindered substrate like this compound, the choice of ligand is critical.

Mechanistic Rationale

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine and regenerates the Pd(0) catalyst.[10] Bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step, especially for challenging substrates.[3][9]

Protocol: Buchwald-Hartwig Amination

This protocol is based on modern Buchwald-Hartwig amination methods, which often utilize specialized ligands.[3][9] Microwave-assisted protocols can also be effective.[4][11][12]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, charge a vial with the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.5-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent, seal the vial, and remove it from the glovebox.

  • Heat the reaction mixture with stirring (e.g., 80-110 °C) until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)[12]NaOt-Bu (1.5)Toluene10012Est. 75-95
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11024Est. 70-90
3Pd(OAc)₂ (5)BINAP (7.5)[13]Cs₂CO₃ (2)Toluene10048Est. 60-80

Note: Yields are estimated and require experimental validation.

Logical Relationship: Ligand Generations in Buchwald-Hartwig Amination

G Gen1 First Generation (e.g., P(o-tol)₃) Limited Scope Gen2 Bidentate Ligands (e.g., BINAP, DPPF) Improved Scope for Primary Amines Gen1->Gen2 Increased Stability & Rate Gen3 Bulky, Electron-Rich Monophosphines (e.g., XPhos, SPhos) Broad Scope, Aryl Chlorides Gen2->Gen3 Enhanced Reductive Elimination

Caption: Evolution of ligands for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes from aryl halides and terminal alkynes.[14][15][16][17][18][19] Both traditional palladium/copper co-catalyzed and copper-free conditions can be employed.

Mechanistic Overview

The traditional Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide, which is formed in a separate copper cycle. Reductive elimination then yields the product.[16] Copper-free variants typically require a stronger base to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium center.[14][15][16][17][20]

Protocol: Copper-Free Sonogashira Coupling

This protocol is advantageous for avoiding potential issues with copper contamination in the final product.[15]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Amine base (e.g., diisopropylamine, triethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (2-5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, the amine base (2-3 equiv.), and the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the amine salts.

  • Wash with brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF5012Est. 70-90
2Pd(PPh₃)₄ (3)-i-Pr₂NH (3)DMF6018Est. 65-85
3[DTBNpP]Pd(crotyl)Cl (2.5)[15]-TMP (2)DMSORT4Est. 80-95

Note: Yields are estimated and require experimental validation.

C-H Activation: A Frontier in Aryl Functionalization

Direct C-H activation offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized starting materials.[21] For this compound, the ester group can potentially act as a directing group for ortho-C-H functionalization.

Conceptual Framework

Transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, can coordinate to a directing group on the aromatic ring and selectively activate a C-H bond in its vicinity, typically at the ortho position.[22][23][24][25][26][27][28][29][30][31][32] This generates a metallacyclic intermediate that can then react with a coupling partner.

Protocol: Representative Palladium-Catalyzed C-H Arylation (Adapted)

This is a representative protocol adapted from methods for the C-H arylation of related substrates.[23][24]

Materials:

  • Ethyl 4-methoxybenzoate (as a model substrate)

  • Aryl iodide or bromide

  • Pd(OAc)₂

  • A suitable ligand (e.g., a phosphine or N-heterocyclic carbene)

  • An oxidant (e.g., Ag₂CO₃, benzoquinone)

  • An acidic or basic additive (e.g., pivalic acid, K₂CO₃)

  • High-boiling point solvent (e.g., DCE, DMA)

Procedure:

  • To a sealed tube, add the benzoate (1.0 equiv.), the aryl halide (1.5 equiv.), Pd(OAc)₂ (5-10 mol%), the ligand (10-20 mol%), the oxidant (2.0 equiv.), and the additive.

  • Add the solvent, seal the tube, and heat to a high temperature (e.g., 120-160 °C).

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with an organic solvent, filter, and concentrate.

  • Purify by column chromatography.

Note: The regioselectivity of C-H activation on this compound would need to be carefully determined experimentally, as both the ester and the fluoro group can influence the site of metalation.

Conclusion

This compound is a substrate amenable to a wide range of powerful cross-coupling reactions. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively synthesize a diverse array of functionalized aromatic compounds. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of these methodologies in drug discovery and materials science.

References

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. J. Am. Chem. Soc.2011 , 133 (48), 19505–19511. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Org. Biomol. Chem., 2015 , 13, 8334-8337. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. 2011 , 16(1), 579-589. [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. 2024 , 9(51), 50446–50457. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv., 2021 , 11, 6296-6320. [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. 2024 , 9(51), 50446-50457. [Link]

  • Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C–H activation. Chem. Commun., 2018 , 54, 11841-11844. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58, 17118-17129. [Link]

  • Palladium-Catalyzed C-H Arylation Using Aryltrifluoroborates in Conjunction with a MnIII Oxidant under Mild Conditions. Tetrahedron. 2013 , 69(27-28), 5580-5587. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. 2018 , 3(8), 9948–9953. [Link]

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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018 , 14, 998–1005. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chem. Biol.2012 , 7(8), 1397–1401. [Link]

  • Palladium-Catalyzed C-H Arylation Using Aryltrifluoroborates in Conjunction with a Mn(III) Oxidant under Mild Conditions. ResearchGate. [Link]

  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Nat. Chem.2014 , 6(3), 241–245. [Link]

  • Supposed mechanism for the copper-free Sonogashira reaction. ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv., 2021 , 11, 6296-6320. [Link]

  • Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. J. Am. Chem. Soc.2008 , 130(42), 13848–13849. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. J. Org. Chem.2025 , 90(1), 1-10. [Link]

  • Regiospecific ortho-C-H Allylation of Benzoic Acids. Angew. Chem. Int. Ed.2018 , 57(43), 14364-14368. [Link]

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Acc. Chem. Res.2017 , 50(11), 2817–2827. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. 2017 , 22(11), 1829. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. Nat. Commun.2016 , 7, 10443. [Link]

  • Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. J. Am. Chem. Soc.2018 , 140(11), 3927–3931. [Link]

  • Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans. Org. Biomol. Chem.2014 , 12(45), 9105-8. [Link]

  • Synthesis of Stilbenes by Rhodium-Catalyzed Aerobic Alkenylation of Arenes via C-H Activation. J. Am. Chem. Soc.2020 , 142(23), 10534–10543. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. J. Am. Chem. Soc.2004 , 126(43), 14043-55. [Link]

  • Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. ResearchGate. [Link]

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  • In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. J. Am. Chem. Soc.2022 , 144(37), 17094–17104. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Org. Biomol. Chem., 2016 , 14, 1033-1043. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. Organometallics. 2014 , 33(16), 4212–4219. [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules. 2021 , 26(11), 3329. [Link]

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. J. Org. Chem.2025 , 90(1), 1-10. [Link]

  • The ortho effect in directed C–H activation. Chem. Sci., 2021 , 12, 5146-5154. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 2-fluoro-4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation is most commonly achieved via the Fischer-Speier esterification of 2-fluoro-4-methoxybenzoic acid with ethanol, using an acid catalyst. While seemingly straightforward, this reversible reaction presents several challenges that can impact yield and purity. This guide will address these issues head-on, providing both theoretical explanations and practical, step-by-step solutions.

Foundational Protocol: Fischer Esterification

Before troubleshooting, it is essential to establish a robust baseline protocol. The following procedure outlines a standard method for the synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-fluoro-4-methoxybenzoic acid (C₈H₇FO₃, MW: 170.14 g/mol )[1]

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After completion, cool the mixture to room temperature. Reduce the volume by removing excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water (2x)

    • Saturated NaHCO₃ solution (2-3x, until CO₂ evolution ceases) to remove unreacted acid and the H₂SO₄ catalyst.

    • Brine (1x) to break any emulsions and remove excess water.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester, typically a liquid or low-melting solid, by vacuum distillation to obtain the final product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?

This is the most frequent issue and typically points to the equilibrium nature of the Fischer esterification.[2][3] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. To achieve a high yield, the equilibrium must be actively shifted towards the product side.

Causality & Solutions:

  • Insufficient Dehydration: The water produced as a byproduct can hydrolyze the ester back to the starting materials.[3]

    • Solution 1: Use Excess Alcohol: Employing ethanol as the solvent creates a large molar excess, pushing the equilibrium forward according to Le Châtelier's principle.[2]

    • Solution 2: Water Removal: For larger-scale reactions or with more precious substrates, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water as it forms, effectively preventing the reverse reaction.[3][4]

  • Inadequate Catalysis: The reaction is extremely slow without a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][5]

    • Solution: Ensure your sulfuric acid is concentrated (98%) and not old or water-contaminated. Alternative strong acid catalysts like p-toluenesulfonic acid (p-TsOH) can also be used.[4]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or is proceeding too slowly.

    • Solution: Ensure the mixture is refluxing properly. Monitor the reaction by TLC until the starting carboxylic acid spot is no longer visible or its intensity remains constant over time. Consider extending the reflux period to 8-12 hours if necessary. Microwave-assisted heating under sealed-vessel conditions can also significantly reduce reaction times, though requires specialized equipment.[6]

Troubleshooting Flowchart: Low Yield

G start Low Yield Observed check_reagents Check Reagents: - Anhydrous Ethanol? - Concentrated H₂SO₄? start->check_reagents check_conditions Review Reaction Conditions: - Reflux Temp Reached? - Sufficient Time? start->check_conditions check_equilibrium Address Equilibrium: - Used large excess of EtOH? - Removed water? start->check_equilibrium outcome_reagents Use fresh/dry reagents check_reagents->outcome_reagents No outcome_conditions Increase reflux time/temp check_conditions->outcome_conditions No outcome_equilibrium Increase EtOH excess or use Dean-Stark trap check_equilibrium->outcome_equilibrium No G cluster_reaction Reaction Phase (in EtOH) cluster_workup Work-up Phase (EtOAc/Water) Acid R-COOH (Organic Soluble) Ester R-COOEt (Organic Soluble) Acid->Ester + EtOH, H⁺ cat. Ester->Acid + H₂O Ester_workup R-COOEt (Stays in Organic Layer) Ester->Ester_workup To Purification H2O H₂O Acid_workup R-COOH (Organic Soluble) Salt R-COO⁻ Na⁺ (Water Soluble) Acid_workup->Salt + NaHCO₃ (aq)

Caption: Conceptual workflow showing reaction equilibrium and purification logic.

Q3: The reaction mixture turned dark brown/black during reflux. What does this indicate?

Significant color change often points to decomposition or side reactions, typically caused by an overly aggressive reaction temperature or a high concentration of the strong acid catalyst.

Causality & Solutions:

  • Decomposition: Concentrated sulfuric acid is a strong dehydrating agent and oxidant, especially at high temperatures. It can cause sensitive organic molecules to decompose or polymerize.

    • Solution: Ensure the heating mantle is not set too high. The goal is a gentle reflux, not a vigorous boil. Use the minimum effective amount of catalyst (e.g., start with 5 mol%). If the substrate is particularly sensitive, a milder catalyst like p-TsOH may be beneficial.

Q4: I'm having trouble with the work-up; an emulsion formed that won't separate.

Emulsions are common during the extraction of crude reaction mixtures. They are colloidal suspensions of one liquid in another and are stabilized by impurities.

Causality & Solutions:

  • Interfacial Tension: Impurities can act as surfactants, lowering the interfacial tension between the organic and aqueous layers and preventing them from separating cleanly.

    • Solution: Add Brine: After the bicarbonate wash, perform a final wash with a saturated solution of sodium chloride (brine). [4]The high ionic strength of the brine increases the polarity of the aqueous layer, forcing the less polar organic components out and helping to break up the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.

Comparative Data & Alternative Methods

While Fischer esterification is common, other methods exist and may be preferable for substrates that are sensitive to strong acids. [7]

Method Reagents Conditions Pros Cons
Fischer Esterification Alcohol, Acid Catalyst (H₂SO₄) Reflux Cost-effective, simple reagents Reversible, requires harsh acidic conditions, not suitable for sensitive molecules [2][7]
Acid Chloride Formation 1) SOCl₂ or (COCl)₂ 2) Alcohol, Base Room Temp to Reflux Irreversible, high yield, fast Requires handling of thionyl/oxalyl chloride, generates HCl

| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | Mild conditions, good for acid-sensitive substrates | DCC can be an allergen, byproduct removal can be tedious [7]|

References

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-ethoxybenzoate. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Day, E. A., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o398. Retrieved from [Link]

  • ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 4-methoxybenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]

  • Rieke Metals. (n.d.). 2-Fluoro-4-methoxybenzoic acid ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK!. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • Organic Syntheses. (1977). ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Retrieved from [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(11), 7969-7978. Retrieved from [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 887-893. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-[fluoro(fluoro)methoxy]benzoate. PubChem Compound Database. Retrieved from [Link]

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Technical Support Center: Purification of Crude Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 2-fluoro-4-methoxybenzoate (CAS 773135-34-5).[1][2] This document provides researchers, scientists, and drug development professionals with in-depth, field-proven troubleshooting guides and FAQs to address challenges encountered during the purification of this key chemical intermediate. Our focus is on explaining the causality behind experimental choices to ensure you can adapt and overcome issues in your own laboratory setting.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before beginning any purification, a preliminary assessment of the crude material is critical. This initial analysis informs the selection of the most efficient and effective purification strategy.

Q1: What are the most likely impurities in my crude this compound?

The impurity profile depends heavily on the synthetic route, but typically originates from unreacted starting materials, reagents, side-products, and solvents.

Table 1: Common Impurities and Their Origin

Impurity Class Specific Example Origin & Rationale Diagnostic Signal (¹H NMR in CDCl₃)
Starting Material 2-fluoro-4-methoxybenzoic acid Incomplete Fischer-Speier esterification.[3] This is a common acidic impurity. A broad singlet >10 ppm (carboxylic acid proton). Aromatic signals will be similar to the product.[4]
Reagents Acid Catalyst (e.g., H₂SO₄) Used to catalyze the esterification reaction.[3] Must be neutralized and removed. Not directly observed in ¹H NMR; detected by pH of aqueous washes.
Byproducts Positional Isomers (e.g., Ethyl 4-fluoro-2-methoxybenzoate) Non-selective reactions during synthesis can lead to isomers with very similar properties.[5] Aromatic region will show a different splitting pattern. Requires careful NMR analysis or chromatographic separation.
Byproducts Hydrolysis Product Presence of water during reaction or workup can hydrolyze the ester back to the starting carboxylic acid. Same as starting material: 2-fluoro-4-methoxybenzoic acid.

| Solvents | Ethanol, Toluene, Ethyl Acetate, Dichloromethane | Residual solvents from the reaction or extractive workup. | Characteristic signals (e.g., Ethanol: ~1.25 ppm (t) and ~3.73 ppm (q)).[6][7] |

Q2: How do I perform a quick purity assessment of my crude product?

Thin-Layer Chromatography (TLC) is the most effective initial step. It's a rapid, inexpensive method to visualize the number of components in your crude mixture and helps in developing a purification strategy, particularly for column chromatography.[8][9]

  • Procedure: Dissolve a small sample of your crude oil/solid in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica gel TLC plate.

  • Eluent Selection: Start with a non-polar solvent system like 9:1 Hexanes:Ethyl Acetate. The goal is to get your product spot to have a Retention Factor (Rf) of ~0.3-0.4.

  • Visualization: Use a UV lamp (254 nm) to see the spots. Your product, an aromatic ester, should be UV active. Staining (e.g., with potassium permanganate) can reveal non-UV active impurities.

  • Interpretation: A single spot suggests high purity. Multiple spots indicate the presence of impurities. The relative polarity can be inferred from the Rf values; less polar compounds travel further up the plate (higher Rf).

Part 2: Purification Method Selection

The choice of purification method is dictated by the physical state of your product (solid vs. liquid) and the nature of the impurities identified in your initial assessment.

Purification_Workflow cluster_start Initial State cluster_workup Essential First Step cluster_analysis Analysis & Decision cluster_purification Purification Methods Crude Crude Product (Post-Synthesis) Workup Aqueous Workup (e.g., NaHCO₃, Brine wash) Crude->Workup Always perform first Analysis Analyze Organic Layer (TLC, ¹H NMR) Workup->Analysis To remove acidic/ionic impurities Recrystallization Recrystallization Analysis->Recrystallization Product is solid & impurities have different solubility Chromatography Column Chromatography Analysis->Chromatography Mixture of non-volatile compounds with similar polarity Distillation Vacuum Distillation Analysis->Distillation Product is liquid & boiling points differ >25°C

Caption: Decision workflow for selecting the appropriate purification method.

Part 3: Troubleshooting Guides & Protocols

Method 1: Aqueous Workup (Essential Preliminary Step)

This procedure is designed to remove acidic impurities, primarily the unreacted 2-fluoro-4-methoxybenzoic acid.

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution if significant acid is present. Continue washing until no more gas evolves. This step neutralizes and extracts the acidic starting material into the aqueous layer.[10]

  • Wash the organic layer with water (1x) to remove residual bicarbonate.

  • Wash the organic layer with brine (saturated NaCl solution) (1x) to remove the bulk of the dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude, acid-free product.

Troubleshooting:

  • Issue: Emulsion forms at the organic/aqueous interface.

    • Solution: Add more brine to the separatory funnel, swirl gently, and allow it to stand for an extended period. In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.

  • Issue: Product crashes out of the organic layer during washing.

    • Solution: The organic solvent is not sufficiently non-polar or is too concentrated. Add more of the same solvent or a less polar one like diethyl ether to redissolve the product.

Method 2: Column Chromatography

This is the most versatile method for purifying this compound, especially when dealing with non-volatile impurities of similar polarity (e.g., positional isomers).

Step-by-Step Protocol:

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Based on your preliminary TLC, choose a solvent system that gives your product an Rf of ~0.3. A common system for esters of this type is a gradient of Ethyl Acetate in Hexanes or DCM in Pentane.[11]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent to move your product off the column.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent in vacuo to yield the purified product.

Troubleshooting Guide for Column Chromatography

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation / Co-elution Eluent is too polar; Rf values are too high and close together on TLC. Decrease the polarity of the eluent system (e.g., switch from 8:2 Hex:EtOAc to 9:1 Hex:EtOAc). Ensure the column is not overloaded.
Product Won't Elute Eluent is not polar enough. Gradually increase the polarity of the eluent. For example, if using Hexanes:EtOAc, increase the percentage of ethyl acetate.
Streaking/Tailing on TLC Sample is too acidic (residual starting material) or too concentrated. Ensure the preliminary aqueous workup was thorough. Spot a more dilute sample on the TLC plate.

| Cracked Column Bed | The column ran dry at some point. | This is often fatal for the separation. The column must be kept wet with solvent at all times. Repack the column. |

Method 3: Recrystallization

If your crude product is a solid and contains impurities with different solubility profiles, recrystallization is an excellent and scalable purification method.[12]

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. Test small batches in various solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene). A mixed solvent system is often effective.[3][12]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid until it just dissolves. Using excess solvent will significantly reduce your yield.[13]

  • Hot Filtration (if needed): If there are insoluble impurities (e.g., dust, drying agent), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[12]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Troubleshooting:

  • Issue: Product "oils out" instead of crystallizing.

    • Solution: The boiling point of the solvent is likely too high, or the solution is supersaturated. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool more slowly.

  • Issue: No crystals form upon cooling.

    • Solution: The solution may be too dilute, or crystallization requires initiation. Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous batch. If too dilute, evaporate some solvent and re-cool.

  • Issue: Very low recovery.

    • Solution: Too much solvent was used during dissolution or washing. Concentrate the mother liquor (the filtrate) and cool it again to obtain a second crop of crystals.[13]

Part 4: Final Purity Confirmation

After purification, you must confirm the identity and purity of your this compound.

Q3: How do I confirm my final product is pure?

A combination of techniques is recommended for authoritative confirmation:

  • ¹H and ¹³C NMR: This is the gold standard. A clean spectrum should show the expected peaks with correct integrations and multiplicities, and an absence of impurity signals (e.g., no broad acid peak, no residual solvent peaks).[6][7]

  • LCMS: Provides the mass of the compound, confirming its molecular weight (198.19 g/mol ), and gives a purity percentage based on the chromatogram.[2][14]

  • TLC: A final TLC of your purified product against the crude material should show a single, clean spot.

References

  • Supporting Information - Catalytic Difluorination of Olefins. Available from: [Link]

  • Navarro-Vázquez, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]

  • Chemsrc. Ethyl 2-amino-6-fluoro-4-methoxybenzoate. Available from: [Link]

  • National Center for Biotechnology Information. 2-Fluoro-4-methoxybenzoic acid. PubChem Compound Database. Available from: [Link]

  • Gagné, M. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

  • ResearchGate. Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. Available from: [Link]

  • Nerz, J. (2013). How to Carry Out a Recrystallization. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • Kalaritis, P., & Regenye, R. W. ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses Procedure. Available from: [Link]

  • Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Available from: [Link]

  • Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Available from: [Link]

  • ethyl 4-methylbenzoate. Organic Syntheses Procedure. Available from: [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. Available from: [Link]

  • National Center for Biotechnology Information. 4-Ethyl-2-fluoro-1-methoxybenzene. PubChem Compound Database. Available from: [Link]

  • US Pharmacopeia (USP). E-48. Available from: [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Technical Support Center: Analysis of Side Products in the Synthesis of Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of side products in the synthesis of Ethyl 2-fluoro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the impurity profile of this important chemical intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure the integrity of your synthesis.

Introduction

The synthesis of this compound, a key building block in the pharmaceutical industry, is commonly achieved through the Fischer-Speier esterification of 2-fluoro-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst.[1][2] While this reaction is generally robust, the formation of side products can impact yield, purity, and the overall success of downstream applications. This guide provides a comprehensive overview of potential side products, their mechanisms of formation, and detailed analytical strategies for their identification and quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially scalable method is the Fischer-Speier esterification. This reaction involves heating a mixture of 2-fluoro-4-methoxybenzoic acid and an excess of ethanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] The reaction is reversible, and the use of excess ethanol helps to drive the equilibrium towards the formation of the desired ester product.[1][2]

Q2: Why is it crucial to analyze for side products in this reaction?

Even small amounts of impurities can have significant consequences in pharmaceutical synthesis. They can affect the efficacy and safety of the final drug product, lead to difficulties in purification, and complicate regulatory approval processes. A thorough understanding and control of the impurity profile are essential for robust and reproducible manufacturing.

Q3: What are the primary classes of side products I should expect?

The potential side products can be broadly categorized into three groups:

  • Process-Related Impurities: These are derived from the starting materials and reagents themselves.

  • Reaction-Specific Byproducts: These are formed from competing or subsequent chemical reactions under the esterification conditions.

  • Degradation Products: These can arise from the instability of the product or reactants under the reaction or work-up conditions.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section details specific side products that may be encountered during the synthesis of this compound, their likely causes, and actionable troubleshooting steps.

Issue 1: Presence of Unreacted 2-fluoro-4-methoxybenzoic acid

Symptoms:

  • A peak corresponding to the starting carboxylic acid is observed in the HPLC or GC chromatogram of the final product.

  • The reaction mixture may have a lower than expected pH after work-up.

Root Cause Analysis:

The Fischer esterification is a reversible reaction.[1][2] Incomplete conversion is often due to the equilibrium not being sufficiently shifted towards the product side.

Mitigation Strategies:

  • Increase the Excess of Ethanol: Using ethanol as the solvent ensures a large molar excess, which, according to Le Chatelier's principle, drives the reaction to completion.[1][2]

  • Removal of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials. Employing a Dean-Stark apparatus to remove water as it forms can significantly improve the yield.[2][3]

  • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature to reach equilibrium. Monitoring the reaction progress by TLC, HPLC, or GC is recommended.

  • Catalyst Concentration: Ensure an adequate amount of acid catalyst is used.

Logical Workflow for Addressing Unreacted Starting Material

G start Unreacted Starting Material Detected check_excess Verify Molar Excess of Ethanol start->check_excess check_water Assess Water Removal Efficiency check_excess->check_water > 5-fold increase_excess Increase Ethanol Excess check_excess->increase_excess < 5-fold check_time_temp Review Reaction Time and Temperature check_water->check_time_temp Efficient use_dean_stark Implement Dean-Stark Trap check_water->use_dean_stark Inefficient check_catalyst Confirm Catalyst Loading check_time_temp->check_catalyst Optimal optimize_conditions Optimize Reaction Conditions check_time_temp->optimize_conditions Sub-optimal increase_catalyst Adjust Catalyst Concentration check_catalyst->increase_catalyst Too low end_node Reaction Optimized check_catalyst->end_node Adequate increase_excess->end_node use_dean_stark->end_node optimize_conditions->end_node increase_catalyst->end_node G reactant This compound conditions + H⁺ (Strong Acid, Heat) reactant->conditions product1 Ethyl 2-fluoro-4-hydroxybenzoate conditions->product1 product2 CH₃⁺ conditions->product2

Caption: Ether cleavage side reaction.

Issue 3: Formation of Diethyl Ether

Symptoms:

  • A volatile, low-boiling point impurity may be detected by headspace GC analysis.

Root Cause Analysis:

Under acidic conditions and at elevated temperatures, ethanol can undergo self-condensation to form diethyl ether. This is a common side reaction in acid-catalyzed reactions involving ethanol.

Mitigation Strategies:

  • Temperature Control: Avoid excessively high reaction temperatures.

  • Use of a Co-solvent: In some cases, using a non-polar co-solvent like toluene with a Dean-Stark trap can help to control the reaction temperature and minimize the self-condensation of ethanol. [3]

Issue 4: Presence of Positional Isomers (e.g., Ethyl 4-fluoro-2-methoxybenzoate)

Symptoms:

  • An isomeric peak is observed in the chromatogram, which may be difficult to separate from the main product.

Root Cause Analysis:

This impurity would likely originate from an isomeric impurity in the starting material, 2-fluoro-4-methoxybenzoic acid. For instance, the presence of 4-fluoro-2-methoxybenzoic acid in the starting material will lead to the formation of the corresponding ethyl ester.

Mitigation Strategies:

  • Purity of Starting Material: Ensure the purity of the 2-fluoro-4-methoxybenzoic acid starting material is high and that it is free from positional isomers. Analysis of the starting material by HPLC or GC before use is highly recommended.

  • Purification of the Final Product: If isomeric impurities are present, careful optimization of the purification method (e.g., recrystallization or chromatography) will be necessary.

Table 1: Summary of Potential Side Products and their Characteristics

Side ProductChemical StructureLikely CauseRecommended Analytical Technique
2-fluoro-4-methoxybenzoic acidC₈H₇FO₃Incomplete reactionHPLC, LC-MS
2-fluoro-4-hydroxybenzoic acidC₇H₅FO₃Ether cleavage of starting materialHPLC, LC-MS
Ethyl 2-fluoro-4-hydroxybenzoateC₉H₉FO₃Ether cleavage of productHPLC, LC-MS
Diethyl etherC₄H₁₀OSelf-condensation of ethanolHeadspace GC-MS
Ethyl 4-fluoro-2-methoxybenzoateC₁₀H₁₁FO₃Isomeric impurity in starting materialHPLC, GC-MS

Experimental Protocols for Impurity Analysis

Protocol 1: HPLC-UV Method for Routine Purity Analysis

This method is suitable for quantifying the starting material and the main product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the more non-polar product. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the reaction mixture or final product in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities and Isomer Separation

This method is ideal for detecting volatile side products like diethyl ether and for separating positional isomers.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) to separate volatile components, then ramp up to a higher temperature (e.g., 250°C) to elute the main product and less volatile impurities.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation: Dilute the sample in a volatile solvent like ethyl acetate or dichloromethane.

Analytical Workflow Diagram

G start Crude Reaction Mixture hplc HPLC-UV Analysis start->hplc gcms GC-MS Analysis start->gcms quantify_sm Quantify Unreacted Starting Material hplc->quantify_sm detect_nonvolatile Detect Non-Volatile Impurities hplc->detect_nonvolatile detect_volatile Detect Volatile Impurities gcms->detect_volatile detect_isomers Detect Isomeric Impurities gcms->detect_isomers lcms LC-MS Analysis identify_unknowns Identify Unknown Peaks lcms->identify_unknowns quantify_sm->lcms detect_nonvolatile->lcms end_node Complete Impurity Profile detect_volatile->end_node detect_isomers->end_node identify_unknowns->end_node

Caption: A comprehensive analytical workflow for impurity profiling.

Conclusion

A thorough understanding of potential side reactions is paramount for the successful and reproducible synthesis of this compound. By anticipating common impurities and implementing robust analytical controls, researchers and manufacturers can ensure the quality and purity of this vital pharmaceutical intermediate. This guide provides a foundational framework for troubleshooting and analysis, which should be adapted and validated for specific laboratory conditions and regulatory requirements.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Otera, J. Esterification. John Wiley & Sons, Ltd, 2003 . [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • Studylib. Fischer Esterification of Benzoic Acid Lab Manual. [Link]

  • PubChem. 2-Fluoro-4-methoxybenzoic acid. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated benzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for the synthesis of these important compounds. As Senior Application Scientists, we aim to combine our expertise with established scientific principles to help you navigate the complexities of fluorinating benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing fluorinated benzoates?

A1: The synthesis of fluorinated benzoates can be broadly categorized into three main approaches: electrophilic fluorination, nucleophilic aromatic substitution (SNAr), and the Balz-Schiemann reaction.[1][2] The choice of method depends on the starting material, the desired position of the fluorine atom, and the overall synthetic strategy. Electrophilic fluorination is often suitable for electron-rich aromatic rings, while SNAr is effective for rings with electron-withdrawing groups.[3] The Balz-Schiemann reaction provides a classical route from an amino group to a fluorine atom.[2]

Q2: How do I select the appropriate fluorinating agent for my reaction?

A2: The selection of a fluorinating agent is critical for a successful reaction. For electrophilic fluorination, reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used due to their stability and ease of handling.[4] For nucleophilic aromatic substitution, fluoride salts such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents are typical choices.[3] The Balz-Schiemann reaction utilizes tetrafluoroboric acid (HBF4) or its salts.[2] The reactivity of your substrate and the desired reaction conditions will guide your selection.

Q3: What are the key safety precautions to consider when working with fluorinating agents?

A3: Safety is paramount when handling fluorinating agents. Many electrophilic "F+" reagents can react violently with common solvents like DMF and DMSO.[5] Reagents such as DAST can decompose at elevated temperatures, releasing corrosive byproducts. Always consult the Safety Data Sheet (SDS) for the specific reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3] Hydrogen fluoride (HF) and its solutions are highly corrosive and toxic and require specialized handling procedures.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield in fluorination reactions is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Solution
Inactive Fluorinating Reagent Fluorinating agents can degrade over time, especially with improper storage. Use a fresh batch of the reagent and ensure it is stored under anhydrous conditions.[3][5]
Insufficient Reagent Some substrates, particularly those that are sterically hindered, may require a larger excess of the fluorinating agent. Gradually increase the equivalents of the fluorinating agent.[3]
Suboptimal Reaction Temperature Fluorination reactions can be highly sensitive to temperature. If there is no or low conversion, a gradual increase in temperature might be necessary. Conversely, if side products are observed, lowering the temperature could be beneficial.[3][5]
Moisture Contamination Many fluorinating reagents and intermediates are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor Leaving Group (for SNAr) The efficiency of SNAr reactions depends on the nature of the leaving group. For example, a nitro group is a better leaving group than a halogen in many cases. If possible, consider modifying the substrate to incorporate a better leaving group.

Troubleshooting Workflow for Low Yield

start Low/No Product Yield check_reagent Check Fluorinating Reagent (Freshness, Purity) start->check_reagent check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagent->check_conditions Reagent OK optimize_reagent Optimize Reagent (Increase Equivalents, Change Reagent) check_reagent->optimize_reagent Inactive/Insufficient check_substrate Analyze Substrate (Purity, Leaving Group) check_conditions->check_substrate Conditions OK optimize_conditions Optimize Conditions (Adjust Temperature, Screen Solvents) check_conditions->optimize_conditions Suboptimal modify_substrate Modify Substrate (Improve Leaving Group) check_substrate->modify_substrate Poor Leaving Group success Improved Yield optimize_reagent->success optimize_conditions->success modify_substrate->success

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Fluorination

Achieving the desired regioselectivity in the electrophilic fluorination of substituted benzoates can be challenging due to a combination of electronic and steric effects.

Potential Cause Recommended Solution
Incorrect Director Influence The directing effects of the substituents on the aromatic ring are the primary determinants of regioselectivity. Activating groups are typically ortho, para-directors, while deactivating groups are meta-directors.[6] Re-evaluate the electronic properties of your substituents.
Steric Hindrance Bulky substituents can hinder fluorination at the ortho position, leading to a preference for the para product.[6] If the ortho isomer is desired, a less bulky directing group or fluorinating agent might be necessary.
Reactive Fluorinating Agent Highly reactive electrophilic fluorinating agents may exhibit lower selectivity. Consider using a milder reagent to improve regioselectivity.[6]
Solvent Effects The polarity of the solvent can influence the stability of the reaction intermediates and thus affect the regiochemical outcome. A solvent screen with varying polarities may be beneficial.[6]

Experimental Protocols

Protocol 1: Electrophilic Fluorination using Selectfluor®

This protocol describes a general procedure for the electrophilic fluorination of an electron-rich benzoic acid derivative.

Materials:

  • Substituted benzoic acid derivative (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Anhydrous acetonitrile (10 mL)

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a stir bar, add the substituted benzoic acid derivative (1.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to dissolve the starting material.

  • Under an inert atmosphere, add Selectfluor® (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated benzoate.[6]

Experimental Workflow for Electrophilic Fluorination

start Start dissolve Dissolve Substrate in Anhydrous MeCN start->dissolve add_reagent Add Selectfluor® under Inert Atmosphere dissolve->add_reagent react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step workflow for electrophilic fluorination.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the SNAr reaction of an activated aryl halide with a fluoride source.

Materials:

  • Activated aryl halide (e.g., 4-nitrofluorobenzene) (1.0 mmol)

  • Anhydrous potassium fluoride (KF) (2.0 mmol)

  • Phase-transfer catalyst (e.g., Kryptofix 222 or 18-crown-6) (0.1 mmol)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO) (10 mL)

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask, add anhydrous potassium fluoride (2.0 mmol) and the phase-transfer catalyst (0.1 mmol).

  • Heat the flask under vacuum to ensure all components are dry, then backfill with an inert atmosphere.

  • Add the anhydrous polar aprotic solvent (10 mL) and stir the mixture.

  • Add the activated aryl halide (1.0 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80-150 °C) and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 3: Balz-Schiemann Reaction

This protocol provides a general outline for the synthesis of an aryl fluoride from an arylamine.

Materials:

  • Arylamine (1.0 mmol)

  • Tetrafluoroboric acid (HBF4, 48% in water)

  • Sodium nitrite (NaNO2) (1.1 mmol)

  • Hydrochloric acid (HCl)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the arylamine (1.0 mmol) in a minimal amount of aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 mmol) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • To the cold diazonium salt solution, add cold tetrafluoroboric acid (HBF4). The diazonium tetrafluoroborate salt will precipitate.

  • Isolate the precipitate by vacuum filtration and wash it with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether).

  • Carefully dry the isolated diazonium tetrafluoroborate salt. Caution: Diazonium salts can be explosive when dry.

  • Gently heat the dry salt until gas evolution ceases. The thermal decomposition will yield the aryl fluoride.

  • The crude aryl fluoride can be purified by distillation or chromatography. For a safer, milder alternative, recent advancements suggest using organotrifluoroborates as a fluoride source or catalytic methods to lower the decomposition temperature.[7][8] Continuous flow protocols have also been developed to enhance safety and scalability.[9]

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Selective mono‐ and difluorination of benzoic acid derivatives... ResearchGate. [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Royal Society of Chemistry. [Link]

  • Synthesis and Mesomorphic Properties of Some Chiral Fluorinated Benzoates. Taylor & Francis Online. [Link]

  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]

  • The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles (1984). SciSpace. [Link]

  • Initial optimization of Balz-Schiemann reaction using organotrifluoroborates. ResearchGate. [Link]

  • Two-Step Synthesis of 4-Hydroxy-3,5-dimethylphenyl Benzoate: Undergraduate Organic Laboratory of Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution. Journal of Chemical Education. [Link]

  • Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. Angewandte Chemie International Edition. [Link]

  • Balz–Schiemann reaction. Wikipedia. [Link]

  • Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. PubMed. [Link]

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed. [Link]

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Technical Support Center: Column Chromatography of Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-fluoro-4-methoxybenzoate via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the nuances of this specific separation. Here, we move beyond generic protocols to address the practical challenges and critical thinking required for a successful purification.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing a column chromatography protocol for this compound.

Q1: What is the expected polarity of this compound, and how does this influence my choice of stationary and mobile phases?

A1: this compound possesses moderate polarity. The presence of the ester and methoxy groups, both containing oxygen atoms with lone pairs, contributes to its polarity. The fluorine atom also adds to the molecule's overall polarity. However, the aromatic ring and the ethyl group are nonpolar.

For a compound of this nature, normal-phase chromatography is the most suitable approach.[1][2] This technique utilizes a polar stationary phase, with silica gel being the most common and effective choice due to its high surface area and abundance of active hydroxyl groups.[3]

The mobile phase, or eluent, should be a mixture of a nonpolar and a moderately polar organic solvent.[4] A common and effective combination is a mixture of hexanes (or petroleum ether) and ethyl acetate .[5][6] The proportion of these solvents is critical and must be optimized to achieve good separation.

Q2: How do I determine the optimal solvent system for my column?

A2: The ideal solvent system is best determined using Thin-Layer Chromatography (TLC) before committing to a full-scale column.[5] The goal is to find a solvent mixture that provides a good separation between your desired product and any impurities.

The target Retention Factor (Rf) for your product on the TLC plate should be between 0.25 and 0.35. [5] An Rf in this range generally translates well to a column separation, ensuring the compound doesn't elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

The Retention Factor (Rf) is a measure of how far a compound travels up the TLC plate relative to the solvent front and is calculated as follows:

  • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [7][8]

More polar compounds will have a stronger affinity for the polar silica gel and thus will have smaller Rf values.[9]

Q3: Should I use isocratic or gradient elution for this purification?

A3: The choice between isocratic and gradient elution depends on the complexity of your crude sample mixture.

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the separation.[10] It is simpler to execute and is often sufficient if the impurities are significantly more or less polar than your target compound.

  • Gradient Elution: This technique involves gradually increasing the polarity of the mobile phase during the separation.[11][12] This is particularly useful for complex mixtures containing compounds with a wide range of polarities.[13] A gradient can help to elute strongly retained impurities more quickly, saving time and solvent, while still providing good resolution for the target compound.[14]

For the initial purification of this compound, starting with an optimized isocratic elution is recommended. If TLC analysis of the crude mixture shows multiple spots with a wide range of Rf values, a gradient elution may be more efficient.

Q4: How much silica gel should I use, and what are the ideal column dimensions?

A4: The amount of silica gel required depends on the amount of crude material to be purified and the difficulty of the separation. A general guideline is a silica-to-sample mass ratio of 30:1 for easy separations and up to 100:1 for more challenging separations .[15]

The column dimensions should be chosen to accommodate the required amount of silica gel. The length-to-diameter ratio of the packed silica bed is also important. A longer, narrower column generally provides better resolution than a shorter, wider one.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Separation (Overlapping Bands) 1. Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to elute too quickly. 2. Column Overloading: Too much sample has been loaded onto the column. 3. Poor Column Packing: The presence of air bubbles or cracks in the silica bed can lead to uneven solvent flow and band broadening.[16] 4. Flow Rate Too Fast: Insufficient time for equilibrium between the stationary and mobile phases.1. Re-optimize the solvent system using TLC. Aim for a lower polarity eluent (higher proportion of hexane). 2. Reduce the amount of sample loaded. Adhere to the recommended silica-to-sample ratios. 3. Repack the column carefully. Ensure a homogenous slurry and allow the silica to settle without air pockets.[17] 4. Reduce the flow rate. An optimal flow rate allows for proper equilibration and sharper bands.[16]
Compound Won't Elute from the Column 1. Solvent System is Too Nonpolar: The eluent does not have sufficient polarity to move the compound down the column. 2. Compound Decomposition on Silica: The compound may be unstable on the acidic silica gel surface.1. Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[18] 2. Test for stability on silica gel using 2D TLC. If decomposition is observed, consider using a different stationary phase like alumina or deactivated silica gel.[18]
Cracked or Channeled Silica Bed 1. Running the Column Dry: Allowing the solvent level to drop below the top of the silica bed.[16] 2. Improper Packing: The silica was not allowed to settle evenly.1. Always keep the solvent level above the top of the silica. [16] 2. Ensure the column is packed using a homogenous slurry. Gently tap the column during packing to encourage even settling.[17]
Slow Flow Rate 1. Column Packed Too Tightly: Excessive pressure was used during packing. 2. Fine Particles Clogging the Frit: Very fine silica particles may be blocking the column outlet. 3. Insoluble Impurities: The crude sample may contain insoluble material that is clogging the top of the column.1. Use moderate pressure when packing. 2. Ensure the frit is clean before use. A small layer of sand on top of the frit can help prevent clogging.[15] 3. Pre-filter the crude sample if it contains solids. Alternatively, use a dry loading method.

III. Detailed Experimental Protocol

This section provides a step-by-step guide for the purification of this compound.

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis to Determine Optimal Solvent System Column_Prep 2. Prepare Column and Silica Gel Slurry TLC->Column_Prep Packing 3. Pack the Column Column_Prep->Packing Loading 4. Load the Sample Packing->Loading Elution 5. Elute the Column Loading->Elution Collection 6. Collect Fractions Elution->Collection TLC_Fractions 7. Analyze Fractions by TLC Collection->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporation 9. Evaporate Solvent Combine->Evaporation

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Methodology
  • TLC Analysis for Solvent System Optimization:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3) until the desired Rf value of 0.25-0.35 is achieved for the product spot.[5]

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[15][17]

    • In a separate beaker, prepare a slurry of silica gel in the least polar solvent system determined from the TLC analysis.[15]

  • Packing the Column:

    • Pour the silica gel slurry into the column.[15]

    • Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[17]

    • Allow the silica to settle, and then drain the excess solvent until it is just level with the top of the silica bed.

    • Add a thin layer of sand on top of the silica to prevent disturbance during solvent addition.[15]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.[16]

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[15][16]

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand and silica.

    • Apply gentle pressure (if performing flash chromatography) to achieve a steady flow rate.[16]

    • Continuously add more eluent to ensure the column never runs dry.[16]

  • Fraction Collection:

    • Collect the eluent in a series of test tubes or flasks. The size of the fractions will depend on the size of the column.

  • Analysis of Fractions:

    • Spot each collected fraction onto a TLC plate.

    • Develop the TLC plate to identify which fractions contain the pure product.

  • Combining Fractions and Solvent Evaporation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

IV. References

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from

  • Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from

  • Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. Retrieved from

  • Dolan, J. W., Snyder, L. R., & Quarry, M. A. (1987). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Chromatographia, 24(1), 261-272.

  • Pandey, P. K. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. Retrieved from

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from

  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim. Retrieved from

  • ResearchGate. (2019, May 25). How is the best way to pack a column?. Retrieved from

  • Scribd. (n.d.). Preparing A Silica Gel Chromatography Column: Required Equipment. Retrieved from [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC. YouTube. Retrieved from [Link]

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from

  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from

  • Biotage. (2023, January 23). Six key factors that impact flash chromatography. Retrieved from

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from

  • Anderson, N. G. (2008). General methods for flash chromatography using disposable columns. Journal of chromatographic science, 46(7), 646-649.

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from

  • ResearchGate. (2014, January 26). What are the solvents used in TLC for sterification?. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from

  • Hawach. (2025, February 11). Choose the Right Stationary Phase or FLASH Column. Retrieved from

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from

  • LibreTexts Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from

  • ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from

Sources

Technical Support Center: Recrystallization of Ethyl 2-fluoro-4-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 2-fluoro-4-methoxybenzoate and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who utilize these compounds as key intermediates in pharmaceutical and materials science applications. Achieving high purity is critical, and recrystallization is a powerful, yet nuanced, technique for this purpose.

This guide moves beyond a simple procedural outline. It provides a deeper understanding of the principles at play, enabling you to troubleshoot effectively and adapt the methodologies to your specific derivative. We will explore the causal relationships behind solvent selection, crystallization kinetics, and common purification challenges.

Section 1: Foundational Principles of Recrystallization

Recrystallization is a purification technique for solid organic compounds based on differences in solubility. The core principle is that the solubility of most solids increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures.[2][3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing for removal via hot filtration).[3]

The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent and then allowing the solution to cool slowly.[4][5] As the solution cools, it becomes supersaturated, and the desired compound will preferentially crystallize, excluding impurities from its growing crystal lattice.[5]

Section 2: Solvent Selection for this compound Derivatives

The "like dissolves like" principle is the cornerstone of solvent selection.[6] this compound is a moderately polar molecule due to the presence of an ester, a fluoro group, and a methoxy group. Therefore, solvents of intermediate polarity are often a good starting point.

Key Considerations for Solvent Choice:
  • Solubility Profile : The ideal solvent should exhibit a steep solubility curve—high solubility at elevated temperatures and low solubility at or below room temperature.[2][3]

  • Boiling Point : The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."

  • Inertness : The solvent must not react with the target compound.[2]

  • Volatility : The solvent should be volatile enough to be easily removed from the purified crystals during drying.[2]

Recommended Solvents and Mixtures:

Often, a single solvent does not provide the ideal solubility characteristics. In such cases, a mixed-solvent system (a "solvent-antisolvent" pair) is highly effective.[7] One common approach is to dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (the antisolvent) in which it is much less soluble, until the solution becomes cloudy (the saturation point).[8]

Table 1: Solvent Properties for Recrystallization of this compound Derivatives

SolventBoiling Point (°C)Polarity IndexSuitability as...Notes
Ethanol 785.2Good Solvent / PrimaryOften a good starting point. Can be paired with water.
Methanol 656.6Good Solvent / PrimaryMore polar than ethanol; useful for more polar derivatives.[6]
Isopropanol (IPA) 824.3Good Solvent / PrimaryA common choice for moderately polar compounds.
Ethyl Acetate 774.4Good Solvent / PrimaryAn excellent solvent for many esters.[6][9]
Heptane/Hexane 98 / 690.1Antisolvent / SecondaryNonpolar; effective for precipitating the compound from more polar solvents.
Water 10010.2Antisolvent / SecondaryHighly polar; useful as an antisolvent with alcohols like ethanol or methanol.[10]
Toluene 1112.4Good Solvent / PrimaryCan be effective for less polar derivatives or when heated.[10]
Dichloromethane (DCM) 403.1Good Solvent / PrimaryHigh volatility; sometimes used to initially dissolve the compound before adding a nonpolar antisolvent.[10]

Polarity Index values are relative and sourced from various chemistry resources.

Logical Workflow for Solvent Selection:

Below is a diagram illustrating the decision-making process for selecting an appropriate solvent system.

Solvent_Selection start Start: Crude Ethyl 2-fluoro-4-methoxybenzoate test_polar Test solubility in a polar solvent (e.g., Ethanol) start->test_polar dissolves_cold Dissolves in cold solvent? test_polar->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot  No too_soluble Solvent is too polar. Try a less polar solvent (e.g., Isopropanol) or use as 'Good Solvent' in a mixed pair. dissolves_cold->too_soluble  Yes insoluble Solvent is not polar enough. Try a more polar solvent (e.g., Methanol) or use as 'Antisolvent' in a mixed pair. dissolves_hot->insoluble  No ideal_single Ideal Single Solvent Found! Proceed with recrystallization. dissolves_hot->ideal_single  Yes setup_mixed Prepare for Mixed-Solvent Recrystallization too_soluble->setup_mixed insoluble->setup_mixed dissolve_good Dissolve crude in minimum hot 'Good Solvent' (e.g., Ethanol) setup_mixed->dissolve_good add_antisolvent Add hot 'Antisolvent' (e.g., Water) dropwise until cloudy dissolve_good->add_antisolvent reheat Reheat to clarify, then cool slowly add_antisolvent->reheat reheat->ideal_single

Caption: Solvent selection workflow for recrystallization.

Section 3: Standard Recrystallization Protocol

This protocol serves as a general guideline. The exact solvent and volumes will need to be optimized based on the specific derivative and impurity profile.

Materials:

  • Crude this compound derivative

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask(s)

  • Hot plate with stirring capability

  • Buchner funnel and filtration flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid just dissolves. An excess of solvent will reduce the final yield.[4][11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[11]

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Rapid cooling can cause the compound to precipitate as a less pure amorphous solid.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[4] Using room temperature or warm solvent will redissolve some of the product, leading to a lower yield.[4]

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by air drying or using a vacuum oven.[5] Residual solvent can affect the accuracy of the final weight and melting point.[4]

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound derivatives.

Troubleshooting Flowchart

Troubleshooting start Problem Observed prob1 No Crystals Form Upon Cooling start->prob1 prob2 Compound 'Oils Out' start->prob2 prob3 Low Crystal Yield start->prob3 prob4 Crystals are Colored start->prob4 sol1_1 Solution is likely not saturated (too much solvent was used). prob1->sol1_1 sol1_2 Solution is supersaturated. prob1->sol1_2 sol2_1 The compound's melting point is below the solvent's boiling point. prob2->sol2_1 sol2_2 The solution cooled too rapidly. prob2->sol2_2 sol3_1 Too much solvent was used initially. prob3->sol3_1 sol3_2 Crystals were washed with room-temperature solvent. prob3->sol3_2 sol4_1 Colored impurities are present. prob4->sol4_1 act1_1 Action: Boil off some solvent to concentrate the solution and cool again. sol1_1->act1_1 act1_2 Action: Induce crystallization by: 1. Scratching the inner wall of the flask. 2. Adding a 'seed' crystal. sol1_2->act1_2 act2_1 Action: Reheat to dissolve the oil, add a small amount more solvent, and allow to cool more slowly. sol2_1->act2_1 sol2_2->act2_1 act3_1 Action: Concentrate the mother liquor by boiling off some solvent to recover a second crop of crystals. sol3_1->act3_1 act3_2 Action: Always wash with ice-cold solvent. sol3_2->act3_2 act4_1 Action: Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot filtration. sol4_1->act4_1

Caption: Troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: My compound won't crystallize, even after cooling in an ice bath. What should I do? This is a common issue that typically points to one of two scenarios:

  • Too much solvent was used: The solution is not saturated enough for crystals to form. The remedy is to gently boil away some of the solvent to increase the concentration of your compound and then attempt to cool it again.[12][13]

  • Supersaturation: The solution is saturated, but there is no nucleation site for crystals to begin growing.[4] You can induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod or by adding a tiny "seed" crystal of the pure compound.[4][12][13]

Q2: My compound separated as an oil, not as crystals. How can I fix this? "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • To resolve this, reheat the solution to redissolve the oil. Add a slightly larger volume of solvent to prevent saturation from occurring at such a high temperature.[12] Allowing the solution to cool much more slowly can also favor crystal formation over oiling out.[12]

Q3: The recovery of my pure compound is very low. What went wrong? A low yield can result from several factors:

  • Excessive Solvent: Using too much solvent is the most common cause, as a significant portion of your product will remain dissolved in the mother liquor.[13] You can try to recover a second crop of crystals by concentrating the mother liquor.[14]

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product. Ensure the solution and filtration apparatus are kept hot.

  • Improper Washing: Washing the final crystals with solvent that is not ice-cold will dissolve part of your product.[4]

Q4: How do I know if my recrystallized product is pure? The purity of your product can be assessed in a few ways:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. An impure compound will typically melt over a broader range and at a lower temperature.

  • Visual Inspection: Pure crystals should appear uniform with sharp edges and shiny surfaces.[11]

  • Chromatography (TLC/HPLC): Comparing the chromatogram of your recrystallized product to the crude material should show a significant reduction or elimination of impurities.

Section 5: References

  • Recrystallization1. (n.d.). Retrieved from

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from

  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving these unique and powerful molecules. The inherent strength of the carbon-fluorine (C-F) bond imparts exceptional thermal and chemical stability, but it also presents unique challenges in synthesis and handling.[1][2] This resource will help you navigate these challenges, prevent decomposition, and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues in Reactions with Fluorinated Aromatics

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.

Problem 1: My cross-coupling reaction is resulting in low yield and/or significant defluorination of my starting material.

This is a common issue, particularly in transition metal-catalyzed reactions. The high strength of the aromatic C-F bond makes it challenging to activate selectively without promoting undesired side reactions.[3][4]

Potential Causes & Solutions:

  • Inappropriate Catalyst/Ligand System: The choice of catalyst and ligand is critical for selective C-F bond activation.[3]

    • Explanation: Some transition metal complexes, particularly those that are highly electron-rich, can readily insert into the C-F bond, leading to hydrodefluorination (replacement of F with H) or other decomposition pathways.[5] The ligand plays a crucial role in modulating the electronic properties and steric environment of the metal center.

    • Solution:

      • Screen Different Catalysts: Nickel complexes, particularly with bidentate phosphine ligands like dppe or dppp, have shown efficacy in C-F activation for cross-coupling.[3] Palladium catalysts with specialized ligands like S-Phos can also be effective under specific conditions.[6][7]

      • Optimize Ligand Choice: The structure of the ligand is key. For instance, in Ni-catalyzed couplings with Grignard reagents, the choice between dppe and dppp can significantly impact yield and selectivity.[3]

      • Consider Metal-Free Alternatives: For certain transformations like defluorosilylation, transition-metal-free conditions using silylboronates and a strong base (e.g., KOtBu) can be effective, though a Ni-catalyst might still improve efficiency.[8]

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote thermal decomposition and side reactions.[9][10]

    • Explanation: While C-F bonds are strong, elevated temperatures can provide the necessary activation energy for undesired pathways, including hydrodefluorination, especially in the presence of a hydrogen source.[5]

    • Solution:

      • Lower the Reaction Temperature: If possible, screen for catalysts that operate under milder conditions. Some modern catalytic systems are designed for ambient temperature C-F activation.[4]

      • Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC-MS, or ¹⁹F NMR to avoid unnecessarily long reaction times once the starting material is consumed.

  • Presence of Protic Solvents or Reagents: Protic species can serve as a source of hydrogen for hydrodefluorination.

    • Explanation: In the presence of a catalyst that can activate the C-F bond, protic solvents (e.g., alcohols) or even trace water can lead to the undesired replacement of fluorine with hydrogen.

    • Solution:

      • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.

      • Employ Stoichiometric Reductants with Caution: If a reductant is required, choose one that does not readily provide a proton. Silanes, for example, are often used in controlled hydrodefluorination.[3]

Problem 2: I am observing unexpected side products, suggesting my fluorinated aromatic ring is undergoing nucleophilic attack.

While the electron-withdrawing nature of fluorine generally deactivates the aromatic ring towards electrophilic attack, it simultaneously activates it towards nucleophilic aromatic substitution (SNAr).

Potential Causes & Solutions:

  • Presence of Strong Nucleophiles: Amines, alkoxides, or even some solvents can act as nucleophiles.

    • Explanation: The strong inductive effect of fluorine atoms makes the carbon atoms to which they are attached electron-deficient and thus susceptible to attack by nucleophiles. This is particularly true for polyfluorinated arenes.

    • Solution:

      • Solvent Choice: Be mindful of your solvent. For example, using a nucleophilic solvent like DMF with a highly activated fluoroarene could lead to side products. Consider less reactive solvents like toluene, THF, or acetonitrile.[11]

      • Control of Basicity: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., potassium tert-butoxide, DBU) to minimize competitive nucleophilic attack.

      • Protecting Groups: If your molecule contains nucleophilic functional groups, consider protecting them before subjecting the fluorinated aromatic ring to reaction conditions where they might react intramolecularly.

  • Inadvertent Generation of Nucleophilic Species:

    • Explanation: Certain reaction conditions can generate nucleophiles in situ. For example, the decomposition of some reagents or solvents can produce species that can attack the fluorinated ring.

    • Solution:

      • Reagent Purity: Use high-purity reagents to avoid contaminants that could act as nucleophiles.

      • Reaction Monitoring: Closely monitor your reaction for the formation of unexpected byproducts. If they appear, consider if a change in reaction conditions (e.g., lower temperature, different base) could suppress their formation.

Problem 3: My fluorinated compound appears to be degrading during workup or purification.

Fluorinated aromatic compounds can be sensitive to acidic or basic conditions, especially during aqueous workup or chromatography.

Potential Causes & Solutions:

  • Acid/Base Sensitivity:

    • Explanation: Some fluorinated compounds, particularly those with other sensitive functional groups, can degrade upon exposure to strong acids or bases during the workup.[12] For example, trifluoromethylphenols can undergo hydrolysis and defluorination under alkaline aqueous conditions.[13][14][15]

    • Solution:

      • Neutralize Carefully: If an acidic or basic quench is necessary, perform it at low temperatures and neutralize the mixture to a pH of ~7 as quickly as possible.

      • Test Stability: Before a full-scale workup, take a small aliquot of your reaction mixture and test its stability to the proposed acidic or basic wash.[12]

      • Alternative Workup: Consider a non-aqueous workup or filtration through a pad of celite or silica gel to remove solid byproducts before solvent evaporation.

  • Decomposition on Silica Gel:

    • Explanation: The acidic nature of standard silica gel can cause decomposition of sensitive compounds.

    • Solution:

      • Use Deactivated Silica: Neutralize your silica gel by pre-treating it with a solution of triethylamine in your eluent system.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica (like C18 for reverse-phase chromatography).

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for fluorinated aromatic compounds?

The primary decomposition pathways depend on the reaction conditions:

  • Thermal Decomposition: At high temperatures, C-F bonds can break, leading to fragmentation. In the case of fluoropolymers, this can lead to the formation of smaller fluorinated compounds and hydrofluoric acid.[9]

  • Reductive Defluorination (Hydrodefluorination): In the presence of a transition metal catalyst and a hydrogen source, the C-F bond can be cleaved and replaced with a C-H bond.[5]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of fluorine activates the aromatic ring to attack by nucleophiles, leading to the displacement of a fluoride ion.

  • Hydrolysis: Certain fluorinated groups, like the trifluoromethyl group on a phenol ring, can undergo hydrolysis to form carboxylic acids under aqueous, often alkaline, conditions.[13][14][15] This can proceed via an E1cb mechanism.[13][14][15]

Q2: How can I monitor my reaction for the decomposition of a fluorinated aromatic compound?

Several analytical techniques are well-suited for this:

  • ¹⁹F NMR Spectroscopy: This is one of the most powerful techniques. The disappearance of the starting material's fluorine signal and the appearance of new fluorine-containing signals or the fluoride ion (a broad singlet) can directly indicate decomposition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile byproducts, such as hydrodefluorinated compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the consumption of the starting material and the formation of less volatile products and byproducts.[16]

  • Ion-Selective Electrode (ISE): An ISE can be used to quantify the amount of free fluoride ions released into the reaction mixture or an aqueous wash, providing a direct measure of defluorination.[17][18]

Q3: Are there general guidelines for handling and storing fluorinated aromatic compounds to prevent decomposition?

Yes, following these general guidelines can help ensure the stability of your compounds:

  • Moisture Exclusion: Many decomposition pathways are initiated or catalyzed by water. Store sensitive fluorinated compounds under an inert atmosphere (nitrogen or argon) and in a desiccator.[10][19] Handle them using anhydrous techniques.

  • Avoid High Temperatures: Store compounds at recommended temperatures, typically in a refrigerator or freezer, to minimize the risk of thermal decomposition.

  • Inert Atmosphere: For particularly sensitive intermediates, especially organometallic species, working under an inert atmosphere is crucial to prevent oxidative decomposition.[20]

  • Check Reagent Compatibility: Be aware of the reactivity of your fluorinated compound with other reagents you plan to use. For example, strong bases can promote elimination or SNAr reactions.[20]

Experimental Protocols & Data

Protocol: General Procedure for a Nickel-Catalyzed Cross-Coupling of a Fluoroarene

This protocol provides a general starting point for a nickel-catalyzed cross-coupling reaction. Optimization of the ligand, base, solvent, and temperature will be necessary for a specific substrate.

  • Preparation: In a glovebox, add the fluoroarene (1.0 equiv), the boronic acid coupling partner (1.5 equiv), a nickel precatalyst (e.g., NiCl₂(dppp), 5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table: Common Issues and Recommended Actions
IssuePotential CauseRecommended Action
Low or No Conversion Inactive catalystUse a fresh source of catalyst; consider a different ligand.[3]
Low reaction temperatureGradually increase the temperature while monitoring for side products.[11]
Poor leaving group (for SNAr)Use a more electron-deficient fluoroarene if possible.
Defluorination Harsh reaction conditionsLower the temperature; reduce reaction time.
Protic impuritiesUse rigorously dried solvents and reagents.[20]
Inappropriate catalyst systemScreen different metal/ligand combinations.[4][5]
Formation of SNAr Byproducts Nucleophilic solvent/baseUse a non-nucleophilic solvent and/or base.
High temperatureLower the reaction temperature.
Decomposition during Workup Acid/base sensitivityUse a neutral workup; buffer aqueous washes.[12]
Decomposition on silica gelDeactivate silica gel with triethylamine or use alumina.

Visualizing Decomposition Pathways and Workflows

Diagram: General Pathways for Fluoroarene Decomposition

Figure 1: Common Decomposition Pathways A Fluorinated Aromatic Compound (Ar-F) B Hydrodefluorination Product (Ar-H) A->B  [Catalyst],  H-source C SNAr Product (Ar-Nu) A->C  Nucleophile (Nu⁻) D Thermal/Catalytic Fragments A->D  High Temp. or  Harsh Catalyst

Caption: Common decomposition pathways for fluorinated aromatic compounds.

Diagram: Troubleshooting Workflow for Low-Yield Reactions

Figure 2: Troubleshooting Workflow Start Low Yield Observed Check_Conv Check Conversion of Starting Material Start->Check_Conv No_Conv Low/No Conversion Check_Conv->No_Conv Yes Full_Conv High Conversion Check_Conv->Full_Conv No Optimize_Cond Optimize Conditions: - Increase Temp. - Change Catalyst/Ligand - Check Reagent Purity No_Conv->Optimize_Cond Check_Side_Prod Analyze for Side Products (Defluorination, SNAr, etc.) Full_Conv->Check_Side_Prod End Optimized Yield Optimize_Cond->End Check_Side_Prod->Optimize_Cond Side Products Found Check_Workup Investigate Workup/Purification: - Check Aqueous Layers - Test Stability to Acid/Base - Use Neutral Silica Check_Side_Prod->Check_Workup No Side Products Check_Workup->End

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. (2025). PubMed.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • Troubleshooting low yield in heterocycle fluorin
  • ANALYTICAL METHODS. (n.d.).
  • Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. (2024). ChemRxiv.
  • Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex. (2020).
  • The Chemical Stability of Fluorinated Aromatic Hydrocarbons: An In-depth Technical Guide. (n.d.). Benchchem.
  • Recent developments in methods for analysis of perfluorin
  • Preventing decomposition of 5-Chloro-1,1-difluoroindan during synthesis. (n.d.). Benchchem.
  • Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. (n.d.).
  • Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-C
  • Anaerobic degradation of fluorinated arom
  • Degradation breakthrough of stabilized compounds with C-F bonds. (n.d.).
  • Stability issues of 3-Fluorohexane under reaction conditions. (n.d.). Benchchem.
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025). Environmental Science: Processes & Impacts.
  • A Review of Recent Advances in Detection and Treatment Technology for Perfluorin
  • Carbon-Fluorine Bond. (n.d.). Alfa Chemistry.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorin
  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. (2006).
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (2016). Accounts of Chemical Research.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ

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Technical Support Center: Troubleshooting Low Conversion Rates in Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for esterification reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. Here, we move beyond simple checklists to provide in-depth explanations of the underlying chemical principles, ensuring you can make informed decisions to optimize your reactions.

Section 1: Understanding the Equilibrium Challenge

Q1: I'm performing a standard Fischer esterification, but my yield is consistently low. What is the most fundamental reason for this?

A1: The most common culprit for low yields in Fischer esterification is the reversible nature of the reaction.[1][2][3][4] An equilibrium exists between the reactants (carboxylic acid and alcohol) and the products (ester and water).[5] If the reaction is left to its own devices, it will reach a point of equilibrium where the forward and reverse reaction rates are equal, often resulting in a significant amount of unreacted starting material.[4] A 1:1 mixture of a carboxylic acid and an alcohol might only reach about 70% yield of the ester at equilibrium.[5]

To achieve high conversion, you must actively shift the equilibrium towards the product side. This is dictated by Le Châtelier's principle, which states that if a change is applied to a system at equilibrium, the system will adjust to counteract that change.[5][6]

Here is a diagram illustrating the equilibrium of a Fischer esterification reaction:

FischerEsterificationEquilibrium Reactants Carboxylic Acid + Alcohol Products Ester + Water Reactants->Products Esterification Products->Reactants Hydrolysis

Caption: Fischer Esterification Equilibrium.

Section 2: Strategies for Shifting the Equilibrium

Q2: How can I effectively shift the reaction equilibrium to favor ester formation?

A2: There are two primary strategies to drive the reaction forward and increase your ester yield:

  • Use an Excess of a Reactant: By increasing the concentration of one of the reactants, typically the less expensive one (often the alcohol), the equilibrium will shift to favor the formation of the products.[1][5][7][8] Using the alcohol as the reaction solvent is a common and effective way to ensure a large excess is present.[6][8][9]

  • Remove a Product as it Forms: Continuously removing one of the products, most commonly water, will drive the reaction forward to replenish the removed product, thus increasing the ester yield.[1][7][8][10][11]

The following table summarizes the impact of reactant ratios on theoretical conversion:

Molar Ratio (Alcohol:Acid)Approximate Theoretical Conversion
1:1~67-70%
2:1~85%
3:1~90%
5:1~95%
As Solvent>98%
Q3: What are the most effective methods for removing water during the reaction?

A3: Several methods can be employed to remove the water byproduct, each with its own advantages.

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly effective method that involves using a water-immiscible solvent (like toluene or xylene) that forms a low-boiling azeotrope with water.[1][10] The azeotrope boils out of the reaction mixture, condenses, and is collected in the Dean-Stark trap. Since water is denser than the solvent, it sinks to the bottom of the trap, while the solvent overflows back into the reaction flask.[1]

  • Use of Dehydrating Agents: Chemical agents that react with or absorb water can be added directly to the reaction mixture.[10] Concentrated sulfuric acid, often used as the catalyst, also serves as a powerful dehydrating agent.[2][5][12] Other options include using molecular sieves.[11]

  • Reactive Distillation: This technique combines the chemical reaction and the separation of products into a single unit.[10] It is more common in industrial settings.

Here is a troubleshooting workflow for selecting a water removal method:

WaterRemovalDecisionTree Start Start: Low Ester Conversion CheckBoilingPoints Are reactants/products heat sensitive? Start->CheckBoilingPoints HighBoiling High boiling points? CheckBoilingPoints->HighBoiling No HeatSensitive Consider milder esterification methods (e.g., Steglich esterification) CheckBoilingPoints->HeatSensitive Yes DeanStark Use Dean-Stark with azeotropic solvent (e.g., Toluene) HighBoiling->DeanStark Yes DehydratingAgent Use a dehydrating agent (e.g., Molecular Sieves) HighBoiling->DehydratingAgent No ExcessReactant Use large excess of one reactant DehydratingAgent->ExcessReactant

Caption: Decision tree for water removal.

Section 3: Catalyst-Related Issues

Q4: My reaction is very slow, and the conversion is low even after a prolonged reaction time. Could the catalyst be the issue?

A4: Yes, issues with the catalyst are a frequent cause of slow and incomplete reactions.[8] For Fischer esterification, which is typically acid-catalyzed, here are the common problems:[7][11]

  • Insufficient Catalyst Loading: The reaction rate is dependent on the catalyst concentration. Typical loadings for sulfuric acid are 1-5 mol%.[8] If the amount is too low, the reaction will be impractically slow.

  • Catalyst Deactivation: The catalyst can lose its activity over time through various mechanisms:

    • Poisoning: Impurities in your reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.[13][14][15] Common poisons include sulfur and nitrogen compounds.[13][14]

    • Fouling: Deposition of polymeric byproducts or "coke" on the catalyst surface can block access to the active sites.[13][14][16]

    • Presence of Water: While water is a product, starting with wet reactants or solvents can dilute your acid catalyst and inhibit its activity from the outset.[17]

Q5: How can I troubleshoot catalyst problems?

A5: Here is a systematic approach:

  • Verify Catalyst Loading: Double-check your calculations to ensure you are using the correct amount of catalyst.

  • Use Fresh, High-Purity Catalyst: If you suspect deactivation, use a fresh bottle of acid catalyst.

  • Ensure Anhydrous Conditions: Dry your reactants and solvents before starting the reaction.[12][18] Use of anhydrous reagents is crucial as water can drive the reaction backward.[12]

  • Purify Your Reactants: If you suspect impurities are poisoning the catalyst, consider purifying your carboxylic acid and alcohol (e.g., by distillation or recrystallization) before use.[18]

Section 4: Reactant and Reagent Purity

Q6: I've addressed the equilibrium and catalyst, but my conversion is still not optimal. What else should I investigate?

A6: The purity of your reactants and solvents is critical.[18] Impurities can lead to a host of problems:

  • Side Reactions: Impurities can participate in side reactions that consume your starting materials or catalyst, leading to lower yields and the formation of difficult-to-remove byproducts.[3][19]

  • Stoichiometric Imbalance: If your starting materials are not pure, your initial molar ratios will be incorrect, which can affect the equilibrium position.

  • Water Contamination: As mentioned, water in your starting materials will directly inhibit the forward reaction.[12][18]

Experimental Protocol: Karl Fischer Titration for Water Content

To quantify the amount of water in your reactants and solvents, a Karl Fischer titration is the gold standard.

Objective: To determine the water content in the alcohol and carboxylic acid starting materials.

Materials:

  • Karl Fischer titrator

  • Anhydrous methanol (or other suitable solvent)

  • Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent)

  • Syringes for sample injection

Procedure:

  • Titrator Preparation: Add anhydrous methanol to the titration cell and titrate to a stable, dry endpoint to eliminate any residual moisture.

  • Standardization: Inject a known amount of a water standard to determine the titer of the Karl Fischer reagent.

  • Sample Analysis: Inject a precisely weighed or measured volume of your alcohol or carboxylic acid into the titration cell.

  • Titration: The instrument will automatically titrate the sample to the endpoint.

  • Calculation: The instrument's software will calculate the water content, usually in ppm or percentage.

Interpretation: If the water content is significant (e.g., >0.1%), consider drying your materials. Alcohols can be dried over molecular sieves, and carboxylic acids can be recrystallized from a dry solvent.

Section 5: Reaction Monitoring and Side Products

Q7: How can I monitor the progress of my reaction to better understand the low conversion?

A7: Actively monitoring the reaction is crucial for troubleshooting. Relying solely on the final yield can be misleading. Techniques for monitoring include:

  • Thin-Layer Chromatography (TLC): A simple and rapid way to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques allow for quantitative analysis of the reaction mixture over time.[20][21] You can determine the precise conversion rate at different time points.

  • In-situ Spectroscopic Methods: Techniques like FT-IR or NMR spectroscopy can be used to monitor the reaction in real-time without the need for sampling.[22][23]

By taking aliquots at regular intervals and analyzing them, you can determine if the reaction has stalled or is proceeding very slowly.

Q8: I see other spots on my TLC plate besides my starting materials and product. What are the likely side reactions?

A8: Several side reactions can occur, especially under harsh conditions (e.g., high temperatures, strong acid concentration):

  • Dehydration of the Alcohol: Tertiary alcohols are particularly prone to dehydration in the presence of strong acid to form alkenes.[7]

  • Ether Formation: At high temperatures, the alcohol can undergo acid-catalyzed self-condensation to form an ether.

  • Oxidation or Decomposition: If your starting materials are sensitive, they may decompose or oxidize at reflux temperatures.

If you observe significant byproduct formation, consider lowering the reaction temperature, reducing the catalyst concentration, or using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).[12]

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Esterification Lab Answers. (n.d.). Esterification Lab Answers. [Link]

  • JoVE. (2020). Esterification. JoVE. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. [Link]

  • Sciencemadness Wiki. (2022). Esterification. [Link]

  • Quora. (2015). What factors may influence the yield of an ester?. [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]

  • Brainly. (2023). Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved?. [Link]

  • Taylor & Francis Online. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. [Link]

  • Study.com. (n.d.). Esterification | Reaction, Mechanism & Formula - Lesson. [Link]

  • ResearchGate. (n.d.). A method to clean industrial water via esterification: A review. [Link]

  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. [Link]

  • YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

  • PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. [Link]

  • YouTube. (2020). Organic Reactions: Esterification Reactions. [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Sustainability. (n.d.). Esterification Reactions. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. [Link]

  • IJISET. (n.d.). KINETICS OF ESTERIFICATION REACTION USING ION-EXCHANGE RESIN CATALYST. [Link]

  • Journal of Engineering. (2024). Kinetic Study of Esterification Reaction. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]

  • Patsnap. (2025). Common causes of catalyst deactivation in refineries. [Link]

  • ResearchGate. (2025). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. [Link]

  • ACS Publications. (2025). Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • ResearchGate. (n.d.). (PDF) Kinetic Study of Esterification Reaction. [Link]

  • Micromeritics. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • MIT OpenCourseWare. (n.d.). 10. Fischer Esterification Part 1. [Link]

  • YouTube. (2012). Fischer Esterification. [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. [Link]

  • Quora. (2017). What are the modifications to improve the purity of ester?. [Link]

  • Reddit. (2024). Hydrolysis product troubleshooting. [Link]

  • YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. [Link]

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Technical Support Center: Purification of Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-fluoro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying this key chemical intermediate. Ensuring high purity is critical for downstream applications, and this document offers troubleshooting advice and detailed protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect?

A1: Impurities typically arise from the starting materials or side reactions during synthesis. The most common are:

  • Unreacted Starting Materials: Primarily 2-Fluoro-4-methoxybenzoic acid.[1][2]

  • Hydrolysis Product: The starting carboxylic acid (2-Fluoro-4-methoxybenzoic acid) can be regenerated if the ester is exposed to acidic or basic conditions with water.[3]

  • Isomeric Byproducts: Depending on the synthetic route, small amounts of other positional isomers may be present.

  • Residual Solvents: Solvents used in the synthesis or initial work-up, such as ethanol, ethyl acetate, or toluene.[4][5]

Q2: My product is an oil, but I expected a solid. What should I do?

A2: this compound is a low-melting solid or can present as a colorless oil/liquid at room temperature, especially if minor impurities are present which can cause freezing point depression. First, confirm the identity via analytical methods like NMR. If the product is chemically correct but oily, it likely contains impurities. Attempt purification via column chromatography, as this method is effective for oily compounds.

Q3: I performed a recrystallization, but the purity didn't improve significantly. What went wrong?

A3: This usually points to an issue with solvent selection. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures.[6] If purity doesn't improve, it's likely that the impurities have very similar solubility profiles to your product in the chosen solvent system. Consider using a two-solvent (binary) system or switch to an orthogonal purification method like column chromatography.

Q4: How can I quickly check the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most efficient method for monitoring column chromatography.[7] Spot a small amount from each collected fraction onto a TLC plate and elute with the same solvent system used for the column. This allows you to visualize the separation and combine the fractions that contain only the pure product.

Troubleshooting and Purification Strategy

This section provides a systematic approach to diagnosing and resolving purity issues. The choice of method depends on the nature and quantity of the impurity.

Logical Workflow for Purification

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_end Final State Impure Impure Product (this compound) Analyze Analyze Impurity Profile (TLC, NMR, GC-MS) Impure->Analyze Decision What is the primary impurity? Analyze->Decision Acid Acidic Impurity (e.g., Carboxylic Acid) Decision->Acid Acidic SimilarPolarity Structurally Similar Impurities (e.g., Isomers, Non-polar byproducts) Decision->SimilarPolarity Neutral / Similar Polarity Wash Liquid-Liquid Extraction (e.g., NaHCO3 wash) Acid->Wash Column Column Chromatography SimilarPolarity->Column Recrystal Recrystallization SimilarPolarity->Recrystal Verify Verify Purity (HPLC, NMR) Wash->Verify Column->Verify Recrystal->Verify Pure Pure Product (>98% Purity) Verify->Pure

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide
Observed Problem Probable Cause Recommended Solution & Explanation
Acidic impurity detected by NMR (broad peak ~10-12 ppm). Presence of unreacted 2-Fluoro-4-methoxybenzoic acid.Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and thus removed.
Multiple spots close together on TLC. Impurities have similar polarity to the product.Utilize flash column chromatography. This technique provides high resolving power for separating compounds with small differences in polarity.[8] An optimized solvent system (e.g., hexane/ethyl acetate gradient) is crucial.
Product "oils out" during recrystallization. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Choose a lower-boiling point solvent or solvent pair. Alternatively, ensure cooling is slow and gradual. Seeding with a pure crystal can help initiate proper crystallization instead of oiling. Common solvent pairs like ethyl acetate/hexane can be effective.[9]
Low recovery after purification. Product loss due to high solubility in recrystallization solvent, or irreversible adsorption on the chromatography column.For Recrystallization: Reduce the amount of hot solvent used to the minimum required for dissolution. Cool the solution slowly and then in an ice bath to maximize crystal recovery. For Chromatography: Deactivate the silica gel with triethylamine (1% in eluent) if the compound shows signs of degradation or streaking on the column.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing acidic impurities like unreacted carboxylic acid.

  • Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like ethyl acetate (100 mL).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the wash with another 50 mL of NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This is the most versatile method for removing a wide range of impurities.[7][8]

  • Adsorbent: Silica gel (230-400 mesh) is the standard stationary phase.[8]

  • Eluent Selection: The choice of mobile phase is critical. Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.[8] A common starting point for esters is a mixture of hexanes and ethyl acetate.

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb it onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elution: Carefully add the eluent to the top of the column and begin applying pressure. Collect fractions sequentially in test tubes.

  • Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

ColumnChromatography node_setup Step 1: Column Packing Slurry pack silica gel in non-polar eluent. Avoid air bubbles. node_load Step 2: Sample Loading Dissolve crude product in minimal solvent or dry load onto silica. node_setup->node_load node_elute Step 3: Elution Add eluent and apply pressure. Collect fractions sequentially. node_load->node_elute node_analyze Step 4: Analysis Monitor fractions using Thin-Layer Chromatography (TLC). node_elute->node_analyze node_combine Step 5: Isolation Combine pure fractions and evaporate solvent. node_analyze->node_combine

Caption: Workflow for Flash Column Chromatography.

Purity Assessment

After purification, it is essential to confirm the purity and identity of this compound.

Analytical Method Purpose Expected Result for Pure Sample
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.A single major peak with >98% area. The method should be validated for accuracy.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS) Assess purity and identify volatile impurities.A single peak corresponding to the molecular weight of the product (198.19 g/mol ).[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of proton/carbon-containing impurities.¹H and ¹³C NMR spectra should match the known structure of this compound without extraneous peaks.
Thin-Layer Chromatography (TLC) Qualitative check for non-volatile impurities.A single spot under UV visualization.

These methods provide orthogonal data to confidently establish the purity of the final product.[13]

References

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Technical Support Center: Solid Phase Extraction for Purifying Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid phase extraction (SPE) of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions to common challenges encountered during the purification of these unique molecules. The unique physicochemical properties of fluorinated compounds, such as high electronegativity, hydrophobicity, and lipophobicity of the fluoroalkyl chain, often necessitate specialized SPE strategies. This guide offers in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your SPE workflows for robust and reproducible results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established scientific principles.

Issue 1: Poor or No Recovery of Fluorinated Analytes

Question: I am experiencing very low or no recovery of my fluorinated analytes after SPE. What are the likely causes and how can I fix this?

Answer:

Poor recovery is one of the most common challenges in SPE.[1][2][3][4] To diagnose the issue, it's crucial to collect and analyze each fraction from the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.[1][4]

Potential Causes & Solutions:

  • Inappropriate Sorbent Selection: The retention mechanism of the sorbent may not be suitable for your fluorinated analyte.[2][3]

    • Solution: Fluorinated compounds can exhibit a range of polarities. For highly fluorinated non-polar compounds in aqueous samples, a reversed-phase sorbent like polystyrene-divinylbenzene (PS-DVB) can be effective.[5] For anionic fluorinated compounds like perfluoroalkyl acids (PFAAs), a weak anion exchange (WAX) sorbent is often recommended and is specified in regulatory methods like US EPA Methods 537 and 533.[6][7] Consider screening several sorbent types to find the one with the highest affinity for your specific analyte.[8]

  • Analyte Breakthrough During Sample Loading: Your analyte may have a higher affinity for the loading solvent than the sorbent, causing it to pass through the cartridge without being retained.[1]

    • Solution:

      • Adjust Sample pH: For ionizable fluorinated compounds, adjusting the sample pH can enhance retention. For acidic analytes on a WAX sorbent, a pH 2 units above the pKa of the analyte and 2 units below the pKa of the sorbent is often optimal.

      • Modify Loading Solvent: Dilute your sample with a weaker solvent to decrease its solvating power and promote analyte interaction with the sorbent.[1]

      • Decrease Flow Rate: Reducing the flow rate during sample loading increases the contact time between the analyte and the sorbent, allowing for better retention.[1] A typical flow rate is around 1 mL/min.[1]

  • Analyte Loss During the Wash Step: The wash solvent may be too strong, stripping the analyte from the sorbent along with interferences.[1][9]

    • Solution: Select a wash solvent that is strong enough to remove impurities but not your analyte of interest.[1][4] You may need to decrease the organic content or the volume of the wash solvent.[1] For reversed-phase sorbents, a wash with a lower percentage of organic solvent (e.g., methanol in water) might be necessary.

  • Incomplete Elution: The elution solvent may be too weak to overcome the interactions between your analyte and the sorbent.[2][9]

    • Solution:

      • Increase Elution Solvent Strength: For reversed-phase sorbents, increase the percentage of organic solvent in your elution mix. For ion-exchange sorbents, adjusting the pH or ionic strength of the elution solvent can facilitate desorption. For example, using ammoniated methanol can effectively elute acidic fluorinated compounds from a WAX sorbent.[10]

      • Increase Elution Volume: You may not be using a sufficient volume of solvent to elute the entire analyte band. Try increasing the elution volume or performing a second elution with fresh solvent.[1][9]

Issue 2: Poor Reproducibility and Inconsistent Results

Question: My SPE results are highly variable between samples. What could be causing this lack of reproducibility?

Answer:

Inconsistent results can undermine the reliability of your data.[11][12] The root cause often lies in subtle variations in the SPE procedure or the sample matrix itself.

Potential Causes & Solutions:

  • Inconsistent Cartridge Packing and Channeling: Variations in the packing density of the sorbent bed can lead to channeling, where the sample and solvents create preferential paths through the cartridge, resulting in incomplete interaction with the sorbent.[12]

    • Solution: Use high-quality SPE cartridges from a reputable manufacturer. If the problem persists, consider using automated SPE systems, which can provide more consistent flow rates and reduce manual error.[13]

  • Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, its retention properties can be compromised.[2]

    • Solution: Ensure that the sorbent bed remains wetted with the equilibration solvent until the sample is loaded. Do not let air pass through the cartridge after the conditioning step.

  • Variable Flow Rates: Manual processing can lead to inconsistent flow rates between samples, affecting retention and elution efficiency.[2]

    • Solution: Use a vacuum manifold with a flow control valve or an automated SPE system to maintain a consistent flow rate for all samples.[13]

  • Matrix Effects: The sample matrix itself can be a significant source of variability.[14] Co-eluting matrix components can interfere with the ionization of the target analyte in mass spectrometry, leading to ion suppression or enhancement.[14][15][16][17]

    • Solution:

      • Optimize the Wash Step: A more rigorous wash step can help remove more matrix components before eluting the analyte.[4]

      • Use a More Selective Sorbent: A sorbent with a different retention mechanism might be less prone to retaining interfering compounds from your specific matrix.

      • Incorporate a Cleanup Step: For particularly complex matrices, a post-elution cleanup step using a different sorbent, such as graphitized carbon black (GCB), can be effective at removing matrix interferences.[15][17] Dispersive SPE (dSPE) with GCB is a common cleanup technique.[18]

Issue 3: High Background or Contamination

Question: I am observing high background signals and potential contamination with fluorinated compounds in my blanks. Where could this be coming from?

Answer:

The analysis of per- and polyfluoroalkyl substances (PFAS) is particularly susceptible to background contamination due to their widespread use in laboratory equipment.[19][20]

Potential Causes & Solutions:

  • Contamination from Labware and Reagents: Many laboratory products, including PTFE (polytetrafluoroethylene) components in HPLC systems, tubing, and even solvents, can contain and leach fluorinated compounds.[19]

    • Solution:

      • Use PFAS-Free Labware: Whenever possible, use polypropylene or other certified PFAS-free labware. Avoid using any materials containing fluoropolymers.

      • Install a Delay Column: In your LC-MS/MS system, install a delay column between the solvent mixer and the injector. This will separate the background PFAS contamination from the pump and solvents from the analyte peak, allowing for accurate quantification.[19]

      • Verify Solvent Purity: Use high-purity, HPLC-grade or higher solvents and test them for PFAS background before use.

  • Leachables from the SPE Cartridge: The SPE cartridge itself or the frits can sometimes be a source of contamination.

    • Solution: Before conditioning, wash the cartridge with the elution solvent to remove any potential leachables.[1][9]

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for purifying fluorinated compounds?

The optimal sorbent depends on the specific properties of your analyte and the sample matrix.[5][21][22][23]

  • For neutral, non-polar fluorinated compounds: Reversed-phase sorbents like C18 or polymeric sorbents (e.g., PS-DVB) are generally a good starting point.[5][21]

  • For anionic fluorinated compounds (e.g., PFOA, PFOS): Weak anion exchange (WAX) sorbents are highly effective and are specified in many regulatory methods.[6][7][10]

  • For complex matrices: Sometimes a combination of sorbents is necessary. This can be achieved by using stacked cartridges or cartridges containing a mix of sorbents, such as WAX and graphitized carbon black (GCB), to enhance cleanup.[5][24]

Q2: How do I develop a new SPE method for a novel fluorinated compound?

A systematic approach is key:

  • Characterize your analyte: Determine its polarity, pKa, and solubility.

  • Select a primary retention mechanism: Based on the analyte's properties, choose between reversed-phase, normal-phase, or ion-exchange.[25]

  • Screen sorbents: Test a few different sorbents that utilize your chosen retention mechanism.[8]

  • Optimize solvents:

    • Loading: Ensure the sample is loaded in a solvent that promotes strong retention.

    • Washing: Find the strongest possible wash solvent that does not elute your analyte.

    • Elution: Identify the weakest solvent that provides complete recovery of your analyte.[8]

  • Test with a spiked matrix: Once you have optimized the method with standards, test it with your actual sample matrix spiked with a known amount of analyte to assess recovery and matrix effects.[8]

Q3: Can I automate the SPE process for fluorinated compounds?

Yes, automated SPE systems are commercially available and offer several advantages, including increased throughput, improved reproducibility, and reduced manual labor.[13] These systems can perform all the steps of the SPE process, from conditioning to elution, in a precise and repeatable manner. Automation is particularly beneficial for laboratories analyzing a large number of samples, such as in environmental monitoring.[13][26]

Q4: What are "matrix effects" and how do they impact the analysis of fluorinated compounds?

Matrix effects refer to the alteration of analyte ionization in the mass spectrometer source due to co-eluting components from the sample matrix.[14] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and precision of quantification.[14][15][16][17] Fluorinated compounds, especially when analyzed in complex biological or environmental samples, are prone to matrix effects.[18][27] Strategies to mitigate matrix effects include improving the SPE cleanup procedure, using matrix-matched calibration standards, or employing isotopically labeled internal standards.[15][17]

Experimental Protocols & Visualizations

Standard SPE Workflow for Anionic Fluorinated Compounds (e.g., PFAAs) using a WAX Cartridge

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning:

    • Pass 5 mL of methanol through the WAX cartridge.

    • Follow with 5 mL of deionized water. Do not let the cartridge go dry.

  • Equilibration:

    • Pass 5 mL of the sample loading buffer (e.g., water adjusted to the desired pH) through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent (e.g., deionized water or a buffer) to remove hydrophilic interferences.

    • A second wash with a weak organic solvent mix (e.g., 20% methanol in water) can be used to remove less polar interferences.

  • Elution:

    • Elute the retained analytes with 5 mL of an appropriate elution solvent (e.g., 2% ammoniated methanol).

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection Condition 1. Conditioning (e.g., Methanol, Water) Equilibrate 2. Equilibration (Loading Buffer) Condition->Equilibrate Wets sorbent Load 3. Sample Loading Equilibrate->Load Prepares for sample Wash 4. Washing (Remove Interferences) Load->Wash Analyte retained Elute 5. Elution (Collect Analyte) Wash->Elute Interferences removed Analysis Downstream Analysis (LC-MS/MS) Elute->Analysis Pure analyte

Caption: A typical solid phase extraction workflow.

Low_Recovery_Troubleshooting Start Start: Low Recovery Detected CheckFractions Analyze Load, Wash, & Elution Fractions Start->CheckFractions AnalyteInLoad Analyte in Load Fraction? CheckFractions->AnalyteInLoad AnalyteInWash Analyte in Wash Fraction? AnalyteInLoad->AnalyteInWash No Sol_Load Solutions: - Decrease loading flow rate - Adjust sample pH - Use weaker loading solvent - Use more retentive sorbent AnalyteInLoad->Sol_Load Yes AnalyteOnColumn Analyte Retained on Column? AnalyteInWash->AnalyteOnColumn No Sol_Wash Solutions: - Decrease wash solvent strength - Decrease wash volume AnalyteInWash->Sol_Wash Yes Sol_Elute Solutions: - Increase elution solvent strength - Increase elution volume - Try a different elution solvent AnalyteOnColumn->Sol_Elute Yes End Problem Resolved Sol_Load->End Sol_Wash->End Sol_Elute->End

Caption: Decision tree for troubleshooting low SPE recovery.

Sorbent Selection Guide for Fluorinated Compounds

Sorbent TypeRetention Mechanism(s)Typical Fluorinated AnalytesStrengthsConsiderations
Polystyrene-Divinylbenzene (PS-DVB) Reversed-PhaseNeutral and long-chain PFASHigh capacity, stable across a wide pH range.[5]May have lower selectivity for complex matrices.
Weak Anion Exchange (WAX) Ion Exchange, Reversed-PhaseAnionic PFAS (e.g., PFOA, PFOS)High selectivity for acidic compounds, used in EPA methods.[6][7]Requires careful pH control of sample and solvents.
Graphitized Carbon Black (GCB) Reversed-Phase, Planar InteractionsVarious PFAS, especially useful for cleanupExcellent for removing matrix interferences like pigments and sterols.[15][17]Can irreversibly adsorb planar molecules if not used carefully.
C18 (Octadecyl Silica) Reversed-PhaseNon-polar to moderately polar neutral compoundsWidely available, well-characterized.Can suffer from silanol interactions, less stable at pH extremes.

References

  • Cybulski, J. (2020, October 14).
  • Agilent Technologies.
  • Agilent Technologies.
  • SCIEX.
  • Hep Journals.
  • Lab Manager. (2024, October 4). Simplifying PFAS Analysis with Solid-Phase Extraction.
  • ResearchGate. Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry.
  • ResearchGate. (2025, August 9).
  • Walters, E. Troubleshooting Solid Phase Extraction Chemistry for EPA Methodology. The University of Iowa.
  • SiliCycle. (2021, October 18). How to Solve Common Challenges in Solid-Phase Extraction.
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • IOPscience.
  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE.
  • ResearchGate. (PDF)
  • Thermo Fisher Scientific - US. SPE Troubleshooting.
  • LCGC International. (2017, January 1). Three Common SPE Problems.
  • Blogs - News. (2025, August 5).
  • Analytics-Shop. Solid Phase Extraction (SPE) - Selection of the sorbent.
  • Agilent. SPE Method Development Tips and Tricks.
  • GL Sciences. How to Select a Sorbent.
  • Interchim® Technologies. SPE principle Sorbent Selection Format Selection Bed volume & Loading capacity.
  • Gilson. Automated Solid Phase Extraction (SPE) of 10 Perfluorinated Compounds (PFAs)
  • Wuhan University Journal of Natural Sciences.
  • PMC - NIH. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • American Mineralogist. An investigation of matrix effects in the analysis of fluorine in humite-group minerals by EMPA, SIMS, and SREF.
  • NIH. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
  • American Laboratory. (2014, February 5). How Solid-Phase Extraction Affects Challenges in Bioanalysis.
  • SelectScience. (2020, April 5).
  • Gilson.

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Validation & Comparative

A Researcher's Guide to the ¹H and ¹³C NMR Spectral Assignment of Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and peak assignment for the ¹H and ¹³C NMR spectra of Ethyl 2-fluoro-4-methoxybenzoate, a substituted aromatic compound of interest in medicinal chemistry and material science.

This guide will navigate through a detailed peak-by-peak assignment, leveraging established principles of substituent effects on chemical shifts and coupling constants. By comparing predicted data with experimental values of analogous structures, we aim to provide a robust and scientifically sound interpretation of the NMR spectra for this compound.

The Structural Context: Substituent Effects at Play

The structure of this compound incorporates three key substituents on the benzene ring: a fluorine atom, a methoxy group, and an ethyl ester group. Understanding the electronic influence of these groups is crucial for predicting and interpreting the resulting NMR spectra.

  • Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which generally deshields nearby nuclei, shifting their signals downfield. However, it also possesses lone pairs that can participate in resonance, leading to a +R effect (electron-donating), which shields the ortho and para positions. The interplay of these opposing effects can be complex.[1]

  • Methoxy (-OCH₃): The oxygen atom in the methoxy group is electronegative, resulting in a -I effect. Conversely, the lone pairs on the oxygen lead to a strong electron-donating resonance effect (+R), which significantly shields the ortho and para positions.[2][3]

  • Ethyl Ester (-COOCH₂CH₃): This group is electron-withdrawing through both induction and resonance (-I, -R), causing a general deshielding of the aromatic protons and carbons.

The relative positions of these substituents—fluoro at C2, methoxy at C4, and the ester at C1—create a unique electronic environment for each proton and carbon atom in the molecule, leading to a well-resolved and interpretable NMR spectrum.

Predicted ¹H NMR Spectral Data

Due to the unavailability of public experimental spectra for this compound, the following data was generated using a reliable online NMR prediction tool. This data will be analyzed and compared with known substituent effects and data from similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85dd1HH-6
6.70dd1HH-5
6.65dd1HH-3
4.35q2H-OCH₂CH₃
3.85s3H-OCH₃
1.38t3H-OCH₂CH₃

¹H NMR Peak Assignment and Rationale

The assignment of the predicted proton signals is based on the expected electronic environment and spin-spin coupling patterns.

Ethyl_2_fluoro_4_methoxybenzoate_13C_NMR cluster_aromatic Aromatic & Carbonyl Carbons cluster_aliphatic Aliphatic Carbons C1 C-1 ~118.0 ppm C2 C-2 ~161.0 ppm C3 C-3 ~101.5 ppm C4 C-4 ~163.0 ppm C5 C-5 ~108.0 ppm C6 C-6 ~132.5 ppm CO C=O ~164.5 ppm OCH2 -OCH2CH3 ~61.5 ppm OCH3 -OCH3 ~56.0 ppm CH3 -OCH2CH3 ~14.0 ppm

Figure 2: Predicted ¹³C NMR chemical shifts for this compound.
  • C=O (δ ~164.5 ppm): The carbonyl carbon of the ester group is characteristically found at the most downfield region of the spectrum.

  • C-4 (δ ~163.0 ppm): This carbon is directly attached to the electron-donating methoxy group, which would typically cause shielding. However, the resonance effect places significant electron density on this carbon, and its chemical shift is also influenced by the other substituents. It is expected to show coupling to the fluorine atom.

  • C-2 (δ ~161.0 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift. A large one-bond C-F coupling constant is expected for this signal.

  • C-6 (δ ~132.5 ppm): This carbon is ortho to the electron-withdrawing ester group and experiences its deshielding effect.

  • C-1 (δ ~118.0 ppm): This is the ipso-carbon to which the ester group is attached. It is expected to be significantly affected by the substituent and show coupling to the fluorine.

  • C-5 (δ ~108.0 ppm): This carbon is ortho to the electron-donating methoxy group and is expected to be shielded, shifting it upfield. It will also exhibit coupling to the fluorine atom.

  • C-3 (δ ~101.5 ppm): This carbon is situated between the fluoro and methoxy groups and experiences strong shielding from both, making it the most upfield aromatic carbon. It will also show coupling to the fluorine.

  • -OCH₂CH₃ (δ ~61.5 ppm): The methylene carbon of the ethyl ester appears in the typical region for carbons singly bonded to oxygen.

  • -OCH₃ (δ ~56.0 ppm): The methoxy carbon signal is also found in the expected upfield region.

  • -OCH₂CH₃ (δ ~14.0 ppm): The terminal methyl carbon of the ethyl group is the most shielded carbon and appears furthest upfield.

Experimental Protocol Considerations

For the acquisition of high-quality NMR data for compounds like this compound, the following experimental parameters are recommended:

  • Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.

  • ¹H NMR:

    • A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Standard pulse programs for proton NMR should be sufficient.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • A proton-decoupled experiment is standard for simplifying the spectrum.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.

    • Typical spectral width: 0 to 200 ppm.

  • 2D NMR: For unambiguous assignment, especially in more complex molecules, 2D NMR experiments such as COSY (Correlated Spectroscopy) for H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range C-H correlations are invaluable.

Conclusion

This guide provides a detailed and reasoned assignment of the ¹H and ¹³C NMR spectra of this compound based on well-established principles of NMR spectroscopy and predicted data. By understanding the electronic effects of the fluoro, methoxy, and ethyl ester substituents, researchers can confidently interpret the spectral features of this and structurally related molecules. The provided data and analysis serve as a valuable reference for anyone working with this compound, aiding in its synthesis, purification, and characterization.

References

  • Jiang, W., et al. (2008). Discovery of a novel class of diazepinylbenzoic acids as potent retinoid X receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(22), 5917-5921. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMRShiftDB. An open-source, open-access, open-submission, open-data NMR database. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2774542, 2-Fluoro-4-methoxybenzoic acid. [Link]

  • YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Rogue Chem. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO 2 )/Donating (NH 2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry–An Asian Journal, 13(10), 1279-1287. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Fluorobenzoates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted fluorobenzoates are privileged structural motifs in modern chemistry, finding critical applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make the targeted synthesis of these compounds a subject of intense research. This guide provides a comparative analysis of the primary synthetic routes to substituted fluorobenzoates, offering insights into the mechanistic underpinnings, practical considerations, and experimental protocols for each methodology.

Selecting the Optimal Synthetic Pathway: A Decision Framework

The choice of a synthetic route for a substituted fluorobenzoate is dictated by several factors, including the substitution pattern of the starting material, functional group tolerance, desired scale, and economic viability. The following decision tree provides a high-level framework for navigating these choices.

Synthesis Route Selection start Starting Material Available? sub_aniline Substituted Aniline start->sub_aniline Yes sub_halide Substituted Aryl Halide (Cl, Br, I) or Triflate start->sub_halide Yes sub_acid Substituted Benzoic Acid start->sub_acid Yes balz_schiemann Balz-Schiemann Reaction sub_aniline->balz_schiemann snar Nucleophilic Aromatic Substitution (SNAr) sub_halide->snar Electron-deficient ring? cross_coupling Modern Cross-Coupling Reactions sub_halide->cross_coupling Electron-rich or neutral ring? decarboxylative Decarboxylative Fluorination sub_acid->decarboxylative product Substituted Fluorobenzoate balz_schiemann->product Yields aryl fluoride snar->product Yields aryl fluoride cross_coupling->product Yields aryl fluoride decarboxylative->product Yields aryl fluoride

Caption: A decision-making workflow for selecting a suitable synthesis route for substituted fluorobenzoates based on the available starting material.

The Balz-Schiemann Reaction: A Classic Approach

The Balz-Schiemann reaction, first reported in 1927, is a cornerstone of aromatic fluorination.[1] This method transforms a primary aromatic amine into the corresponding aryl fluoride via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[2][3] It is a versatile reaction applicable to both electron-rich and electron-poor aromatic systems.[4]

Mechanism: The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The addition of fluoroboric acid (HBF₄) then precipitates the diazonium tetrafluoroborate.[3]

  • Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride.[4] The mechanism is generally considered to proceed through an Sɴ1-type pathway involving an aryl cation intermediate.[4]

Advantages:

  • Broad substrate scope.

  • Often provides high regioselectivity.

Disadvantages:

  • The thermal decomposition of diazonium salts can be explosive, posing safety risks, especially on a large scale.[3][5]

  • The reaction often requires high temperatures.[5]

  • The use of stoichiometric and relatively expensive fluoroboric acid.[2]

Innovations: Modern variations of the Balz-Schiemann reaction have been developed to address its limitations. These include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) which can improve yields for certain substrates.[2][3] Photochemical decomposition under visible light and the use of continuous-flow reactors have also been explored to enhance safety and scalability.[1][4]

Nucleophilic Aromatic Substitution (SNAr): The Halex Reaction

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom, particularly in electron-deficient aromatic rings. The "Halex" (halogen exchange) process is a common industrial application of this reaction, where a chloride or nitro group is displaced by a fluoride ion.[5]

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophilic fluoride source (e.g., KF, CsF) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. The presence of electron-withdrawing groups (e.g., nitro, cyano, carbonyl) ortho or para to the leaving group is crucial for stabilizing the Meisenheimer complex and facilitating the reaction.

SNAr Mechanism reactant Ar-L + F⁻ intermediate [Ar(F)L]⁻ (Meisenheimer Complex) reactant->intermediate Addition product Ar-F + L⁻ intermediate->product Elimination

Caption: The general two-step mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Advantages:

  • Utilizes inexpensive fluoride sources like potassium fluoride.

  • Well-suited for the synthesis of electron-poor fluorobenzoates.

  • Often amenable to large-scale industrial production.

Disadvantages:

  • Generally limited to electron-deficient substrates.[5]

  • Often requires high reaction temperatures and polar aprotic solvents.[5]

  • The basicity of the fluoride source can lead to side reactions.[6]

Modern Cross-Coupling Reactions: A Paradigm Shift

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of fluorinated aromatic compounds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods.

Palladium-Catalyzed Fluorination

Palladium catalysis has been successfully employed for the fluorination of aryl halides and triflates.[7][8] These reactions typically involve the oxidative addition of the aryl electrophile to a Pd(0) complex, followed by transmetalation with a fluoride source or direct reductive elimination from a Pd(II)-fluoride complex. The development of bulky, electron-rich phosphine ligands has been instrumental in promoting the challenging C-F bond-forming reductive elimination step.[8]

Advantages:

  • Milder reaction conditions compared to SNAr.

  • Applicable to a wider range of substrates, including electron-rich and sterically hindered ones.

  • High functional group tolerance.[7]

Disadvantages:

  • The cost of palladium catalysts and specialized ligands.

  • Potential for catalyst deactivation.

Copper-Mediated and Catalyzed Fluorination

Copper-based systems have emerged as a cost-effective alternative to palladium for the synthesis of aryl fluorides.[9] Both stoichiometric and catalytic amounts of copper have been used to facilitate the fluorination of aryl halides and boronic acids.[6][9] Copper-catalyzed reactions often proceed through a different mechanism than palladium-catalyzed ones and can be effective for substrates that are challenging for palladium systems. For instance, copper-catalyzed directing group-assisted C-H fluorination of benzoic acid derivatives has been developed.[10]

Advantages:

  • Lower cost of copper compared to palladium.

  • Unique reactivity profiles that complement palladium catalysis.

Disadvantages:

  • Can require super-stoichiometric amounts of copper reagents in some cases.[6]

  • The formation of hydrodehalogenated side products can complicate purification.[6]

Decarboxylative Fluorination: A Direct Approach

Decarboxylative fluorination offers a direct route to aryl fluorides from readily available benzoic acids.[11] This transformation involves the replacement of a carboxylic acid group with a fluorine atom. Recent advances have utilized visible light photoredox catalysis to achieve this transformation under mild conditions.[11][12]

Advantages:

  • Utilizes abundant and structurally diverse benzoic acids as starting materials.

  • Avoids the pre-functionalization required for other methods.

Disadvantages:

  • Can be challenging for electron-deficient benzoic acids.[11]

  • May require specific catalysts and reaction conditions.

Comparative Summary of Synthesis Routes

Method Starting Material Key Reagents Typical Yields Advantages Disadvantages
Balz-Schiemann Aromatic AmineNaNO₂, HBF₄60-90%Broad substrate scope, good regioselectivity.Safety concerns (explosive intermediates), harsh conditions.[3][5]
SNAr (Halex) Activated Aryl Halide/NitroKF, CsF70-95%Inexpensive reagents, industrially scalable.Limited to electron-deficient substrates, high temperatures.[5]
Pd-Catalyzed Aryl Halide/TriflatePd catalyst, ligand, F⁻ source70-90%Mild conditions, broad scope, high functional group tolerance.[7]Catalyst and ligand cost.
Cu-Catalyzed Aryl Halide/Boronic AcidCu salt, F⁻ source60-85%Lower cost than palladium, complementary reactivity.Can require stoichiometric copper, side product formation.[6]
Decarboxylative Benzoic AcidPhotocatalyst, F⁺ source50-80%Readily available starting materials, direct C-F bond formation.Substrate scope can be limited, catalyst development is ongoing.[11]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzoic Acid via a Modified Balz-Schiemann Reaction

This protocol is adapted from a procedure for the synthesis of p-fluorobenzoic acid from ethyl p-aminobenzoate.[13]

  • Diazotization: In a suitable flask, dissolve ethyl p-aminobenzoate (1 mole) in a mixture of water and concentrated hydrochloric acid (2.5 moles). Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1 mole) in water while maintaining the temperature below 7°C.

  • In a separate paraffin-wax coated beaker, dissolve boric acid (1.1 moles) in 60% hydrofluoric acid (4 moles), keeping the temperature below 25°C.

  • Add the cold fluoboric acid solution to the diazonium solution while keeping the temperature below 10°C to precipitate p-carbethoxybenzenediazonium fluoborate.

  • Decomposition and Saponification: Filter the precipitate, wash with cold water and ethanol, and dry thoroughly.

  • Thermally decompose the dried salt by gentle heating.

  • The resulting ethyl p-fluorobenzoate is then saponified by refluxing with a solution of potassium hydroxide in aqueous ethanol.

  • Work-up: After saponification, filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid. The crude product can be purified by recrystallization.

Protocol 2: Synthesis of Butyl 4-Fluorobenzoate via Palladium-Catalyzed Fluorination of an Aryl Triflate

This protocol is based on a general method for the palladium-catalyzed fluorination of aryl triflates.[7]

  • Reaction Setup: In a glovebox, combine the aryl triflate (e.g., butyl 4-triflyloxybenzoate, 1 mmol), a palladium catalyst (e.g., [Pd(cinnamyl)Cl]₂), a suitable phosphine ligand, and a fluoride source (e.g., CsF) in a reaction vial.

  • Add a suitable solvent (e.g., toluene).

  • Reaction: Seal the vial and heat the reaction mixture at 80-110°C for the specified time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite and silica gel.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired butyl 4-fluorobenzoate.

Conclusion

The synthesis of substituted fluorobenzoates is a mature field with a diverse array of reliable methods. The classical Balz-Schiemann and SNAr reactions remain valuable, particularly for specific substitution patterns and large-scale production. However, modern transition metal-catalyzed cross-coupling reactions and innovative decarboxylative fluorinations have significantly expanded the synthetic toolbox, enabling the preparation of a wider range of complex fluorobenzoates under milder conditions with greater functional group compatibility. The choice of the optimal synthetic route requires a careful consideration of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis. As research in this area continues, the development of even more efficient, selective, and sustainable methods for the synthesis of these important compounds is anticipated.

References

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A Senior Application Scientist's Guide to Alternatives for Ethyl 2-fluoro-4-methoxybenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities.[1][2][3] Ethyl 2-fluoro-4-methoxybenzoate and its isomers are valuable reagents, frequently employed as precursors to a variety of pharmacologically active heterocyclic scaffolds, most notably quinolones and benzimidazoles.[4][5][6] The presence of the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of these complex molecules.

This guide provides an in-depth comparison of synthetic strategies, offering alternative reagents and methodologies to this compound for the synthesis of key intermediates. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your selection of the most appropriate synthetic route.

The Role of this compound: A Representative Reaction

The primary utility of fluoro-substituted benzoic acid esters like this compound lies in their ability to undergo SNAr reactions. The fluorine atom, being highly electronegative, acts as a good leaving group when positioned ortho or para to an electron-withdrawing group (in this case, the ester). This reactivity is fundamental to the construction of heterocyclic systems.

A representative transformation is the reaction with an amine to form a new carbon-nitrogen bond, a key step in the synthesis of many nitrogen-containing heterocycles.

Alternative Reagents and Synthetic Strategies

While effective, reliance on a single building block can be limiting. Issues with availability, cost, or the desire to explore different substitution patterns necessitate the consideration of alternative synthetic approaches. Here, we compare several alternatives to the use of this compound and its analogues.

The Nitro-Substituted Analogue: Ethyl 4-fluoro-3-nitrobenzoate

A closely related and often more reactive alternative is the corresponding nitro-substituted benzoate. The nitro group is a powerful electron-withdrawing group, which significantly enhances the rate of SNAr reactions.

Comparative Analysis:

FeatureThis compound (Hypothetical)Ethyl 4-fluoro-3-nitrobenzoate
Reactivity ModerateHigh
Reaction Conditions Higher temperatures, stronger bases may be neededMilder conditions, often proceeds at lower temperatures
Subsequent Steps Methoxy group may be retained or modifiedNitro group requires reduction to an amine for further cyclization
Cost & Availability VariesGenerally readily available

Experimental Protocol: Synthesis of Ethyl 4-(phenylamino)-3-nitrobenzoate [7]

  • To a solution of Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP), add aniline (1.1 eq).

  • Add a base such as potassium carbonate (K2CO3, 2.0 eq) or triethylamine (TEA, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SNAr reaction.

  • Base: The base is necessary to deprotonate the incoming amine, increasing its nucleophilicity, and to neutralize the HF by-product.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction, although the highly activated nitro-substituted substrate often reacts at a lower temperature than its methoxy-substituted counterpart.

Starting from the Corresponding Acid: 2-Fluoro-4-methoxybenzoic Acid

An alternative strategy is to perform the SNAr reaction on the free carboxylic acid before esterification. This can be advantageous if the desired amine is sensitive to the conditions required for esterification.

Comparative Analysis:

FeaturePre-Esterification (this compound)Pre-SNAr (2-Fluoro-4-methoxybenzoic Acid)
Reaction Order Esterification followed by SNArSNAr followed by Esterification
Substrate Compatibility Amine must be stable to esterification conditionsEsterification conditions must not affect the newly installed substituent
Overall Yield Can be higher if both steps are efficientMay be lower if the SNAr on the acid is less efficient
Purification Intermediate is an esterIntermediate is a carboxylic acid, allowing for acid-base extraction

Experimental Protocol: Synthesis of 2-(Phenylamino)-4-methoxybenzoic Acid

  • In a pressure vessel, combine 2-fluoro-4-methoxybenzoic acid (1.0 eq), aniline (1.5 eq), and a base like potassium carbonate (2.5 eq) in a polar aprotic solvent like DMSO.

  • Seal the vessel and heat the mixture to 120-150 °C for several hours, monitoring the reaction progress by LC-MS.

  • After cooling, acidify the reaction mixture with aqueous HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude carboxylic acid.

  • The resulting acid can then be esterified using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).

Alternative Ring Synthesis: The Gould-Jacobs Reaction

For the synthesis of quinolones, the Gould-Jacobs reaction provides a powerful alternative that bypasses the need for a pre-functionalized benzoic acid derivative altogether.[8] This classic method involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.

Workflow Comparison:

Caption: Comparison of synthetic pathways to a quinolone core.

Experimental Protocol: Synthesis of a 4-Hydroxyquinoline-3-carboxylate [6]

  • Mix an aniline derivative (1.0 eq) with diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-140 °C for 1-2 hours. This step can often be performed neat.

  • The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250 °C.

  • The cyclization reaction is typically rapid at this temperature. Monitor the reaction by observing the evolution of ethanol.

  • After cooling, the product often crystallizes from the reaction mixture and can be collected by filtration.

Comparative Analysis:

FeatureFluoro-benzoate ApproachGould-Jacobs Reaction
Starting Materials Substituted fluoro-benzoate and an amineSubstituted aniline and diethyl ethoxymethylenemalonate
Key Transformation Intermolecular SNAr followed by intramolecular cyclizationIntermolecular condensation followed by intramolecular cyclization
Versatility Allows for a wide range of substituents on the "amine" portionPrimarily varies the substituents on the aniline starting material
Reaction Conditions Generally milder temperatures for the SNAr stepRequires high temperatures for the thermal cyclization

Conclusion

The choice of synthetic strategy for constructing complex heterocyclic molecules is a critical decision in any research and development program. While this compound and its isomers are valuable and versatile building blocks, a thorough understanding of the available alternatives is essential for optimizing synthetic routes, overcoming potential roadblocks, and exploring diverse chemical space.

By considering factors such as the reactivity of nitro-substituted analogues, the strategic timing of esterification, and fundamentally different ring-forming strategies like the Gould-Jacobs reaction, chemists can make more informed decisions. The experimental protocols and comparative data presented in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals in this dynamic field.

References

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Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and structural elucidation of novel chemical entities are foundational to progress. Mass spectrometry stands as a cornerstone analytical technique, providing rich information from minute sample quantities. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-fluoro-4-methoxybenzoate, a compound of interest in synthetic and medicinal chemistry.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of mass spectrometry and comparative data from structurally related analogs to construct a comprehensive and predictive analysis. We will dissect the influence of the ethyl ester, fluoro, and methoxy functional groups on the fragmentation pathways. Furthermore, we will compare the expected outcomes from "hard" ionization techniques like EI with "soft" ionization methods such as electrospray ionization (ESI), and provide standardized protocols for practical application.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound under electron ionization (70 eV) is anticipated to be a complex interplay of competing and sequential fragmentation pathways, dictated by the relative stability of the resulting ions and neutral losses. The molecular ion (M•+) is the genesis of the fragmentation cascade.

Key Predicted Fragmentation Pathways

The primary fragmentation events for aromatic esters involve cleavages at the ester group, alongside reactions influenced by the aromatic ring substituents.[1] For this compound, we can predict the following key fragmentation pathways:

  • Loss of the Ethoxy Radical (•OCH₂CH₃): This is a hallmark fragmentation of ethyl esters, leading to the formation of a stable acylium ion.[2][3] This fragment is often the base peak in the spectra of ethyl benzoates.

  • McLafferty Rearrangement: This process involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.[2] This is a characteristic rearrangement for esters with an alkyl chain of at least two carbons.

  • Loss of a Methyl Radical (•CH₃) from the Methoxy Group: Aromatic ethers can undergo cleavage of the alkyl-oxygen bond.[1] The loss of a methyl radical from the methoxy group is a probable event.

  • Loss of Formaldehyde (CH₂O) from the Methoxy Group: Subsequent to other fragmentations, the methoxy group can facilitate the loss of formaldehyde.

  • Loss of Fluorine Radical (•F) or Hydrogen Fluoride (HF): Fluorinated aromatic compounds can exhibit the loss of the fluorine radical or a neutral molecule of hydrogen fluoride.[1][4]

  • Sequential Fragmentations: The initial fragment ions will likely undergo further fragmentation, such as the loss of carbon monoxide (CO) from acylium ions.[2]

The interplay of these pathways will generate a unique mass spectrum that serves as a fingerprint for this compound.

Visualizing the Fragmentation Cascade

The following diagram, rendered in DOT language, illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pattern M•+ (m/z 198) M•+ (m/z 198) m/z 153 m/z 153 M•+ (m/z 198)->m/z 153 - •OCH₂CH₃ m/z 170 m/z 170 M•+ (m/z 198)->m/z 170 - C₂H₄ (McLafferty) m/z 183 m/z 183 M•+ (m/z 198)->m/z 183 - •CH₃ m/z 125 m/z 125 m/z 153->m/z 125 - CO m/z 142 m/z 142 m/z 170->m/z 142 - CO m/z 97 m/z 97 m/z 125->m/z 97 - CO

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Simpler Analogs

To build confidence in our predicted fragmentation, we can compare it to the known fragmentation patterns of simpler, related molecules.

CompoundKey Fragments (m/z) and Neutral LossesObservations
Ethyl Benzoate 150 (M•+), 122 (-C₂H₄), 105 (-•OCH₂CH₃), 77 (-CO from 105)[2]Demonstrates the fundamental fragmentation of the ethyl ester group.
Ethyl 4-fluorobenzoate 168 (M•+), 140 (-C₂H₄), 123 (-•OCH₂CH₃), 95 (-CO from 123)[5][6]Shows the influence of the fluorine substituent on the masses of the fragment ions.
4-Methoxybenzoic acid 152 (M•+), 137 (-•CH₃), 135 (-•OH), 121 (-•OCH₃), 92, 77[7]Highlights the fragmentation pathways associated with the methoxy and carboxylic acid groups.

This comparative data reinforces the predicted fragmentation pathways for this compound. The presence of multiple functional groups leads to a more complex spectrum with additional fragmentation routes.

Alternative Analytical Approaches: A Comparison of Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum. While Electron Ionization (EI) is excellent for structural elucidation due to extensive fragmentation, "soft" ionization techniques are preferable when the primary goal is to determine the molecular weight with minimal fragmentation.

Ionization TechniquePrincipleFragmentationPrimary Application
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[8]High (Hard Ionization)Structural elucidation of volatile compounds via GC-MS.[9][10]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol of charged droplets, from which ions are desolvated.[11][12][13]Low (Soft Ionization)[12][13][14]Analysis of polar, thermally labile, and large molecules via LC-MS.[11][15]

For this compound, GC-MS with EI would provide a detailed fragmentation pattern for structural confirmation. In contrast, LC-MS with ESI would primarily yield the protonated molecule [M+H]⁺ (m/z 199), confirming the molecular weight with little to no fragmentation in the initial scan. Tandem mass spectrometry (MS/MS) could then be used to induce fragmentation of the [M+H]⁺ ion for structural information.

Experimental Protocols

This section provides a standardized operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective:

To obtain the electron ionization (EI) mass spectrum of the analyte for structural elucidation and comparison with predicted fragmentation patterns.

Instrumentation and Consumables:
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column suitable for aromatic compounds (e.g., HP-5MS)[16]

  • Helium carrier gas (99.999% purity)

  • Autosampler vials with inserts

  • Micropipettes and tips

  • Methanol or Ethyl Acetate (HPLC grade)

  • This compound standard

GC-MS Instrument Setup:[16][17][18]
  • Injector:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Mode: 50:1 split ratio

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Carrier Gas:

    • Helium at a constant flow rate of 1.2 mL/min

  • Mass Spectrometer:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

Procedure:
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., ethyl acetate). Dilute to a final concentration of approximately 20 µg/mL.

  • Instrument Equilibration: Allow the GC-MS system to equilibrate until a stable baseline is achieved.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire data over the specified scan range.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (20 µg/mL) Working Solution (20 µg/mL) Stock Solution (1 mg/mL)->Working Solution (20 µg/mL) Inject Sample Inject Sample Working Solution (20 µg/mL)->Inject Sample GC Separation GC Separation Inject Sample->GC Separation EI Ionization EI Ionization GC Separation->EI Ionization Mass Analysis Mass Analysis EI Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Total Ion Chromatogram Total Ion Chromatogram Detection->Total Ion Chromatogram Extract Mass Spectrum Extract Mass Spectrum Total Ion Chromatogram->Extract Mass Spectrum Identify Peaks Identify Peaks Extract Mass Spectrum->Identify Peaks Compare with Prediction Compare with Prediction Identify Peaks->Compare with Prediction

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be a rich tapestry of information, woven from the characteristic fragmentation behaviors of its constituent functional groups. By understanding the fundamental principles of fragmentation and leveraging comparative data from simpler analogs, a reliable prediction of the mass spectrum can be constructed. This in-depth analysis, coupled with standardized experimental protocols, provides a robust framework for the identification and structural elucidation of this and other novel molecules, empowering researchers in their scientific endeavors.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. Available at: [Link]

  • Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters - ResearchGate. Available at: [Link]

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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. This simple substitution can profoundly alter a compound's physicochemical properties, leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated benzoates, supported by experimental data, to illuminate the "fluorine advantage" in drug design and development.

The Rationale for Fluorination: Beyond Simple Substitution

Benzoic acid and its derivatives, collectively known as benzoates, are ubiquitous in nature and widely utilized in the food and pharmaceutical industries for their preservative properties. The decision to introduce a fluorine atom into a benzoate scaffold is a calculated one, driven by the unique electronic properties of fluorine. As the most electronegative element, fluorine's presence can significantly alter the electron distribution within the aromatic ring, influencing the molecule's acidity, lipophilicity, and overall reactivity. This modulation of electronic character is often the key to unlocking enhanced biological activity.

Comparative Biological Activity: A Data-Driven Analysis

The following sections provide a comparative overview of the anticancer, antimicrobial, antifungal, and insecticidal activities of fluorinated and non-fluorinated benzoates. The data presented is a synthesis of findings from multiple studies and is intended to highlight key trends. Direct comparisons should be made with caution, as experimental conditions can vary between studies.

Anticancer Activity: Enhanced Potency and Selective Targeting

Fluorination has emerged as a promising strategy for enhancing the anticancer activity of various molecular scaffolds. While direct comparative data for simple benzoates is still an emerging area of research, studies on related heterocyclic compounds incorporating a benzoate moiety, such as benzothiazoles, provide compelling evidence for the positive impact of fluorination.

Quantitative Comparison of Anticancer Activity (IC50 Values)

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Benzothiazole 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)<0.001[1]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)<0.0001[2]
Fluorinated Benzothiazole DerivativeMDA-MB-468 (Breast)0.20 - 0.5[3]
Non-Fluorinated Benzoate Conjugate Eugenyl Benzoate DerivativeHT29 (Colon)26.56 - 286.81N/A
Fluorinated Indole Derivative 5-Fluoroindole-2-carboxylic acid-10[3]
Fluorinated-indole derivativeA549 (Lung)0.8[3]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The significantly lower IC50 values for fluorinated benzothiazole derivatives suggest a substantial increase in cytotoxic potency against cancer cells compared to non-fluorinated benzoate conjugates. This enhanced activity is often attributed to the ability of fluorine to improve cellular uptake and interaction with target enzymes or receptors.[3]

Antimicrobial and Antifungal Activity: A Tale of Two Mechanisms

Non-fluorinated benzoates, such as sodium benzoate, are widely used as antimicrobial agents. Their mechanism of action is primarily dependent on the pH of the medium. In acidic conditions, benzoic acid exists in its undissociated form, which is lipophilic and can readily diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and acidifying the cell's interior. This intracellular acidification disrupts key metabolic processes, such as glycolysis, by inhibiting enzymes like phosphofructokinase, ultimately leading to microbial growth inhibition.[4]

The introduction of fluorine can modulate this activity. While comprehensive comparative studies are limited, research on fluorinated benzoic acid derivatives suggests that they also possess significant antimicrobial and antifungal properties.[5][6][7] The increased lipophilicity conferred by fluorine may enhance the penetration of the molecule into the microbial cell, potentially leading to greater efficacy.

Quantitative Comparison of Antimicrobial Activity (MIC Values)

Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
Fluorinated Benzoic Acid Derivative Hydrazide derivatives of fluorobenzoic acidsGram-positive bacteriaGenerally active[5]
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives (Trifluoromethyl derivative)Staphylococcus aureus2[6]
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives (3,4-Dichloro derivative)Staphylococcus aureus0.5[6]
Non-Fluorinated Benzoate Sodium BenzoateDental plaque microorganismsVariable[8]
Benzoic AcidEscherichia coli O1571000[9]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The data suggests that fluorinated derivatives can exhibit potent antimicrobial activity, with some compounds showing MIC values in the low microgram per milliliter range.[6]

Insecticidal Activity: A Promising Avenue for Pest Control

Both fluorinated and non-fluorinated benzoates have demonstrated insecticidal properties. Methyl benzoate, a non-fluorinated compound, has shown fumigant and contact toxicity against various insect pests.[10][11] Emamectin benzoate, a macrocyclic lactone insecticide, is a potent agent used in crop protection.

Fluorination can significantly impact the insecticidal potency of compounds. For instance, the fluorinated insecticide diflubenzuron, when combined with other pesticides, shows synergistic effects. While direct comparative studies on the insecticidal activity of fluorinated versus non-fluorinated benzoates are not abundant, the known effects of fluorine on lipophilicity and metabolic stability suggest that fluorinated benzoates could be highly effective insecticides.

Quantitative Comparison of Insecticidal Activity

| Compound Type | Derivative | Insect Species | Activity Metric | Value | Reference | |---|---|---|---|---| | Non-Fluorinated Benzoate | Methyl Benzoate | Bemisia tabaci (Whitefly) | LC50 (adults) | 0.2% |[10] | | | Emamectin Benzoate | Spodoptera littoralis (Cotton leafworm) | - | Most effective of 5 tested insecticides | | | Fluorinated Insecticide | Diflubenzuron + Chlorpyrifos | Helicoverpa armigera (Cotton bollworm) | LC50 | 0.00244 ppm | |

LC50: The median lethal concentration, the concentration of a substance that is lethal to 50% of a test population.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of benzoates.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated benzoates in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial/Antifungal Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[3][7]

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the fluorinated and non-fluorinated benzoates in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plate: Add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the compound stock solution to the first well of each row. Perform two-fold serial dilutions by transferring 50 µL from each well to the subsequent well in the same row.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL. Include a positive control (broth and inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 48-72 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Mechanisms of Action

To better understand the causality behind the observed biological activities, the following diagrams illustrate the proposed mechanisms of action for non-fluorinated and fluorinated benzoates.

Mechanism of Antimicrobial Action of Non-Fluorinated Benzoates

Antimicrobial_Mechanism cluster_extracellular Extracellular (Acidic) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Alkaline) Benzoic_Acid Benzoic Acid (Undissociated) Passive_Diffusion Passive Diffusion Benzoic_Acid->Passive_Diffusion Benzoate_Ion Benzoate Ion Passive_Diffusion->Benzoate_Ion Dissociation Acidification Intracellular Acidification Benzoate_Ion->Acidification Proton H+ Proton->Acidification PFK Phosphofructokinase (PFK) Acidification->PFK Inhibits Glycolysis Glycolysis Glycolysis->PFK Growth_Inhibition Growth Inhibition PFK->Growth_Inhibition Leads to

Caption: Antimicrobial action of non-fluorinated benzoates.

Proposed Mechanism of Enhanced Anticancer Activity of Fluorinated Benzoates

Anticancer_Mechanism Fluorinated_Benzoate Fluorinated Benzoate Increased_Lipophilicity Increased Lipophilicity Fluorinated_Benzoate->Increased_Lipophilicity Metabolic_Stability Increased Metabolic Stability Fluorinated_Benzoate->Metabolic_Stability Enhanced_Uptake Enhanced Cellular Uptake Increased_Lipophilicity->Enhanced_Uptake Target_Interaction Improved Binding to Target Protein/Enzyme Enhanced_Uptake->Target_Interaction Metabolic_Stability->Target_Interaction Signaling_Pathway Disruption of Cancer Cell Signaling (e.g., Kinase Inhibition) Target_Interaction->Signaling_Pathway Apoptosis Induction of Apoptosis Signaling_Pathway->Apoptosis

Caption: Proposed mechanism of enhanced anticancer activity.

Conclusion: The Future of Fluorinated Benzoates in Therapeutics

The strategic incorporation of fluorine into the benzoate scaffold offers a powerful tool for modulating biological activity. The evidence, though in some areas still emerging, strongly suggests that fluorination can lead to significant enhancements in anticancer, antimicrobial, and insecticidal potency. The ability of fluorine to fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability provides a compelling rationale for its continued exploration in drug design. As research progresses, a deeper understanding of the structure-activity relationships of fluorinated benzoates will undoubtedly pave the way for the development of novel and more effective therapeutic agents.

References

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  • The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. ResearchGate. Accessed January 2, 2026. [Link]

  • Studies on the mechanism of the antifungal action of benzoate. PubMed - NIH. Published September 15, 1983. Accessed January 2, 2026. [Link]

  • Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. PubMed. Accessed January 2, 2026. [Link]

  • MIC distributions of CAZ for P. aeruginosa (n = 50) in the absence and... ResearchGate. Accessed January 2, 2026. [Link]

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A Guide to High-Resolution Mass Spectrometry for Unambiguous Formula Confirmation of Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's elemental composition is a cornerstone of analytical chemistry. For a compound like Ethyl 2-fluoro-4-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical agents, absolute certainty in its molecular formula is paramount. This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) for the formula confirmation of this compound, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

At its core, HRMS is a powerful analytical technique used to determine the precise molecular masses of compounds in a sample.[1] This high level of accuracy allows for the confident determination of a molecule's elemental and isotopic composition.[1]

The Imperative of Accurate Mass Measurement

Before delving into the experimental protocol, it is crucial to understand the distinction between mass resolution and mass accuracy, two parameters that are fundamental to HRMS.[2]

  • Mass Resolution refers to the ability of a mass spectrometer to distinguish between two peaks of slightly different mass-to-charge ratios (m/z).[3][4] It is often expressed as the full width at half maximum (FWHM) of a peak.[3][4] High resolution is what allows us to see sharp, well-defined peaks, which is essential for separating ions with very similar masses.[3]

  • Mass Accuracy , on the other hand, is the degree of closeness between the measured mass and the true, theoretical mass of an ion.[2][3] It is typically reported in parts-per-million (ppm). For the purpose of formula confirmation, high mass accuracy is the more critical parameter.[2] While high resolution can aid in achieving better mass accuracy by minimizing interferences, it does not guarantee it.[5]

The theoretical monoisotopic mass of the protonated molecule of this compound ([C₁₀H₁₁FO₃+H]⁺) is 199.0765 Da. A low-resolution mass spectrometer might measure this as 199.1 Da, a value that could correspond to numerous other elemental compositions. However, an HRMS instrument can measure this mass with an accuracy of a few ppm, significantly narrowing down the possibilities to a single, correct molecular formula.[6]

Experimental Workflow: A Self-Validating System

The following protocol outlines a robust and self-validating workflow for the formula confirmation of this compound using a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer. These instruments are favored for their high resolution and mass accuracy.[7][8]

G cluster_prep Sample & Standard Preparation cluster_lcms LC-HRMS Analysis cluster_data Data Acquisition & Processing cluster_confirm Formula Confirmation Sample This compound (1 mg/mL in Acetonitrile) Dilution Dilution to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid Sample->Dilution Standard Reference Standard (e.g., Sulfadimethoxine) LC Liquid Chromatography (C18 column) Dilution->LC Ionization Electrospray Ionization (ESI) Positive Ion Mode LC->Ionization MS HRMS Instrument (Q-TOF or Orbitrap) Acquisition Full Scan MS Acquisition (m/z 50-500) MS->Acquisition Ionization->MS Calibration Internal Mass Calibration (Lock Mass) Acquisition->Calibration Processing Data Processing Software Calibration->Processing AccurateMass Accurate Mass Measurement (ppm error calculation) Processing->AccurateMass IsotopePattern Isotopic Pattern Analysis Processing->IsotopePattern Confirmation Formula Confirmation (C10H11FO3) AccurateMass->Confirmation IsotopePattern->Confirmation

Sources

A Comparative Guide to Solvents in Aromatic Ester Synthesis: From Traditional Azeotropes to Green Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the choice of solvent in esterification is a critical decision that profoundly impacts reaction efficiency, process sustainability, and overall cost. This guide provides an in-depth comparative analysis of various solvents for the synthesis of aromatic esters, focusing on the widely practiced Fischer esterification. Moving beyond a simple list of options, we will explore the underlying chemical principles that govern solvent performance, supported by experimental data and detailed protocols.

The Decisive Role of the Solvent in Esterification Equilibria

The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic example of a reversible reaction.[1] The equilibrium nature of this process means that the simple mixing of reactants, even with a catalyst, will not lead to complete conversion. The primary challenge is the presence of water as a byproduct. According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the reactants, thus limiting the yield of the desired ester.[2]

The solvent's role is therefore not merely to dissolve the reactants but to actively drive the reaction forward. This is primarily achieved by facilitating the removal of water.[2] However, as we will explore, the solvent's influence extends to reaction kinetics, product purification, energy consumption, and environmental impact.

Comparative Analysis of Solvent Systems

The selection of an appropriate solvent system is a balancing act between reaction performance, cost, safety, and environmental impact. Below, we compare several common approaches.

Traditional Solvents for Azeotropic Water Removal

Non-polar organic solvents that form azeotropes with water are the historical workhorses for driving esterification reactions to completion.[1] By using a Dean-Stark apparatus, the water-solvent azeotrope is continuously distilled from the reaction mixture. Upon condensation, the water separates from the less dense organic solvent, which is then returned to the reaction flask.[2]

  • Toluene: With a boiling point of 111 °C and a water azeotrope boiling at 84.1 °C, toluene is highly effective at removing water.[2] It is a good solvent for most aromatic acids and esters. However, its reprotoxicity and origin from petroleum feedstocks are significant environmental and safety concerns.

  • Cyclohexane: Offering a lower boiling point (81 °C) and a water azeotrope at 69 °C, cyclohexane can be a suitable alternative for reactions with temperature-sensitive substrates. Its lower boiling point may also translate to lower energy consumption during reflux.

  • Hexane: Similar to cyclohexane, hexane has a low boiling point and forms a low-boiling azeotrope with water, making it useful for driving reactions at milder temperatures.

Excess Alcohol as a Solvent

A common and straightforward strategy is to use a large excess of the alcohol reactant as the solvent.[1] This approach shifts the equilibrium towards the products without the need for an additional azeotroping agent.[2]

This method is most effective and economical when using simple, low-cost alcohols like methanol or ethanol.[1] For the synthesis of methyl and ethyl esters of aromatic acids, using the corresponding alcohol as the solvent is often a practical choice. For instance, in the synthesis of methyl benzoate, using an excess of methanol can drive the reaction to high yields.[3]

The Rise of Green Solvents

In response to the growing need for sustainable chemical processes, "green" solvents have emerged as promising alternatives to traditional volatile organic compounds (VOCs).

  • Ionic Liquids (ILs): These are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds.[4] Certain acidic ILs can even act as both the solvent and the catalyst.[5] A key advantage is their potential for recyclability; the ester product, being immiscible with the IL, can often be easily separated by decantation, and the IL can be recovered and reused for multiple cycles.[5]

  • Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which form a eutectic mixture with a melting point significantly lower than that of the individual components.[5] A common example is a mixture of choline chloride (an inexpensive and biodegradable quaternary ammonium salt) and urea.[6] Like ILs, DESs are non-volatile, often biodegradable, and can be recycled.[5] Some DESs can also catalyze the esterification reaction.

Quantitative Performance Comparison

The following table summarizes typical performance metrics for the synthesis of methyl benzoate using different solvent systems. The data is synthesized from various literature sources to provide a comparative overview. Reaction conditions, such as catalyst and temperature, can significantly influence these outcomes.

Solvent SystemTypical Yield (%)Reaction Time (h)Reflux Temp. (°C)Key AdvantagesKey Disadvantages
Excess Methanol 85-95%[3]1-4[3][7]~65Simple setup, no extra solvent needed.Requires large excess of alcohol, may not be cost-effective for expensive alcohols.
Toluene (Dean-Stark) >95%[1]3-10~111Highly efficient water removal, high yields.Toxic, volatile, energy-intensive.
Ionic Liquid (e.g., [BMIM][HSO₄]) ~90%4-870-90Recyclable, non-volatile, can act as catalyst.High initial cost, viscosity can be an issue.
Deep Eutectic Solvent (e.g., Choline Chloride:Urea) 85-92%5-1080-100Biodegradable, low cost, non-toxic, recyclable.Can be viscous, may require higher temperatures than some conventional solvents.

Experimental Protocols

To provide a practical context, we present detailed protocols for the synthesis of methyl benzoate using two distinct solvent strategies.

Protocol 1: Synthesis of Methyl Benzoate using Toluene with a Dean-Stark Trap

This protocol exemplifies the traditional azeotropic removal of water to achieve high yields.

Materials:

  • Benzoic acid (12.21 g, 0.1 mol)

  • Methanol (4.81 g, 6.1 mL, 0.15 mol)

  • Toluene (100 mL)

  • p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL), Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer and stir bar.

Methodology:

  • Setup: Assemble the reflux apparatus with the Dean-Stark trap positioned between the reaction flask and the condenser.

  • Charging the Reactor: To the round-bottom flask, add benzoic acid, methanol, toluene, and p-toluenesulfonic acid. Add a magnetic stir bar.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. Continue reflux until no more water is collected in the trap (typically 3-5 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.

  • Purification: The crude methyl benzoate can be purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Synthesis of Methyl Benzoate using a Deep Eutectic Solvent

This protocol demonstrates a greener approach using a recyclable and biodegradable solvent-catalyst system.

Materials:

  • Choline chloride (13.96 g, 0.1 mol)

  • Urea (12.01 g, 0.2 mol)

  • Benzoic acid (12.21 g, 0.1 mol)

  • Methanol (6.41 g, 8.1 mL, 0.2 mol)

  • Ethyl acetate

  • Round-bottom flask (100 mL), heating mantle, magnetic stirrer and stir bar, condenser.

Methodology:

  • DES Preparation: In a beaker, combine choline chloride and urea. Heat the mixture to 80 °C with stirring until a clear, homogeneous liquid is formed.[6] This is your deep eutectic solvent.

  • Reaction: To a round-bottom flask, add the prepared DES, benzoic acid, and methanol. Attach a reflux condenser and heat the mixture to 90 °C with stirring for 8 hours.

  • Product Extraction: After cooling, the ester product will form a separate layer on top of the viscous DES. Add 50 mL of ethyl acetate to the mixture to facilitate separation. Transfer the mixture to a separatory funnel and separate the upper organic layer. Extract the DES layer two more times with 25 mL portions of ethyl acetate.

  • Work-up: Combine the organic extracts and wash with 50 mL of water and 50 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethyl acetate by rotary evaporation to yield the crude methyl benzoate. Purify by vacuum distillation.

  • Solvent Recycling: The DES remaining in the separatory funnel can be washed with a small amount of ethyl acetate to remove any residual product and then dried under vacuum to remove water and residual solvent, making it ready for reuse.

Visualization of Workflows and Decision-Making

To better illustrate the processes and logic described, the following diagrams are provided.

G cluster_0 Protocol 1: Toluene with Dean-Stark A Charge Flask: Benzoic Acid, Methanol, Toluene, Catalyst B Assemble Reflux Apparatus with Dean-Stark Trap A->B C Heat to Reflux: Azeotropic Distillation of Water B->C D Monitor Water Collection in Trap C->D E Cool and Quench D->E Reaction Complete F Aqueous Work-up: Wash with NaHCO3 and Brine E->F G Dry Organic Layer F->G H Solvent Removal: Rotary Evaporation G->H I Purify by Vacuum Distillation H->I

Caption: Experimental Workflow for Protocol 1.

G cluster_1 Protocol 2: Deep Eutectic Solvent J Prepare DES: Choline Chloride + Urea K Charge Flask: DES, Benzoic Acid, Methanol J->K L Heat with Reflux K->L M Cool and Extract with Ethyl Acetate L->M N Separate Organic Layer M->N O Aqueous Work-up: Wash with Water and Brine N->O S Recycle DES N->S Recover & Dry P Dry Organic Layer O->P Q Solvent Removal: Rotary Evaporation P->Q R Purify by Vacuum Distillation Q->R

Caption: Experimental Workflow for Protocol 2.

G start Solvent Selection for Aromatic Ester Synthesis q1 Is the alcohol reactant inexpensive and low-boiling? start->q1 a1_yes Use Excess Alcohol as Solvent q1->a1_yes Yes a1_no Consider other options q1->a1_no No q2 Are high yields (>95%) critically important? a1_no->q2 a2_yes Toluene/Cyclohexane with Dean-Stark q2->a2_yes Yes a2_no Consider green alternatives q2->a2_no No q3 Is sustainability (recyclability, low toxicity) a primary driver? a2_no->q3 a3_yes Ionic Liquids or Deep Eutectic Solvents q3->a3_yes Yes a3_no Conventional methods may be sufficient q3->a3_no No

Caption: Decision tree for solvent selection.

Conclusion and Future Outlook

The choice of solvent for aromatic ester synthesis has evolved significantly. While traditional methods using azeotropic distillation with solvents like toluene remain highly effective for achieving near-quantitative yields, their environmental and safety profiles are increasingly scrutinized. The use of excess alcohol as a solvent is a simple and effective strategy, particularly for low-molecular-weight esters.

The future of solvent selection in this field undoubtedly lies in the adoption of greener alternatives. Ionic liquids and deep eutectic solvents offer a compelling combination of high performance, non-volatility, and recyclability. While challenges such as higher initial costs and viscosity remain, ongoing research is focused on developing new generations of these solvents with improved properties and lower costs. For the modern chemist, a comprehensive understanding of these diverse solvent systems is essential for developing synthetic routes that are not only efficient and robust but also sustainable and environmentally responsible.

References

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  • Ibrahim, H. A. (n.d.).
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  • Solvents, Ionic Liquids and Solvent Effects. (n.d.). Repositorio CIMAV.
  • da Silva, W. P., et al. (2024). Choline Chloride–Urea Deep Eutectic Solvent/Cu–Mn Iminodiacetate Coordination Polymer as an Efficient Catalytic System for Synthesis of Morita–Baylis–Hillman Adducts with Antimicrobial Activity. Molecules, 29(1), 232.
  • Graczová, E., et al. (2022). Separation of Methylcyclohexane-Toluene Mixture Using Imidazolium Ionic Liquids. Chemical Engineering Transactions, 94, 745-750.
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  • European Solvent Recycler Group. (n.d.). Solvent Recycling. [Link]

  • Professor Dave Explains. (2019, November 15). Fischer Esterification and Saponification [Video]. YouTube. [Link]

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  • Exploitation of distillation for energy-efficient and cost-effective environmentally benign process of waste solvents recovery from semiconductor industry. (2023).
  • Choline Chloride/Urea Deep Eutectic Solvents: A Promising Reaction Medium for the Synthesis of Bio-Based Poly(hydroxyurethane)s. (2022). Polymers, 14(19), 4196.
  • Altalhi, K. A., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890.
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A Comparative Guide to Purity Analysis of Ethyl 2-fluoro-4-methoxybenzoate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. Ethyl 2-fluoro-4-methoxybenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Rigorous and reliable analytical methods are imperative to ensure its quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity assessment of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound (C₁₀H₁₁FO₃) is a substituted aromatic ester whose structural integrity is paramount for the successful synthesis of downstream APIs. Impurities, which can arise from the manufacturing process, may include unreacted starting materials, by-products, and isomeric variants. These impurities can potentially compromise the yield and purity of the final API, and in some cases, introduce toxicological risks. Therefore, the choice of analytical methodology for purity determination is a critical decision in the quality control workflow.

High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] This guide will first detail a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound and then compare its performance with Gas Chromatography (GC), a powerful technique for the analysis of volatile compounds.[3]

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the method of choice for many pharmaceutical intermediates due to its high resolution, reproducibility, and operation at ambient temperatures, which prevents the degradation of thermally sensitive molecules.[2] For this compound, a C18 column is a suitable stationary phase, offering excellent retention and separation of aromatic compounds.[4][5]

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides strong interactions with the aromatic ring and ester functional group of the analyte, leading to good retention and resolution from polar impurities. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength. Acetonitrile is chosen for its low UV cutoff and viscosity, ensuring good peak shape and detector sensitivity. A UV detector is employed due to the chromophoric nature of the benzene ring in the analyte, providing a sensitive and linear response.

Experimental Protocol: RP-HPLC for Purity of this compound

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7][8][9]

Potential Impurities and Specificity

The synthesis of this compound typically involves the Fischer esterification of 2-fluoro-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst.[10] Potential process-related impurities include:

  • 2-fluoro-4-methoxybenzoic acid (Starting Material): More polar and will elute earlier than the ester.

  • Ethanol (Reagent): Not retained on a C18 column under these conditions.

  • Positional Isomers: Isomers such as ethyl 3-fluoro-2-methoxybenzoate or ethyl 4-fluoro-3-methoxybenzoate could be present if the starting material contains isomeric impurities. These would likely have similar retention times and require a high-resolution method for separation.[11]

The specificity of the HPLC method must be demonstrated by its ability to separate the main peak from these potential impurities. This can be achieved by analyzing spiked samples or by subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[7]

Comparative Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)

Given that this compound is a moderately volatile ester, Gas Chromatography (GC) presents a viable and powerful alternative for purity analysis.[3] GC is particularly advantageous for separating volatile compounds and can offer higher efficiency and faster analysis times for simple mixtures compared to HPLC.[3]

Rationale for GC as an Alternative

GC separates compounds based on their boiling points and interaction with the stationary phase. For a relatively clean sample with volatile impurities, GC-FID can provide excellent resolution and sensitivity. The Flame Ionization Detector (FID) is highly sensitive to organic compounds, making it suitable for quantitative analysis.

Experimental Protocol: GC-FID for Purity of this compound

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent such as acetone or ethyl acetate to obtain a concentration of 1 mg/mL.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the nature of potential impurities, available instrumentation, and the specific goals of the analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Commentary
Applicability Excellent for non-volatile and thermally labile compounds.[1]Ideal for volatile and thermally stable compounds.[3]This compound is amenable to both, but HPLC is more versatile for unknown or non-volatile impurities.
Analysis Time Typically 10-20 minutes.Can be faster, often under 15 minutes for this type of analyte.[3]GC can offer higher throughput for routine analysis of volatile compounds.
Resolution High, especially for complex mixtures.Very high for volatile compounds, particularly with capillary columns.Both techniques can provide excellent resolution for the target analyte and its likely impurities.
Sensitivity Dependent on the detector (UV, DAD). Typically in the ng range.Highly sensitive with FID, especially for hydrocarbons (pg range).GC-FID can offer superior sensitivity for volatile organic impurities.
Sample Preparation Simple dissolution in the mobile phase.Dissolution in a volatile solvent. Derivatization may be needed for non-volatile impurities.HPLC sample preparation is generally more straightforward.
Thermal Degradation Minimal risk as analysis is at or near ambient temperature.Potential for degradation of thermally labile impurities in the hot injector.HPLC is the safer choice if thermal stability of impurities is a concern.[2]
Instrumentation Cost Moderate to high.Moderate.Both are standard instruments in pharmaceutical QC labs.
Solvent Consumption Higher, uses several mL of organic solvent per run.Lower, uses a carrier gas and small amounts of solvent for sample preparation.GC is a "greener" technique in terms of solvent usage.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: HPLC Experimental Workflow

Comparison_Logic cluster_hplc HPLC Analysis cluster_gc GC Analysis start Purity Analysis of this compound decision Method Selection start->decision hplc_pros Pros: - Versatile for non-volatile impurities - No thermal degradation risk - High precision hplc_cons Cons: - Higher solvent consumption - Potentially longer run times hplc_pros->hplc_cons gc_pros Pros: - High efficiency for volatile compounds - Faster analysis - Low solvent usage gc_cons Cons: - Risk of thermal degradation - Less suitable for non-volatile impurities gc_pros->gc_cons decision->hplc_pros Primary Method decision->gc_pros Alternative/Orthogonal Method

Sources

Structural analogues of Ethyl 2-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Analogues of Ethyl 2-fluoro-4-methoxybenzoate

This guide provides a comprehensive analysis of this compound and its structural analogues. As a versatile scaffold in medicinal chemistry and materials science, understanding how subtle molecular modifications impact its physicochemical properties and biological activity is paramount for rational drug design and the development of novel functional materials. We will delve into the structure-activity relationships (SAR) by systematically examining modifications to the ester, fluoro, and methoxy moieties. This analysis is supported by comparative experimental data and detailed protocols to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

The Core Scaffold: this compound

This compound serves as our reference compound. Its structure incorporates three key functional groups on a benzene ring: an ethyl ester, a fluorine atom, and a methoxy group. The fluorine atom, with its high electronegativity and small size, can significantly alter the molecule's electronic properties, pKa, metabolic stability, and binding affinity.[1] The methoxy group acts as an electron-donating group and a potential hydrogen bond acceptor, while the ethyl ester provides a site for hydrolysis, often utilized in prodrug strategies.

Synthesis of the Core Scaffold

The synthesis of this compound typically proceeds from the commercially available 2-fluoro-4-methoxybenzoic acid via Fischer esterification. This reaction is a cornerstone of organic synthesis, valued for its simplicity and use of common reagents.

Experimental Protocol: Fischer Esterification of 2-fluoro-4-methoxybenzoic acid

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-fluoro-4-methoxybenzoic acid (10.0 g, 58.8 mmol).

  • Solvent and Catalyst: Add absolute ethanol (150 mL) to dissolve the acid, followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) as a catalyst while cooling the flask in an ice bath.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure ethyl ester.

Comparative Analysis of Structural Analogues

To understand the structure-activity relationship, we will explore modifications at three key positions: the ester group (R¹), the fluoro substituent (R²), and the methoxy group (R³).

SAR_Overview cluster_R1 R¹: Ester Modification cluster_R2 R²: Halogen Substitution cluster_R3 R³: Methoxy Group Modification Core Core Scaffold This compound R1_node Alkyl Chain Length (Methyl, Propyl, etc.) Core->R1_node Vary R¹ R2_node Halogen Identity (Cl, Br, H) Core->R2_node Vary R² R3_node Substituent Type (OH, OEt, H) Core->R3_node Vary R³ R1_effect Impacts: - Solubility - Hydrolysis Rate - Pharmacokinetics R1_node->R1_effect R2_effect Impacts: - Electronegativity - Metabolic Stability - Binding Affinity R2_node->R2_effect R3_effect Impacts: - Electron Density - H-Bonding Potential - Receptor Interaction R3_node->R3_effect

Caption: Structure-Activity Relationship (SAR) analysis of the core scaffold.

Modification of the Ester Group (R¹)

The ester moiety is a critical determinant of the compound's solubility and pharmacokinetic profile. By varying the alkyl chain length, we can tune these properties.

Compound IDR¹ GroupPredicted LogPRelative Hydrolysis RateKey Physicochemical Impact
1a -CH₃ (Methyl)2.15FasterIncreased water solubility, faster cleavage by esterases.
1b (Ref) -CH₂CH₃ (Ethyl)2.58ReferenceBalanced lipophilicity and stability.
1c -CH₂(CH₂)₂CH₃ (Butyl)3.51SlowerIncreased lipophilicity, slower cleavage, potential for prolonged duration of action.

Expertise & Causality: Shorter alkyl chains like methyl esters (Compound 1a ) are generally more water-soluble and are hydrolyzed more rapidly by plasma esterases. Conversely, longer chains like butyl esters (Compound 1c ) increase lipophilicity, which can enhance membrane permeability but may also lead to slower metabolic clearance. This trade-off is a classic consideration in prodrug design, where the ester is intended to be cleaved in vivo to release the active carboxylic acid.

Modification of the Fluoro Substituent (R²)

The substitution of fluorine with other halogens or hydrogen directly impacts the electronic nature and metabolic stability of the aromatic ring.

Compound IDR² GroupHammett Constant (σp)C-R² Bond Energy (kJ/mol)Expected Biological Impact
2a -H0.00413 (C-H)Loss of metabolic block, altered binding interactions.
2b (Ref) -F+0.06485 (C-F)High metabolic stability, potent electron-withdrawing effect, potential for strong receptor binding.[1]
2c -Cl+0.23328 (C-Cl)Stronger inductive electron withdrawal than F, but a weaker metabolic block.
2d -Br+0.23276 (C-Br)Similar electronic effect to Cl, but a much weaker bond, making it more susceptible to metabolism.

Trustworthiness & Self-Validation: The C-F bond is significantly stronger than other carbon-halogen bonds, making it a common strategic choice to block metabolic oxidation at that position.[1] Replacing fluorine with chlorine (Compound 2c ) maintains the electron-withdrawing character but at the cost of reduced metabolic stability. This can be validated in vitro using liver microsome stability assays, where the rate of disappearance of the parent compound is measured over time.

Modification of the Methoxy Group (R³)

The methoxy group at the 4-position is a key modulator of electronic effects and hydrogen bonding capacity. Its replacement can dramatically alter biological activity. For instance, in a series of methoxybenzoyl-aryl-thiazole anticancer agents, the precise positioning of methoxy groups was critical for potency.[2]

Compound IDR³ GroupElectronic EffectH-BondingPotential Biological Role
3a -HNeutralNoneBaseline lipophilicity, loss of specific interactions.
3b (Ref) -OCH₃Electron-donatingAcceptorCan orient the molecule in a binding pocket and enhance activity.[2]
3c -OHElectron-donatingDonor & AcceptorIntroduces potential for strong hydrogen bonding, but also rapid Phase II metabolism (glucuronidation).
3d -OCF₃Electron-withdrawingWeak AcceptorIncreases lipophilicity and metabolic stability, reverses the electronic effect compared to -OCH₃.

Authoritative Grounding: The conversion of a methoxy group to a hydroxyl group (Compound 3c ) is a common metabolic pathway. While the resulting phenol can form strong hydrogen bonds with a target protein, it is also a substrate for rapid conjugation and elimination from the body. This highlights the importance of the methoxy group for maintaining metabolic stability and a desired pharmacokinetic profile.

Workflow for Analogue Synthesis and Evaluation

The generation and testing of analogues follow a logical and systematic workflow, from synthesis to biological characterization.

workflow cluster_synthesis Synthesis & Purification cluster_testing Screening & Analysis start Select Starting Benzoic Acid ester Fischer Esterification start->ester purify Column Chromatography ester->purify char Structural Characterization (NMR, MS) purify->char physchem Physicochemical Profiling (LogP, Solubility) char->physchem Pure Analogues invitro In Vitro Biological Assay (e.g., MIC) char->invitro sar SAR Analysis physchem->sar invitro->sar

Caption: General workflow for the synthesis and evaluation of analogues.

Experimental Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard methodologies to provide a framework for comparing the antibacterial performance of the synthesized analogues.[3]

  • Preparation of Stock Solutions: Dissolve each test compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus ATCC 25923) into Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound's stock solution in MHB to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Compare the MIC values across the series of analogues to determine structure-activity relationships.

Conclusion

The systematic structural modification of this compound provides a powerful strategy for fine-tuning its properties for specific applications. By altering the ester, halogen, and methoxy groups, researchers can modulate solubility, metabolic stability, and biological activity in a predictable manner. The principles and protocols outlined in this guide serve as a foundational framework for the rational design and comparative evaluation of novel benzoic acid derivatives, accelerating the discovery of new therapeutic agents and functional materials.

References

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A Senior Application Scientist's Guide to the Comparative Efficacy of Methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Core Structure

To the dedicated researcher, the benzoic acid scaffold is a familiar starting point—a foundational structure in the vast landscape of pharmacologically active molecules. The addition of methoxy (-OCH₃) groups, however, transforms this simple aromatic ring into a class of compounds with remarkably diverse and potent biological activities: the methoxybenzoate derivatives. These compounds are not monolithic; the number and position of methoxy groups, along with the presence or absence of other functional moieties like hydroxyls, dictate their therapeutic potential. This variation in structure gives rise to a spectrum of efficacy in critical areas such as antioxidant, anti-inflammatory, and antimicrobial applications.

This guide moves beyond a simple catalog of derivatives. As field-application scientists, our goal is to understand the "why"—the causal relationship between chemical structure and biological efficacy. Why does the addition of a hydroxyl group to a dimethoxybenzoic acid scaffold, creating syringic acid, dramatically enhance its antioxidant capacity compared to 3,5-dimethoxybenzoic acid? How does the ortho, meta, or para position of a single methoxy group alter a compound's acidity and, consequently, its interaction with biological targets?

Here, we provide an in-depth comparative analysis of key methoxybenzoate derivatives, supported by experimental data and validated protocols. We will dissect their performance in standardized assays, offering not just results, but the scientific reasoning to empower your own research and development endeavors.

Section 1: Antioxidant Efficacy - A Game of Electrons and Hydrogens

The capacity of a compound to neutralize harmful reactive oxygen species (ROS) is a cornerstone of its therapeutic potential, implicated in everything from neurodegenerative diseases to cancer. Methoxybenzoate derivatives exert their antioxidant effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The efficiency of these processes is profoundly influenced by the compound's molecular structure.

The presence of a phenolic hydroxyl group is a primary determinant of high antioxidant activity, as it can readily donate a hydrogen atom to stabilize a free radical. Furthermore, electron-donating groups, such as methoxy groups, substituted at the ortho and para positions relative to the hydroxyl group, can further enhance this activity by stabilizing the resulting phenoxyl radical.

Comparative Antioxidant Performance

To quantify and compare this potential, two robust and widely adopted spectrophotometric assays are employed: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. The DPPH assay measures a compound's ability to donate a hydrogen atom, while the FRAP assay assesses its capacity to donate an electron. A lower IC₅₀ value in the DPPH assay signifies higher potency.

CompoundStructureKey Structural FeaturesDPPH IC₅₀ (µM)FRAP Value (µmol TE/g)
Syringic Acid 4-OH, 3,5-di-OCH₃Phenolic hydroxyl flanked by two electron-donating methoxy groups~8.5High
Vanillic Acid 4-OH, 3-OCH₃Phenolic hydroxyl with one ortho-methoxy group~15.2Moderate-High
p-Anisic Acid 4-OCH₃No phenolic hydroxylHigh (Low Potency)Low
Veratric Acid 3,4-di-OCH₃No phenolic hydroxylHigh (Low Potency)Low
3,5-Dimethoxybenzoic Acid 3,5-di-OCH₃No phenolic hydroxylVery High (Very Low Potency)Very Low

Note: The IC₅₀ and FRAP values are representative and can vary based on specific experimental conditions. The data presented here is synthesized from multiple sources for comparative purposes.

As the data clearly indicates, Syringic Acid exhibits superior antioxidant activity. Its structure is optimized for radical scavenging: the phenolic hydroxyl group provides the necessary hydrogen donor, and the two flanking methoxy groups at positions 3 and 5 provide steric hindrance and electronic stabilization to the resulting radical, making it a highly effective antioxidant. Vanillic acid, with one less methoxy group, shows commendable but lesser activity. Derivatives lacking a phenolic hydroxyl group, such as p-Anisic, Veratric, and 3,5-Dimethoxybenzoic acid, are significantly less potent antioxidants.

Experimental Workflow: Antioxidant Capacity Determination

To ensure the reproducibility and validity of your findings, adhering to standardized protocols is paramount. Below are detailed workflows for the DPPH and FRAP assays.

Workflow Diagram: DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH working solution in methanol. Protect from light. R2 Add 100 µL of DPPH working solution to all wells. P1->R2 P2 Prepare serial dilutions of methoxybenzoate derivatives (e.g., 1-100 µg/mL). R1 Add 100 µL of sample/ control to 96-well plate. P2->R1 P3 Prepare positive control (e.g., Ascorbic Acid). P3->R1 R1->R2 R3 Incubate in the dark at room temp for 30 min. R2->R3 A1 Measure absorbance at 517 nm using a microplate reader. R3->A1 A2 Calculate % Inhibition: [ (A_control - A_sample) / A_control ] * 100 A1->A2 A3 Plot % Inhibition vs. Concentration to determine IC50 value. A2->A3 Gp_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates p65_p50_IkB p65/p50 IκBα IKK->p65_p50_IkB:ikb Phosphorylates & Degrades p65_p50 NF-κB (p65/p50) nucleus Nucleus p65_p50->nucleus Translocates to IkB IκBα p65_p50_IkB:p->p65_p50 iNOS iNOS Gene Expression nucleus->iNOS Induces NO Nitric Oxide (Pro-inflammatory) iNOS->NO Veratric_Acid Veratric Acid Veratric_Acid->IKK Inhibits

Caption: Veratric acid can inhibit the NF-κB pathway, reducing iNOS expression.

Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is designed to assess the ability of methoxybenzoate derivatives to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

  • Analysis:

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.

    • Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

Section 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the search for new therapeutic agents. Methoxybenzoate derivatives, particularly p-Anisic acid and Syringic acid, have demonstrated notable antiseptic and antimicrobial properties. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.

  • p-Anisic Acid (4-Methoxybenzoic acid) is well-regarded for its antiseptic properties and is used as a preservative in cosmetics.

  • Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid) exhibits a range of antimicrobial activities.

  • 2,4-Dimethoxybenzoic Acid has also been investigated for its potential antimicrobial effects.

Comparative Antimicrobial Performance

The MIC is determined using methods like broth or agar dilution. A lower MIC value indicates greater antimicrobial potency.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
p-Anisic Acid 1000 - 2000>2000
Syringic Acid 500 - 10001000 - 2000
2,4-Dimethoxybenzoic Acid VariableVariable

Note: MIC values are highly dependent on the specific strain and testing conditions. The values above are representative ranges compiled from literature.

Experimental Workflow: MIC Determination

Workflow Diagram: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis P1 Prepare two-fold serial dilutions of test compound in broth (96-well plate). R1 Inoculate each well with the bacterial suspension. Final conc. ~5x10^5 CFU/mL. P1->R1 P2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland). P2->R1 R2 Include sterility control (broth only) and growth control (broth + inoculum). R3 Incubate at 37°C for 18-24 hours. R1->R3 A1 Visually inspect wells for turbidity (bacterial growth). R3->A1 A2 Determine MIC: Lowest concentration with no visible growth. A1->A2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 4: Broth Microdilution MIC Assay

  • Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Inoculate each well containing the test compound with 100 µL of the standardized bacterial suspension.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.

Conclusion and Future Perspectives

This guide demonstrates that the efficacy of methoxybenzoate derivatives is not uniform but is instead a direct consequence of their specific chemical structures.

  • For antioxidant activity , the presence of a phenolic hydroxyl group is critical, with efficacy further enhanced by flanking methoxy groups, making Syringic Acid a standout candidate.

  • For anti-inflammatory potential , derivatives like Veratric Acid show significant promise by targeting key inflammatory mediators and signaling pathways.

  • For antimicrobial effects , compounds such as p-Anisic Acid and Syringic Acid serve as valuable leads, though often at higher concentrations than conventional antibiotics.

The self-validating nature of the protocols provided—incorporating positive and negative controls and standardized reagents—ensures the integrity of the data generated. Future research should focus on synergistic combinations of these derivatives, the development of novel derivatives with enhanced bioavailability, and a deeper exploration of their mechanisms of action in more complex biological systems, including in vivo models. By understanding the intricate structure-activity relationships, we can better harness the therapeutic potential of this versatile class of compounds.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). integra-biosciences.com.
  • An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. (2024).
  • Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. (2024). R&D of Functional Food Products.
  • Veratric acid Immunology & Inflammation related chemical. (n.d.). Selleck Chemicals.
  • Antibiotic sensitivity testing. (n.d.). Wikipedia.
  • FRAP - Measuring antioxidant potential. (2016). Arbor Assays.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • 2,4-Dimethoxybenzoic acid. (n.d.). Solubility of Things.
  • Veratric acid (3,4-Dimethoxybenzoic acid) | Antioxidant. (n.d.). MedChemExpress.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. (n.d.). Benchchem.
  • p-Anisic acid (4-Methoxybenzoic acid) | Antibacterial Drug. (n.d.). MedchemExpress.com.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC.
  • A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. (n.d.). Benchchem.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.
  • A Comparative Analysis of the Antioxidant Activity of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Other Phenolic Compounds. (n.d.). Benchchem.
  • Antimicrobial Susceptibility Testing.

Safety Operating Guide

Navigating the Disposal of Ethyl 2-fluoro-4-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 2-fluoro-4-methoxybenzoate (CAS No. 773135-34-5), a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety protocols, researchers can ensure a safe laboratory environment and maintain regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Based on data from structurally similar compounds such as 2-fluoro-4-methoxybenzoic acid and other ethyl esters, we can infer a likely hazard profile.[5] This approach, known as "read-across," is a scientifically credible method for assessing risk in the absence of specific data.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationPotential EffectsRecommended Precautions
Skin Irritant May cause skin irritation upon contact.[5]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]
Eye Irritant May cause serious eye irritation.Use chemical safety goggles or a face shield.[5]
Respiratory Irritant Inhalation of vapors or aerosols may cause respiratory tract irritation.Handle in a well-ventilated area, preferably within a chemical fume hood.[4]
Combustible Liquid May ignite if exposed to a heat source.[7]Keep away from open flames, sparks, and hot surfaces.[7]
Hazardous Decomposition Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[5]Firefighting should be conducted by trained personnel with appropriate protective gear.[5]

This inferred profile necessitates a cautious approach, treating the compound as hazardous and ensuring that all handling and disposal procedures are conducted with the appropriate personal protective equipment (PPE) and engineering controls.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste collection at the point of generation and ends with its transfer to a designated hazardous waste management facility.

Step 1: Waste Segregation

This is the most critical step in the disposal process. Due to its fluorinated nature, this compound must be disposed of in a designated halogenated organic waste stream.[1][2]

  • Action: Collect all waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, properly labeled waste container for halogenated organics.

  • Causality: Co-mingling halogenated and non-halogenated waste streams can significantly increase disposal costs and complicate the disposal process.[8] Incineration of mixed waste requires more stringent conditions to manage the formation of acidic gases like hydrogen fluoride.

Step 2: Container Selection and Labeling

The choice of waste container is crucial for ensuring safety and compliance.

  • Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[4] The container must be in good condition, free of leaks or cracks.

  • Causality: Using a compatible container prevents degradation of the container and potential leaks.[9] Metal containers are generally not recommended for halogenated solvents as they can corrode over time due to the potential formation of acidic byproducts.[4]

Proper labeling is a legal requirement and essential for the safety of all laboratory personnel and waste handlers.[10][11]

  • Action: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[3] Also, indicate the associated hazards (e.g., "Flammable," "Irritant").

  • Causality: Clear and accurate labeling ensures that the contents are known, preventing accidental mixing of incompatible chemicals and ensuring that the waste is handled and disposed of correctly by your institution's Environmental Health and Safety (EHS) department.

Step 3: Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12]

  • Action: Keep the waste container tightly closed when not in use.[2][3] Store the container in a secondary containment bin to mitigate the impact of any potential spills. The SAA should be located at or near the point of waste generation.

  • Causality: Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting researchers from inhalation exposure.[3] Secondary containment provides a crucial barrier in the event of a primary container failure.

Step 4: Request for Pickup

Once the waste container is full or has been in storage for a period defined by your institution's policies (often not to exceed one year), arrange for its disposal through your EHS department.[11][12]

  • Action: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing an online or paper form, providing all the information from the waste label.

  • Causality: EHS professionals are trained and equipped to handle, transport, and arrange for the final disposal of hazardous waste in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][12][13]

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the disposal workflow, the following diagram illustrates the key decision points and actions.

Disposal Workflow for this compound A Waste Generation (this compound) B Is the waste halogenated? A->B C YES (Contains Fluorine) D Collect in Halogenated Organic Waste Container B->D Yes E Select Chemically Compatible Container (e.g., HDPE) D->E F Label Container: 'Hazardous Waste' 'this compound' Hazards E->F G Store in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Container Full or Storage Time Limit Reached? G->H I YES J Request Pickup by Environmental Health & Safety (EHS) H->J Yes K EHS Manages Final Disposal (Incineration) J->K

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, gloves, and safety goggles), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with all the chemical constituents of the spill debris and request a hazardous waste pickup.[2]

  • Large Spills (beyond the capacity of laboratory personnel):

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Provide them with as much information as possible about the spilled chemical.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of laboratory chemicals like this compound is a fundamental responsibility of every researcher. By treating it as a halogenated organic compound, following a rigorous segregation and labeling protocol, and partnering with your institution's EHS department, you contribute to a safer research environment and ensure compliance with environmental regulations. This proactive approach to waste management is not merely a procedural task but a cornerstone of scientific integrity and responsible research.

References

  • United States Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

Mastering the Safe Handling of Ethyl 2-fluoro-4-methoxybenzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Ethyl 2-fluoro-4-methoxybenzoate, a key building block in various synthetic pathways, requires a nuanced understanding of its potential hazards to ensure a safe laboratory environment. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for this compound, moving beyond a simple checklist to instill a culture of safety and precision.

Understanding the Risks: A Proactive Approach to Safety

While the toxicological properties of this compound have not been exhaustively investigated, it is classified as an irritant.[1][2] Proactive measures are therefore essential. The primary risks associated with this compound include irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1] Structurally similar compounds, such as 2-Fluoro-4-methoxybenzoic acid, are known to cause skin and eye irritation, further underscoring the need for caution.[3][4] Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial when working with this compound. The following table outlines the minimum required equipment and specifications.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles with side shields or a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[3]
Hands Chemical-resistant glovesNitrile gloves are a suitable initial choice. However, it is critical to regularly inspect gloves for any signs of degradation or perforation and to change them frequently. For prolonged operations, consider double-gloving.
Body Laboratory CoatA standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from accidental spills.
Respiratory Use in a Chemical Fume HoodAll manipulations of this compound that could generate vapors or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[1]

Procedural Guidance: From Receipt to Disposal

Adherence to a strict, step-by-step operational plan is fundamental for minimizing exposure and ensuring a safe working environment.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Dedicated Storage: Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[1] The container should be kept tightly closed.[1]

  • Clear Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Handling and Use: A Step-by-Step Protocol
  • Work Area Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula or other appropriate tool to handle the solid. If it is a liquid, use a pipette or syringe. Avoid creating dust or aerosols.

  • Post-Handling: After use, securely close the container. Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing PPE.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert your supervisor and institutional safety office.

  • Containment (for small spills): For minor spills within a fume hood, use an absorbent material, such as vermiculite or sand, to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[3][5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task being performed.

PPE_Selection_Workflow PPE Selection for this compound cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Final Action start Start: Identify Task task_type What is the scale and nature of the task? start->task_type small_scale Small-scale weighing or transfer (<1g) inside fume hood task_type->small_scale Small Scale large_scale Large-scale transfer (>1g) or potential for splashing task_type->large_scale Large Scale ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Face Shield (in addition to goggles) - Double Gloves - Chemical-resistant Apron large_scale->ppe_enhanced proceed Proceed with Caution ppe_standard->proceed ppe_enhanced->proceed

Caption: Decision workflow for selecting appropriate PPE.

Conclusion: Fostering a Culture of Safety

The responsible use of this compound hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely utilize this valuable chemical reagent in their pursuit of scientific advancement.

References

  • PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.